Disperse Black 9
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c17-13-1-3-14(4-2-13)18-19-15-5-7-16(8-6-15)20(9-11-21)10-12-22/h1-8,21-22H,9-12,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKTVPCPQIEVQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066645 | |
| Record name | Ethanol, 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20721-50-0, 12222-69-4 | |
| Record name | Disperse Black 9 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20721-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-((4-((4-Aminophenyl)azo)phenyl)imino)bisethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020721500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2,2'-[[4-[2-(4-aminophenyl)diazenyl]phenyl]imino]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bisethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-[4-(4-aminophenylazo)phenylimino]diethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISPERSE BLACK 9 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GKC99M24T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Manufacturing of Disperse Black 9
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Black 9 (C.I. 111301) is a monoazo dye valued for its application in coloring hydrophobic synthetic fibers, particularly polyester. Its synthesis is a well-established, multi-step chemical process rooted in classical azo dye chemistry. This guide provides a detailed examination of the synthesis and manufacturing methods of this compound, including comprehensive experimental protocols, a summary of reaction parameters, and visual diagrams of the chemical pathways and industrial workflow. The synthesis primarily involves three core stages: the diazotization of 4-nitroaniline (B120555), an azo coupling reaction with N,N-bis(2-hydroxyethyl)aniline, and a final reduction of the nitro intermediate to yield the final aminoazo dye.
Core Synthesis Pathway
The manufacturing of this compound, with the chemical name 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bis-ethanol (CAS: 12222-69-4), is a three-stage process.[1] It begins with creating a reactive diazonium salt, followed by the formation of the chromophoric azo bond, and concludes with a chemical reduction to achieve the final product structure.
Stage 1: Diazotization of 4-Nitroaniline
The initial step is the conversion of a primary aromatic amine, 4-nitroaniline (also known as 4-nitrobenzenamine), into a reactive 4-nitrobenzenediazonium (B87018) salt.[2] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl). The reaction is highly exothermic and requires strict temperature control, maintained between 0-5 °C, to prevent the decomposition of the unstable diazonium salt.
Stage 2: Azo Coupling Reaction
The freshly prepared 4-nitrobenzenediazonium salt serves as an electrophile in an azo coupling reaction with an electron-rich coupling component, N,N-bis(2-hydroxyethyl)aniline.[1][2] This electrophilic aromatic substitution reaction forms the crucial -N=N- azo linkage, which is the chromophore responsible for the dye's color. The coupling is typically carried out under mildly alkaline or slightly acidic conditions (pH 4-5) and at controlled low temperatures (0-5 °C) to yield the intermediate compound, 2,2′-({4-[(4-Nitrophenyl)diazenyl]phenyl}imino)diethanol.[3]
Stage 3: Reduction of Nitro Intermediate
The final step in the synthesis is the reduction of the nitro group (-NO₂) on the intermediate azo compound to a primary amine group (-NH₂).[1][2] This transformation yields the final this compound molecule. A common industrial method for this selective reduction is the Zinin reduction, which employs sodium sulfide (B99878) or sodium sulfhydrate as the reducing agent.[2][4] This method is effective for reducing nitro groups without cleaving the azo bond.[2]
Experimental Protocols
The following protocols are representative procedures for the synthesis of this compound, compiled from established methodologies for diazotization, azo coupling, and Zinin reductions.
Protocol 2.1: Synthesis of Intermediate 2,2′-({4-[(4-Nitrophenyl)diazenyl]phenyl}imino)diethanol
This protocol combines the diazotization and azo coupling steps.
Materials:
-
4-Nitroaniline
-
Acetic Acid
-
Propionic Acid
-
Nitrosyl sulfuric acid
-
N,N-bis(2-hydroxyethyl)aniline (N-bis-β-hydroxyethyl aniline)
-
Acetone
-
Sulfamic acid
-
Distilled water
-
Ice
Procedure:
-
Diazotization:
-
In a suitable reaction vessel, dissolve 4-nitroaniline (0.01 mol) in 50 ml of an acetic acid/propionic acid (43:7 v/v) mixture.[3]
-
Cool the solution to 0–5 °C using an ice bath with continuous stirring.[3]
-
Slowly add nitrosyl sulfuric acid to the cooled solution. Maintain the temperature at 0–5 °C and continue stirring for 30–60 minutes to ensure complete formation of the diazonium salt.[3]
-
-
Preparation of Coupling Solution:
-
In a separate, larger beaker, dissolve N,N-bis(2-hydroxyethyl)aniline (0.01 mol) in 40 ml of acetone.[3]
-
Add distilled water to bring the total volume to 200 ml.[3]
-
Add sulfamic acid (0.5 g) to the solution to destroy any excess nitrous acid.[3]
-
Cool this coupling solution to 0–5 °C in an ice bath.[3]
-
-
Azo Coupling:
-
Slowly add the cold diazonium salt solution (from step 1) to the cold coupling solution (from step 2) with vigorous stirring, while maintaining the temperature at 0–5 °C.[3]
-
Continue to stir the reaction mixture for 2 hours. The formation of the colored dye precipitate will be observed.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
-
Isolation and Purification:
Protocol 2.2: Reduction to this compound (Zinin Reduction)
Materials:
-
Crude 2,2′-({4-[(4-Nitrophenyl)diazenyl]phenyl}imino)diethanol
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) or Sodium sulfhydrate (NaSH)
-
Ethanol (B145695) or Methanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, create a solution of the nitro-azo intermediate (1 equivalent) in a mixture of ethanol and water.[5]
-
Add sodium sulfide (approx. 2-3 equivalents) to the solution.[6] The reaction is often carried out in an alkaline medium.[2]
-
Gently heat the mixture to reflux and maintain it for several hours (e.g., 3-12 hours).[6][7] The progress of the reduction is indicated by a color change.[8]
-
After the reaction is complete, cool the mixture to room temperature.
-
The final product, this compound, can be precipitated by acidifying the reaction mixture, which should be done cautiously in a well-ventilated fume hood due to the potential evolution of hydrogen sulfide (H₂S) gas.[6]
-
Filter the solid product, wash thoroughly with water to remove inorganic salts, and dry.
Summary of Quantitative Data
While precise industrial yields are proprietary, the following table summarizes the key reactants and conditions for each stage of the synthesis.
| Synthesis Stage | Key Reactants & Reagents | Temperature | pH / Acidity | Key Parameters & Notes |
| Diazotization | 4-Nitroaniline, Sodium Nitrite, Hydrochloric Acid (or Nitrosyl sulfuric acid) | 0–5 °C | Strongly Acidic | Strict temperature control is critical to prevent diazonium salt decomposition. An excess of nitrous acid is used to ensure complete reaction, which can be tested with starch-iodide paper.[5] |
| Azo Coupling | 4-Nitrobenzenediazonium salt, N,N-bis(2-hydroxyethyl)aniline | 0–5 °C[3] | Mildly Acidic (pH 4-5)[9] | Vigorous stirring is required. The pH is controlled by adding a buffer like sodium acetate.[9] |
| Reduction | Nitro-azo intermediate, Sodium Sulfide (Na₂S) or Sodium Sulfhydrate (NaSH) | Reflux (e.g., 70-100 °C)[6][9] | Alkaline[2] | The reaction time can vary. The reduction selectively targets the nitro group without affecting the azo linkage.[2] |
Visualizations
Chemical Synthesis Pathway
The following diagram illustrates the three-stage chemical transformation from starting materials to the final this compound molecule.
Caption: Chemical synthesis pathway for this compound.
Industrial Manufacturing and Processing Workflow
The industrial production of this compound involves not only the core synthesis but also extensive post-synthesis processing to create a commercially viable product.
Caption: Industrial manufacturing and processing workflow for this compound.
Industrial Manufacturing Considerations
Industrial-scale manufacturing is conducted in large-capacity batch reactors, often exceeding 1,000 liters, equipped with precise temperature and pH control systems. After synthesis, the crude dye undergoes several critical purification and formulation steps:
-
Isolation and Purification: The initial product is isolated via filtration to remove unreacted precursors and byproducts. The resulting filter cake is washed thoroughly with deionized water until the effluent is neutral.
-
Drying: The washed dye is dried into a powder, commonly using methods like spray drying.
-
Milling: To be effective as a disperse dye, the particle size must be fine and uniform. Industrial processes include a milling or grinding step, often in sand mills, to reduce the particle size, typically to less than 2 microns.
-
Formulation: Commercial this compound is rarely a single, pure compound. It is typically formulated as a mixture. The fine dye powder is blended with dispersing agents, such as lignosulfonates, to ensure it can be stably dispersed in an aqueous dye bath. In some cases, to achieve a neutral black shade, it may be blended with other disperse dyes of different colors (e.g., blue, red, and yellow).
References
- 1. researchgate.net [researchgate.net]
- 2. Zinin reaction - Wikipedia [en.wikipedia.org]
- 3. 2,2′-({4-[(4-Nitrophenyl)diazenyl]phenyl}imino)diethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Naphthalenol, 4-[2-(4-nitrophenyl)diazenyl]- | C16H11N3O3 | CID 79174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nitro Reduction - Sodium Sulfide (Na2S) [commonorganicchemistry.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. US3223727A - Reduction of aromatic nitro and nitroso compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN102267849A - Reduction method of aromatic nitro-compound for replacing sodium sulfide - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical and Chemical Properties of CAS Number 12222-69-4 (Disperse Black 9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and toxicological profile of the compound identified by CAS number 12222-69-4, commonly known as Disperse Black 9. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who may be working with or studying this compound or structurally related azo dyes.
Core Chemical and Physical Properties
This compound is a monoazo dye characterized by its use in the textile and cosmetic industries. A summary of its key quantitative physical and chemical properties is presented in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 12222-69-4 | [1][2][3] |
| Chemical Name | 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bisethanol | [1][3] |
| Molecular Formula | C16H20N4O2 | [1][2] |
| Molecular Weight | 300.36 g/mol | [1][2] |
| Appearance | Brown-black powder | [4] |
| Melting Point | 157-160 °C | [2] |
| Boiling Point | 569.2 °C at 760 mmHg | [2] |
| Density | 1.22 g/cm³ | [2] |
| logP (Octanol/Water Partition Coefficient) | 3.05640 | [2] |
| Water Solubility | Sparingly soluble | [5] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through a well-established two-step process involving diazotization followed by an azo coupling reaction.
Experimental Protocol: Synthesis of this compound
The following protocol outlines the general laboratory-scale synthesis of this compound.
Materials:
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
N,N-bis(2-hydroxyethyl)aniline (coupling component)
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
Procedure:
-
Diazotization:
-
An aromatic amine, such as 4-nitroaniline, is dissolved in an acidic solution, typically hydrochloric acid.
-
The solution is cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt.
-
-
Azo Coupling:
-
The coupling component, N,N-bis(2-hydroxyethyl)aniline, is dissolved in an alkaline solution.
-
The previously prepared cold diazonium salt solution is then slowly added to the coupling component solution.
-
The reaction mixture is stirred, leading to the formation of the azo dye as a precipitate.
-
-
Reduction (if starting with a nitro group):
-
If 4-nitroaniline is used as the starting material, the resulting nitro-azo dye is then reduced to the corresponding amino-azo dye, this compound.
-
-
Purification:
-
The crude dye is collected by filtration and washed with water to remove impurities.
-
Further purification can be achieved by recrystallization.
-
Analytical Characterization
The identity and purity of this compound are confirmed using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the dye.[4]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the maximum absorption wavelength (λmax) and quantify the dye.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the chemical structure of the compound.
Toxicological Profile and Biological Activity
This compound has been the subject of toxicological studies, particularly in the context of its use in consumer products.
Cytotoxicity
Research has indicated that this compound exhibits moderate cytotoxic effects on human hepatoma (HepG-2) cells.[1]
Signaling Pathway Activation in Azo Dyes
Exposure to azo dyes has been shown to induce oxidative stress, which can trigger cellular defense mechanisms. One of the key signaling pathways involved in the response to oxidative stress is the Keap1-Nrf2-ARE pathway.
The diagram below illustrates the general mechanism of the Keap1-Nrf2-ARE signaling pathway, which can be activated by oxidative stress induced by azo dyes. Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, leading to its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of antioxidant genes.
Caption: The Keap1-Nrf2-ARE signaling pathway activated by azo dye-induced oxidative stress.
Experimental Workflows
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.
Caption: A generalized workflow for the synthesis and characterization of this compound.
References
- 1. This compound | High-Purity Dye | Supplier [benchchem.com]
- 2. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]
- 3. This compound | C16H20N4O2 | CID 88669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Buy this compound | 12222-69-4 [smolecule.com]
Molecular weight and formula of Disperse Black 9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of Disperse Black 9, a monoazo dye primarily utilized in the textile industry for dyeing synthetic fibers and in cosmetics for non-oxidative hair coloring formulations.
Core Properties of this compound
This compound is chemically identified as 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bisethanol. It is characterized by its low water solubility, which makes it suitable for application on hydrophobic materials such as polyester (B1180765).
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₆H₂₀N₄O₂ |
| Molecular Weight | 300.36 g/mol [1][2][3][4] |
| CAS Number | 20721-50-0[1][2][4][5] |
| Deprecated CAS Number | 12222-69-4[3][4] |
| Melting Point | 157 - 160 °C[2][4][5] |
| Log P (calculated) | 2.50[4] |
| Purity (Commercial) | ≥ 97%[2][6] |
Experimental Protocols
This section details the methodologies for the synthesis, analysis, and application of this compound.
Synthesis of this compound
The industrial synthesis of this compound is a multi-step process involving diazotization and an azo coupling reaction.[1]
Materials:
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
N,N-bis(2-hydroxyethyl)aniline (coupling agent)
-
Reducing agent (for nitro group reduction)
-
Ice
Procedure:
-
Diazotization:
-
Dissolve 4-nitroaniline in concentrated hydrochloric acid.
-
Prepare a solution of sodium nitrite in water.
-
Cool both solutions to 0-5 °C in an ice bath.
-
Slowly add the sodium nitrite solution to the 4-nitroaniline solution with constant stirring. This reaction is highly exothermic and maintaining a low temperature is crucial to prevent the decomposition of the resulting diazonium salt.[1]
-
-
Azo Coupling:
-
Prepare a solution of the coupling agent, N,N-bis(2-hydroxyethyl)aniline.
-
Slowly add the cold diazonium salt solution to the coupling agent solution. The coupling reaction will proceed, forming the azo dye intermediate.
-
-
Reduction:
-
The nitro group (-NO₂) on the dye intermediate is then reduced to a primary amino group (-NH₂) using a suitable reducing agent to yield the final this compound molecule.
-
-
Isolation and Purification:
-
The synthesized dye is isolated from the reaction mixture via filtration.
-
The crude product is washed with deionized water to remove residual acids and salts.
-
The purified dye is then dried to obtain a powder. For commercial applications, this powder may be milled to achieve a uniform particle size.[1]
-
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of this compound and for its quantitative analysis in various matrices. The German standard DIN 54231 outlines a method for the analysis of certain disperse dyes.[7]
Instrumentation:
-
HPLC system with a Photodiode Array (PDA) detector and/or a Mass Spectrometer (MS) detector.[7][8]
-
Reversed-phase C18 column.
Sample Preparation (from textile):
-
Weigh approximately 4 mg of the textile fiber into a beaker.
-
Add 1.5 mL of an extraction solution (e.g., water:methanol (B129727):37% HCl at a 1:1:2 v/v/v ratio).[9]
-
Heat the sample at 100 °C for 10 minutes.[9]
-
Cool and filter the extract.
-
Dry the filtrate and reconstitute in a suitable solvent for injection.[9]
Chromatographic Conditions (General):
-
Mobile Phase: A gradient elution is typically used, often involving a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile.
-
Detection Wavelength (for PDA): Analysis can be performed at a specific wavelength, for instance, 436 nm has been used for this compound.[4]
-
Analysis: The retention time and the UV-Vis spectrum of the peak corresponding to this compound are compared with a reference standard for identification. Quantification is achieved by comparing the peak area with a calibration curve.
Application Protocol: Dyeing of Polyester Fabric
Disperse dyes are applied to hydrophobic fibers like polyester from a colloidal dispersion in water.
Materials:
-
Polyester fabric, scoured to remove impurities.
-
This compound dye.
-
Dispersing agent.
-
Acetic acid (to adjust pH).
-
Dyeing carrier (optional, for dyeing at lower temperatures).
Procedure:
-
Dye Bath Preparation:
-
Dyeing Process (High-Temperature Method):
-
Rinsing and Washing:
-
After dyeing, the fabric is rinsed thoroughly to remove any loose dye on the surface.
-
A reduction clearing process may be employed to improve wash fastness.
-
Finally, the fabric is washed and dried.
-
Visualized Workflows
The following diagrams illustrate the key processes involving this compound.
Caption: A diagram illustrating the multi-step synthesis of this compound.
Caption: A generalized workflow for the analysis of this compound in textiles.
References
- 1. This compound | High-Purity Dye | Supplier [benchchem.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. Disperse Dye for Dyeing and Printing Polyester and Sythetic Fabrics [georgeweil.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. The Polyester Carrier Dyeing Process Using Disperse Dyes [colourinn.in]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. waters.com [waters.com]
- 8. SATRA TM459: The Quantitative Analysis of Disperse Dyes by LC-MS [satra.com]
- 9. Experiment 9 - Analysis of Fibre Dyes by HPLC | PDF | High Performance Liquid Chromatography | Chromatography [scribd.com]
- 10. benchchem.com [benchchem.com]
Mechanism of action for Disperse Black 9 on synthetic fibers
An In-depth Technical Guide on the Mechanism of Action for Disperse Black 9 on Synthetic Fibers
Introduction
This compound, identified by Colour Index (C.I.) 111301, is a non-ionic monoazo dye primarily utilized for the coloration of hydrophobic synthetic fibers, with polyester (B1180765) being the most significant substrate.[1][2] Its application is crucial in the textile industry for achieving deep black and navy shades. Due to the hydrophobic nature and highly crystalline structure of synthetic fibers like polyester, they lack the ionic sites necessary for binding with anionic or cationic dyes.[3] Disperse dyes, characterized by their low water solubility and small molecular size, are engineered to overcome this challenge by functioning through a mechanism of molecular dispersion and solid-state diffusion into the fiber matrix.[4]
This technical guide provides a comprehensive overview of the physicochemical properties of this compound, the detailed mechanism of its action on synthetic fibers, key thermodynamic and kinetic parameters, standardized experimental protocols, and the critical factors influencing the dyeing process.
Physicochemical Properties of this compound
This compound is an organic molecular entity belonging to the single azo class of dyes.[1][5] Its fundamental properties are summarized below.
| Property | Value | Reference |
| C.I. Name | This compound | [1] |
| C.I. Number | 111301 | [1] |
| CAS Registry No. | 12222-69-4 | [1] |
| Chemical Class | Single Azo | [1] |
| Molecular Formula | C₁₆H₂₀N₄O₂ | [1][5] |
| Molecular Weight | 300.36 g/mol | [1][5] |
| IUPAC Name | 2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol | [5][6] |
| Solubility | Sparingly soluble in water | [7] |
| Nature | Non-ionic | [2] |
Core Mechanism of Action
The dyeing of synthetic fibers with this compound is a complex physical process governed by temperature, the dye's physicochemical properties, and the fiber's morphology. The mechanism does not involve the formation of chemical bonds; instead, the dye molecules are physically entrapped within the polymer matrix.[4] The process can be systematically described in three primary stages: dispersion in the dyebath, adsorption onto the fiber surface, and diffusion into the fiber's amorphous regions.[8][9]
-
Dispersion in the Dyebath : Due to its low water solubility, this compound must be applied as a fine aqueous dispersion.[10][6] The dye is milled to a very small particle size (typically under 2 microns) and formulated with dispersing agents (surfactants) to create a stable colloidal suspension in the dyebath.[6][11] This ensures uniform availability of dye molecules for the subsequent stages.
-
Adsorption onto the Fiber Surface : The individual dye molecules slowly dissolve from the dispersed particles into the water and are then adsorbed onto the surface of the synthetic fiber.[8][9] This transfer is driven by hydrophobic interactions between the non-polar dye molecules and the hydrophobic fiber surface.[12]
-
Diffusion into the Fiber : This is the critical, rate-determining step of the dyeing process.[8] At ambient temperatures, the polymer chains in polyester are tightly packed, preventing dye penetration. Dyeing is therefore conducted at high temperatures (typically 120-130°C) under pressure.[10][13] This elevated temperature provides the dye molecules with sufficient kinetic energy and, more importantly, heats the fiber above its glass transition temperature (Tg). Above Tg, the polymer chains in the amorphous regions of the fiber gain mobility, creating transient voids or free volume.[11][14] The small, non-ionic this compound molecules can then diffuse from the surface into these amorphous regions.
-
Fixation : Upon cooling, the fiber's polymer structure contracts, the mobility of the polymer chains ceases, and the voids diminish. The dye molecules become physically trapped within the intricate polymer matrix.[12] The color is "fixed" through weak intermolecular forces, such as van der Waals forces and hydrogen bonds, between the dye and the polymer chains.[15]
Caption: The dyeing pathway of this compound from aqueous dispersion to fixation within the fiber.
Quantitative Data and Influencing Factors
The efficiency of the dyeing process is governed by several critical parameters. The data presented are representative of typical disperse dyeing systems for polyester.
Effect of Temperature
Temperature is the most crucial factor in disperse dyeing. It directly influences the rate of dye diffusion and the final dye uptake (exhaustion). Dyeing of polyester is typically performed at 130°C to achieve satisfactory results and good color yield.[13]
| Temperature (°C) | Dyeing Time (min) | Dye Uptake (K/S Value) - Representative |
| 100 | 60 | Low |
| 110 | 60 | Moderate |
| 120 | 60 | High |
| 130 | 45-60 | Very High (Optimal) |
| 140 | 45 | High (Risk of dye sublimation/fiber damage) |
Effect of pH
An acidic medium is essential for the stability of most disperse dyes and to prevent the hydrolysis of the polyester fiber itself. The optimal pH for dyeing polyester with disperse dyes is between 4.5 and 5.5, typically maintained using acetic acid.[2][16]
Dyeing Kinetics and Thermodynamics
The interaction between the dye and fiber can be described by thermodynamic and kinetic parameters, which are crucial for process optimization.
| Parameter | Symbol | Description | Typical Value Range |
| Standard Affinity | -Δμ° | The difference in chemical potential of the dye between the fiber and the dyebath. A positive value indicates spontaneous dyeing. | 15-25 kJ/mol |
| Enthalpy of Dyeing | ΔH° | The heat change during dyeing. A negative value indicates an exothermic process, meaning dye-fiber attraction is favored at lower temperatures, though kinetics require high temperatures. | -40 to -100 kJ/mol |
| Entropy of Dyeing | ΔS° | The change in randomness of the system. A positive value indicates an increase in disorder, often due to the release of water molecules from the fiber. | 100-200 J/(mol·K) |
| Diffusion Coefficient | D | A measure of the rate at which dye molecules move through the fiber. It increases significantly with temperature. | 10⁻¹⁰ to 10⁻¹² cm²/s (at 130°C) |
Note: Values are representative for disperse dyes on polyester and can vary based on the specific dye, fiber, and conditions.[8][17][18]
Experimental Protocols
The following protocols outline standard laboratory procedures for dyeing polyester fabric with this compound and evaluating the results.
High-Temperature Exhaust Dyeing of Polyester
This is the most common method for achieving high-quality, durable coloration with disperse dyes.[2][13]
Materials and Reagents:
-
Polyester fabric, scoured
-
This compound
-
Dispersing agent (e.g., lignosulphonate-based)
-
Acetic acid (glacial)
-
Sodium hydrosulfite
-
Sodium hydroxide (B78521)
-
High-temperature, high-pressure laboratory dyeing apparatus
Procedure:
-
Pre-treatment (Scouring): The polyester fabric is first washed with a solution of non-ionic detergent (e.g., 2 g/L) and sodium carbonate (1 g/L) at 60-70°C for 20-30 minutes to remove any impurities, oils, or sizes. The fabric is then rinsed thoroughly and dried.[19]
-
Dye Bath Preparation: A dyebath is prepared with a liquor-to-goods ratio of 10:1 to 20:1. The required amount of this compound (e.g., 2% on weight of fiber) is first made into a smooth paste with a 1:1 ratio of dispersing agent and a small amount of cold water.[19] This paste is then diluted with warm water and added to the dyebath.
-
Dyeing Cycle:
-
Add acetic acid to the dyebath to adjust the pH to 4.5-5.5.[2]
-
Introduce the scoured polyester fabric into the bath at approximately 60°C.
-
Raise the temperature at a rate of 1-2°C per minute to 130°C.[13]
-
Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and leveling.
-
Cool the dyebath down to 70-80°C at a rate of approximately 2°C per minute.[19]
-
-
Post-treatment (Reduction Clearing): After dyeing, the fabric is rinsed. A reduction clearing bath is prepared with sodium hydroxide (2 g/L) and sodium hydrosulfite (2 g/L) at 70-80°C.[19] The fabric is treated for 15-20 minutes to remove any unfixed dye from the fiber surface, which is crucial for improving wash fastness.
-
Final Steps: The fabric is thoroughly rinsed with hot and then cold water, neutralized with a weak acid if necessary, and finally dried.
Caption: Experimental workflow for high-temperature exhaust dyeing of polyester.
Evaluation of Dyeing Performance
1. Color Strength (K/S Value):
-
The color strength of the dyed fabric is measured using a reflectance spectrophotometer.
-
The Kubelka-Munk equation, K/S = (1-R)² / 2R, is used, where R is the decimal fraction of the reflectance of the dyed fabric at the wavelength of maximum absorption.
-
A higher K/S value indicates a greater concentration of dye absorbed by the fiber.[14]
2. Color Fastness Tests:
-
Wash Fastness: Evaluated according to standard methods (e.g., ISO 105-C06 or AATCC 61). The test measures the resistance of the color to laundering.
-
Light Fastness: Evaluated according to standard methods (e.g., ISO 105-B02 or AATCC 16). The test measures the resistance of the color to fading upon exposure to a standardized light source.
-
Rubbing (Crocking) Fastness: Evaluated according to standard methods (e.g., ISO 105-X12 or AATCC 8). The test measures the amount of color transferred from the fabric surface to another surface by rubbing.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. textilelearner.net [textilelearner.net]
- 3. engineerfix.com [engineerfix.com]
- 4. The characterization of disperse dyes in polyester fibers using DART mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C16H20N4O2 | CID 88669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | High-Purity Dye | Supplier [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. shop.tarjomeplus.com [shop.tarjomeplus.com]
- 9. quora.com [quora.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. What is Disperse Dyeing? A Complete Guide to Dyeing Synthetics [colourinn.in]
- 13. What is the dyeing process of disperse dye polyester? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 14. Dyeing of Polyester with Disperse Dyes: Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Polyester Carrier Dyeing Process Using Disperse Dyes [colourinn.in]
- 16. textilelearner.net [textilelearner.net]
- 17. crimsonpublishers.com [crimsonpublishers.com]
- 18. scispace.com [scispace.com]
- 19. benchchem.com [benchchem.com]
Ecotoxicity and environmental fate of Disperse Black 9
An In-depth Technical Guide on the Ecotoxicity and Environmental Fate of Disperse Black 9
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a technical audience. It compiles available data on the ecotoxicity and environmental fate of this compound. A significant lack of specific quantitative ecotoxicity data for this substance has been identified in publicly available literature and databases.
Executive Summary
This compound is a monoazo dye used in the textile and cosmetic industries for coloring synthetic fibers and in non-oxidative hair dye formulations.[1][2] While it serves its coloring purpose effectively due to its low water solubility and affinity for hydrophobic materials, concerns exist regarding its environmental impact.[3][4] This guide provides a comprehensive overview of the current knowledge on the ecotoxicity and environmental fate of this compound. A critical finding of this review is the conspicuous absence of specific quantitative data (e.g., LC50, EC50) for aquatic and terrestrial organisms. General information on azo and disperse dyes suggests a potential for environmental risk, including toxicity to aquatic life and persistence under certain conditions.[5][6] The primary degradation pathway for azo dyes involves the reductive cleavage of the azo bond under anaerobic conditions, which can lead to the formation of potentially harmful aromatic amines.[5] Due to the data gaps, a definitive environmental risk assessment for this compound cannot be completed at this time. This guide summarizes the available qualitative information, highlights the significant data deficiencies, and outlines the standard experimental protocols that would be necessary to assess the ecotoxicity of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties, particularly its low water solubility and lipophilic nature, are important determinants of its environmental behavior and potential for bioaccumulation.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bisethanol | [7] |
| CAS Number | 20721-50-0, 12222-69-4 | [4][7] |
| Molecular Formula | C16H20N4O2 | [7] |
| Molecular Weight | 300.36 g/mol | [7] |
| Appearance | Data not available | |
| Water Solubility | Sparingly soluble | [3] |
| Log Kow (Octanol-Water Partition Coefficient) | Data not available | |
| Vapor Pressure | Data not available | |
| Melting Point | 157-160 °C | [8] |
Environmental Fate
Persistence and Degradation
The environmental persistence of this compound, like other azo dyes, is highly dependent on environmental conditions. Azo dyes are generally resistant to aerobic biodegradation.[5] The primary mechanism of degradation is the reductive cleavage of the azo bond (-N=N-) under anaerobic conditions, which are prevalent in sediments and some wastewater treatment systems.[5] This process results in the decolorization of the dye and the formation of aromatic amines. These aromatic amine metabolites may themselves be persistent and toxic.[5][6]
The complete mineralization of the resulting aromatic amines typically requires subsequent aerobic conditions.[9] Therefore, a sequential anaerobic-aerobic treatment process is often necessary for the effective removal of azo dyes from wastewater.[9][10]
Caption: Environmental degradation pathway of azo dyes like this compound.
Bioaccumulation
Due to their hydrophobic and lipophilic nature, disperse dyes have a potential for bioaccumulation in aquatic organisms.[11] However, specific studies on the bioaccumulation potential of this compound are not available. The octanol-water partition coefficient (Log Kow), a key indicator of bioaccumulation potential, is also not reported for this substance.
Ecotoxicity
A thorough search of scientific literature and regulatory databases reveals a significant lack of quantitative ecotoxicity data for this compound. Safety Data Sheets for the substance explicitly state that no data is available for its toxicity to fish, daphnia, and algae.
Aquatic Ecotoxicity
While specific data for this compound is absent, disperse dyes as a class are considered to be toxic or potentially toxic to aquatic organisms.[5] Azo dyes, in general, have been shown to exert a range of toxic effects on aquatic life, including lethal, genotoxic, mutagenic, and carcinogenic impacts.[5][6]
Table 2: Summary of Aquatic Ecotoxicity Data for this compound
| Test Organism | Endpoint | Value | Reference |
| Fish (e.g., Pimephales promelas) | 96-hour LC50 | No data available | |
| Invertebrates (e.g., Daphnia magna) | 48-hour EC50 | No data available | |
| Algae (e.g., Pseudokirchneriella subcapitata) | 72-hour IC50 | No data available |
Terrestrial and Sediment Ecotoxicity
There is no available information on the toxicity of this compound to soil or sediment-dwelling organisms. Given its low water solubility, the sediment is a likely environmental sink for this compound, making sediment toxicity studies particularly relevant.
Experimental Protocols for Ecotoxicity Assessment
To address the data gaps in the ecotoxicity profile of this compound, standardized testing according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), would be required. The following sections outline the general methodologies for key aquatic toxicity tests.
OECD 203: Fish, Acute Toxicity Test
This test evaluates the acute lethal toxicity of a substance to fish.
-
Test Organism: Species such as Rainbow trout (Oncorhynchus mykiss), Zebrafish (Danio rerio), or Fathead minnow (Pimephales promelas).
-
Methodology:
-
A range of concentrations of the test substance are prepared in water.
-
Groups of fish are exposed to each concentration for a period of 96 hours.
-
Mortality and other signs of toxicity are observed and recorded at 24, 48, 72, and 96 hours.
-
The concentration that is lethal to 50% of the test organisms (LC50) is calculated.
-
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to aquatic invertebrates.
-
Test Organism: Daphnia magna.
-
Methodology:
-
Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance.
-
The exposure period is 48 hours.
-
The number of immobilized daphnids is recorded at 24 and 48 hours.
-
The effective concentration that causes immobilization in 50% of the daphnids (EC50) is determined.
-
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test determines the effect of a substance on the growth of freshwater algae.
-
Test Organism: Green algae species such as Pseudokirchneriella subcapitata.
-
Methodology:
-
Exponentially growing algal cultures are exposed to various concentrations of the test substance.
-
The test is typically run for 72 hours.
-
Algal growth is measured at regular intervals by cell counts or other biomass surrogates (e.g., fluorescence).
-
The concentration that inhibits growth by 50% (IC50) is calculated based on the reduction in growth rate or yield compared to a control.
-
Caption: Generalized experimental workflow for aquatic ecotoxicity testing.
Signaling Pathways
There is currently no information available in the scientific literature regarding the specific signaling pathways in aquatic or terrestrial organisms that may be affected by this compound. Research in this area would be necessary to understand the mechanisms of toxicity.
Conclusions and Recommendations
The available information on the ecotoxicity and environmental fate of this compound is severely limited. While its chemical class (azo dye) and physical properties suggest a potential for environmental risk, the lack of specific quantitative data for this compound precludes a formal risk assessment.
It is strongly recommended that standardized ecotoxicity studies be conducted on this compound to determine its acute and chronic effects on a range of aquatic and terrestrial organisms. These studies should follow established international guidelines, such as those from the OECD. Furthermore, research into its biodegradation pathways, the identification and toxicity of its metabolites, and its potential for bioaccumulation is crucial for a comprehensive understanding of its environmental impact.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. This compound Safety Data Sheet | PDF | Combustion | Dye [scribd.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. This compound | High-Purity Dye | Supplier [benchchem.com]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C16H20N4O2 | CID 88669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. The environmental fate and effects of antifouling paint biocides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scialert.net [scialert.net]
- 11. echemi.com [echemi.com]
Toxicological Profile of Disperse Black 9 and its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Disperse Black 9 is a monoazo dye used in semi-permanent hair coloring products. Its toxicological profile, along with that of its metabolites, is of interest for safety and risk assessment. This guide provides a comprehensive overview of the available toxicological data, metabolic pathways, and mechanisms of toxicity associated with this compound. The primary metabolic pathway for azo dyes involves the reductive cleavage of the azo bond, leading to the formation of aromatic amines. In the case of this compound, this process is expected to yield p-phenylenediamine (B122844) (PPD) and N,N-bis(2-hydroxyethyl)-p-phenylenediamine. This guide summarizes the acute, sub-chronic, genetic, and dermal toxicity of the parent compound and these key metabolites, presenting quantitative data in structured tables. Furthermore, it elucidates the known signaling pathways implicated in the toxicity of these compounds and provides detailed experimental protocols where available.
Physicochemical Properties
This compound is characterized by its limited water solubility and is typically formulated as a dispersion for use in hair dyes.[1]
Chemical Name: 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bis-ethanol[2] CAS Number: 12222-69-4[2] Molecular Formula: C₁₆H₂₀N₄O₂[3] Molecular Weight: 300.36 g/mol [3]
Metabolism
The primary metabolic pathway for azo dyes, including this compound, is the reductive cleavage of the azo bond (-N=N-). This biotransformation is primarily carried out by azoreductases present in the liver and intestinal microflora. This cleavage results in the formation of two primary aromatic amine metabolites.
References
A Technical Guide to the Reductive Cleavage Pathway of the Azo-Bond in Disperse Black 9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Black 9 is a synthetic mono-azo dye widely used in the textile industry for coloring hydrophobic fibers such as polyester.[1][2] Its chemical name is 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bis-ethanol.[3][4] Like other azo dyes, which constitute the largest class of synthetic colorants, this compound is characterized by the presence of one or more nitrogen-nitrogen double bonds (-N=N-), known as the azo linkage.[5]
The stability of the azo bond makes these dyes resistant to fading, but it also contributes to their persistence in the environment. The primary concern with azo dyes is the potential for reductive cleavage of the azo bond, which breaks the molecule into constituent aromatic amines.[6][7] These resulting amines can be more toxic, mutagenic, and carcinogenic than the parent dye molecule.[6][8]
This technical guide provides an in-depth overview of the reductive cleavage pathway of this compound, detailing the core chemical mechanisms, relevant enzymatic and microbial processes, comprehensive experimental protocols for analysis, and a summary of quantitative data to aid researchers in understanding and investigating this critical degradation process.
The Reductive Cleavage Pathway
The fundamental degradation of this compound begins with the breaking of its defining feature: the azo bond. This process is inherently reductive and can be initiated by chemical or biological means.
Core Mechanism
The reductive cleavage of the azo bond is a two-step process that requires a total of four electrons and four protons (4e⁻ + 4H⁺). This reaction breaks the -N=N- double bond to form two primary aromatic amines. For this compound (C₁₆H₂₀N₄O₂), this cleavage results in the formation of p-phenylenediamine (B122844) and N,N-bis(2-hydroxyethyl)-p-phenylenediamine .
This reaction is often facilitated by biological systems where enzymes utilize reducing equivalents, such as NADH or FADH₂, as electron donors.[6]
Caption: Reductive cleavage of this compound into its constituent aromatic amines.
Microbial and Enzymatic Pathways
In biological systems, the complete mineralization of azo dyes is most efficiently achieved through a sequential two-stage process involving anaerobic and aerobic conditions.[8][9][10][11]
-
Anaerobic Stage (Reductive Phase): The initial and critical step of azo bond cleavage occurs under anaerobic or microaerophilic conditions.[9][12] In the absence of oxygen, which would otherwise compete as an electron acceptor, microorganisms utilize the azo dye as a terminal electron acceptor.[6] This process is mediated by enzymes, primarily azoreductases , which catalyze the transfer of electrons from donors like NADH to the azo linkage, causing its cleavage.[6][7] This step results in the decolorization of the dye and the formation of aromatic amines.
-
Aerobic Stage (Degradative Phase): The aromatic amines produced during the anaerobic phase are often resistant to further degradation without oxygen.[6][12] Therefore, a subsequent aerobic stage is required. In the presence of oxygen, different microbial enzymatic systems (e.g., monooxygenases and dioxygenases) can cleave the aromatic rings of the amine intermediates, leading to their complete mineralization into less harmful products like carbon dioxide, water, and inorganic ions.[9]
Caption: Sequential anaerobic-aerobic pathway for complete dye mineralization.
Experimental Protocols
Investigating the reductive cleavage of this compound involves both chemical and biological assays, followed by robust analytical methods for product identification and quantification.
Chemical Reduction Protocol (Abiotic Cleavage)
This protocol uses a strong chemical reducing agent to simulate the cleavage process and is standard for testing textiles for banned amines.[13]
-
Sample Preparation: Weigh a textile sample (e.g., 1.0 g) and place it in a reaction vessel.
-
Buffer Addition: Add 17 mL of a pre-heated (70°C) citrate (B86180) buffer (pH 6.0) to the vessel. Seal and shake to ensure the sample is fully wetted.
-
Incubation: Place the sealed vessel in a water bath at 70°C for 30 minutes.
-
Reduction: Add 3 mL of a freshly prepared sodium dithionite (B78146) solution (e.g., 200 g/L) to initiate the reductive cleavage of the azo bond.[13]
-
Reaction: Reseal the vessel, shake, and maintain in the 70°C water bath for an additional 30 minutes.
-
Cooling & Extraction: Rapidly cool the vessel to room temperature. The resulting aromatic amines can then be extracted from the aqueous solution using liquid-liquid extraction (e.g., with diethyl ether) or solid-phase extraction (SPE).
-
Analysis: Concentrate the extract and reconstitute in a suitable solvent for chromatographic analysis.[14]
Analytical Methods for Product Identification
The accurate identification and quantification of cleavage products are crucial. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the preferred method.[15][16]
-
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Column: A C18 reverse-phase column (e.g., Agilent Poroshell 120 SB-C18) is commonly used for separating aromatic amines.[16]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10mM ammonium (B1175870) acetate (B1210297) at pH 3.6) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[17]
-
Detection: Mass spectrometer operating in positive electrospray ionization (ESI) mode.[17] Data can be acquired in Selected Ion Monitoring (SIM) mode for quantification and full scan mode for confirmation.[17]
-
Quantification: Achieved by comparing the peak areas of the identified amines in the sample to those of a certified standard calibration curve.
Caption: General experimental workflow for the analysis of aromatic amines.
Quantitative Data Analysis
While specific kinetic data for the microbial degradation of this compound is not widely published, data from studies on similar azo dyes provide a valuable reference for expected efficiencies and influencing factors. The degradation process is highly dependent on parameters such as pH, temperature, initial dye concentration, and the specific microbial consortium used.[5][18]
Table 1: Microbial Degradation Efficiency of Structurally-Related Azo Dyes
| Dye Name | Microorganism/Consortium | Conditions | Degradation/Decolorization Efficiency | Reference |
| Reactive Black 5 | Aeromonas hydrophila | pH 5.5 - 10 | >90% decolorization | [6] |
| Reactive Black 5 | Bacterial Consortium | 30°C, 100 mg/L | 98-99% decolorization within 12h | [18] |
| Direct Red 81 | Halotolerant Mixed Cultures | 30°C, 40 mg/L | >90% decolorization within 24h | [7] |
| Disperse Red 78 | Bacterial Consortium | 30°C, 100 mg/L | 98-99% decolorization within 30h | [18] |
| Methyl Orange | Acclimated Sludge | 100 mg/L | 78% decolorization (initial), 99% after 8 days | [5] |
Table 2: Key Analytical Parameters for Azo Dye Cleavage Analysis
| Analytical Technique | Purpose | Typical Parameters & Detectors | Expected Analytes from this compound |
| UV-Vis Spectrophotometry | Monitoring decolorization rate | Wavelength scan (e.g., 200-800 nm) to track disappearance of dye's λmax | Decrease in absorbance at this compound's characteristic peak |
| HPLC-UV/DAD | Separation and preliminary quantification of aromatic amines | C18 column, UV/Diode Array Detector | Peaks corresponding to p-phenylenediamine and its derivatives |
| LC-MS/MS | Definitive identification and sensitive quantification of cleavage products | ESI source, Triple Quadrupole or Orbitrap analyzer | Molecular ions and fragmentation patterns confirming the identity of the aromatic amines |
| GC-MS | Identification of volatile or derivatized intermediate products | Electron Impact (EI) ionization source | Can be used for amine identification, often after a derivatization step |
Conclusion
The reductive cleavage of the azo bond in this compound is a critical transformation pathway with significant environmental and toxicological implications. The process is primarily driven by microbial azoreductases under anaerobic conditions, leading to the formation of p-phenylenediamine and N,N-bis(2-hydroxyethyl)-p-phenylenediamine. For complete remediation, a subsequent aerobic biological stage is essential to degrade these potentially harmful aromatic amines.
Standardized experimental protocols, relying on chemical reduction with sodium dithionite followed by advanced chromatographic analysis like LC-MS/MS, are crucial for accurately identifying and quantifying the cleavage products. While quantitative data for this compound itself is limited, research on analogous azo dyes demonstrates that high degradation efficiencies are achievable under optimized microbial conditions. Further research focusing specifically on the kinetics and microbial consortia effective for this compound will enhance the ability to predict its environmental fate and develop more effective bioremediation strategies.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound | High-Purity Dye | Supplier [benchchem.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. This compound | C16H20N4O2 | CID 88669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Biodegradation, Decolorization, and Detoxification of Di-Azo Dye Direct Red 81 by Halotolerant, Alkali-Thermo-Tolerant Bacterial Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijcmas.com [ijcmas.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Azo-dye degradation in an anaerobic-aerobic treatment system operating on simulated textile effluent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantification of aromatic amines derived from azo colorants in textile by ion-pairing liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. shimadzu.com [shimadzu.com]
- 18. Biodegradation and detoxification of textile azo dyes by bacterial consortium under sequential microaerophilic/aerobic processes - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of Disperse Black 9: From Industrial Colorant to a Tool in Biomedical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Black 9, a monoazo dye, is a synthetic colorant with a long history of use in the textile and cosmetic industries.[1][2][3] Its primary function is to impart a deep black hue to synthetic fibers like polyester (B1180765) and nylon, and it is also utilized in semi-permanent hair dye formulations.[1][4][5] Chemically known as 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bisethanol, its molecular structure is characterized by a central azo bond (-N=N-) linking two phenyl groups, a feature that defines its class and properties.[5][6] While its industrial applications are well-established, the unique chemical and physical properties of this compound have led to its increasing use as a tool in scientific research, particularly in fields relevant to toxicology, materials science, and early-stage drug discovery.
This technical guide provides a comprehensive overview of the role of this compound as a monoazo dye in a research context. It summarizes key quantitative data, details relevant experimental protocols, and visualizes important pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Physicochemical and Toxicological Data
A critical aspect of utilizing any chemical compound in research is a thorough understanding of its intrinsic properties and potential biological effects. The following tables summarize key physicochemical and toxicological data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₆H₂₀N₄O₂ | [6] |
| Molecular Weight | 300.36 g/mol | [5][6] |
| Appearance | Dark brown granules or red powder | [7] |
| Solubility | Soluble in ethanol, acetone, and benzene | [7] |
| Melting Point | 157 - 160 °C | [3] |
Table 2: Toxicological Data for this compound
| Parameter | Cell Line | Value | Reference(s) |
| IC₅₀ (Cytotoxicity) | HepG-2 (Human Hepatoma) | 150 ± 5 µg/mL | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines key experimental protocols relevant to the study of this compound.
Protocol 1: Synthesis of a Monoazo Dye (General Procedure)
The synthesis of monoazo dyes like this compound typically follows a two-step process involving diazotization and azo coupling.
1. Diazotization of a Primary Aromatic Amine:
- A primary aromatic amine (e.g., 4-nitroaniline) is dissolved in a cold (0-5 °C) acidic solution (e.g., hydrochloric acid).
- A cold aqueous solution of sodium nitrite (B80452) (NaNO₂) is added dropwise to the amine solution while maintaining the low temperature.
- The reaction mixture is stirred for a short period to ensure the complete formation of the diazonium salt. The low temperature is critical to prevent the decomposition of the unstable diazonium salt.
2. Azo Coupling:
- The cold diazonium salt solution is slowly added to a solution of a coupling component (e.g., N,N-dihydroxyethylaniline) dissolved in a suitable solvent.
- The reaction is typically carried out under neutral or slightly alkaline conditions to facilitate the electrophilic attack of the diazonium ion on the electron-rich coupling component.
- The resulting azo dye precipitates out of the solution and can be collected by filtration, followed by washing and drying.
Protocol 2: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
1. Cell Seeding:
- HepG-2 cells are seeded into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in a suitable culture medium.
- The plate is incubated at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
2. Treatment with this compound:
- A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium.
- The culture medium is removed from the wells and replaced with the medium containing different concentrations of this compound. Control wells receive medium with the solvent alone.
- The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- After the incubation period, a sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well.
- The plate is incubated for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
- The medium is then removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[2]
- The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[4]
4. Data Analysis:
- The cell viability is calculated as a percentage of the control (untreated cells).
- The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Key Pathways and Workflows
Visualizing complex biological and chemical processes is essential for a clear understanding of the mechanisms of action and experimental designs. The following diagrams, created using the DOT language, illustrate key pathways and workflows related to this compound.
Synthesis of a Monoazo Dye
Metabolic Degradation of Azo Dyes
Azo dyes, including this compound, can be metabolized by various organisms, particularly bacteria in the gut microbiota. The primary metabolic pathway involves the reductive cleavage of the azo bond.
Signaling Pathways Potentially Affected by Azo Dye Metabolites
While direct evidence for this compound is limited, research on structurally related compounds like p-phenylenediamine (B122844) (PPD), a key component in many azo dyes, has shown modulation of several critical signaling pathways. This provides a valuable framework for future research into the biological effects of this compound and its metabolites.
Role in Research and Future Perspectives
This compound serves multiple roles in the research landscape. In materials science , it is a model compound for studying the dyeing kinetics and mechanisms of synthetic fibers.[1] In analytical chemistry , it is used as a standard for developing and validating chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), for the analysis of dyes in various matrices.[8][9]
In the realm of biomedical research , the focus has primarily been on its toxicological profile . The reported cytotoxicity of this compound on human cell lines like HepG-2 highlights the importance of understanding the potential biological effects of such widely used chemicals.[1] This data is crucial for risk assessment in the context of its use in consumer products.
Looking forward, the study of this compound and other monoazo dyes could extend into several promising areas for drug development professionals:
-
Structure-Activity Relationship (SAR) Studies: The simple and modifiable structure of monoazo dyes makes them interesting scaffolds for SAR studies to understand how different functional groups influence cytotoxicity and other biological activities.
-
Development of Biological Probes: The inherent color of this compound and the potential to modify its fluorescent properties could be exploited to develop new probes for biological imaging or as specific cellular stains.[10]
-
Investigating Novel Anticancer Agents: While this compound itself shows moderate cytotoxicity, its core structure could serve as a starting point for the synthesis of novel compounds with enhanced and more selective anticancer properties. Research on other azo dyes has already indicated potential in this area.[11]
Conclusion
This compound, a seemingly simple monoazo dye, holds a multifaceted role that extends beyond its industrial application as a colorant. For researchers and scientists, it serves as a valuable tool in materials science, analytical chemistry, and toxicology. For professionals in drug development, while not a therapeutic agent itself, this compound and the broader class of monoazo dyes represent a rich area for investigation. The existing data on its cytotoxicity, coupled with the potential to modulate its chemical structure, opens avenues for the development of new research tools and potentially, novel therapeutic leads. A thorough understanding of its properties, as outlined in this guide, is the first step towards unlocking its full potential in the scientific and medical research arenas.
References
- 1. This compound | High-Purity Dye | Supplier [benchchem.com]
- 2. protocols.io [protocols.io]
- 3. chemimpex.com [chemimpex.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. This compound | C16H20N4O2 | CID 88669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound TDS|this compound from Chinese supplier and producer - DISPERSE BLACK DYES - Enoch dye [enochdye.com]
- 8. ec.europa.eu [ec.europa.eu]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Disperse Black 9: History, Synthesis, and Textile Applications
Disperse Black 9 is a monoazo dye of the single azo class that is primarily utilized in the textile industry for dyeing hydrophobic fibers.[1][2] This guide provides an in-depth overview of its history, chemical properties, synthesis, and application methodologies, tailored for researchers and scientists in textile chemistry and material science.
History and Development
The development of disperse dyes was necessitated by the emergence of synthetic fibers, particularly cellulose (B213188) acetate, which could not be effectively dyed using existing water-soluble dyes. In 1922, Green and Saunders developed "ionamines," colored azo compounds with solubilizing groups that could dye cellulose acetate.[3] This was followed in 1924 by the work of Baddiley and Ellis, who introduced sulpho ricinoleic acid as a dispersing agent.[3] The term "Disperse Dye" was officially coined in 1953 to classify this group of sparingly water-soluble dyes applied from an aqueous dispersion.[3] this compound emerged as a key dye within this class for achieving black and navy shades on synthetic textiles.
Chemical and Physical Properties
This compound is chemically identified as 2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol.[4][5] It is characterized by its azo chromophore (-N=N-) which is responsible for its color. The dye is sparingly soluble in water and is typically applied as a fine aqueous dispersion.[4][6]
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol[4][5] |
| C.I. Name | This compound[1] |
| C.I. Number | 111301[1] |
| CAS Number | 12222-69-4, 20721-50-0[1][2][5] |
| Molecular Formula | C16H20N4O2[1][5][7] |
| Molecular Weight | 300.36 g/mol [1][2] |
| Chemical Class | Single Azo Dye[1] |
Table 2: Physical Properties of this compound
| Property | Value |
| Appearance | Faint orange to very dark orange powder[2] |
| Melting Point | 157 - 160 °C[2] |
| Solubility | Sparingly soluble in water[6] |
| Purity (typical commercial) | ≥ 97% (Dye Content)[2][8] |
Synthesis and Manufacturing
The industrial synthesis of this compound is a well-established process involving diazotization and azo coupling, followed by a reduction step.[1][4]
Experimental Protocol: Synthesis of this compound
-
Diazotization of 4-Nitrobenzenamine:
-
A primary aromatic amine, 4-Nitrobenzenamine, is dissolved in an acidic medium (e.g., hydrochloric acid).
-
The solution is cooled to a temperature range of 0–5 °C. This low temperature is crucial to prevent the decomposition of the resulting diazonium salt.[4]
-
An aqueous solution of sodium nitrite (B80452) is added slowly to the amine solution to form the diazonium salt. The reaction is highly exothermic and requires careful temperature control.[4]
-
-
Azo Coupling:
-
The freshly prepared diazonium salt is then reacted with a coupling component, N,N-dihydroxyethylaniline.[1]
-
This reaction forms the azo chromophore, resulting in an intermediate nitro-substituted dye molecule.
-
-
Reduction:
-
Purification and Formulation:
-
The crude dye is isolated through filtration and washed thoroughly with deionized water to remove impurities and by-products.[4]
-
The dye is then dried into a powder. For application, it is often milled or ground to achieve a fine, uniform particle size, which is critical for creating a stable colloidal dispersion.[4]
-
Commercially, the powdered dye is often mixed with dispersing agents, such as lignosulphate, at approximately a 50:50 ratio to facilitate its use in dye baths.[8][9]
-
Caption: Simplified workflow for the synthesis of this compound.
Application in Textiles
This compound is primarily used for dyeing hydrophobic synthetic fibers such as polyester (B1180765), nylon, and cellulose acetate.[2][4] Its application is based on the principle of transferring the sparingly soluble dye from a fine aqueous dispersion into the fiber.
Mechanism of Dyeing
The dyeing mechanism involves the dye molecules, existing as a fine dispersion, vaporizing upon heating and diffusing into the amorphous regions of the thermoplastic fiber.[4] The color is achieved through the anthraquinone (B42736) structure's ability to absorb specific wavelengths of light.[4]
Caption: Dye molecules transfer from dispersion to the fiber interior.
Experimental Protocol: High-Temperature Dyeing of Polyester
-
Dye Bath Preparation:
-
A dye bath is prepared with a specific liquor-to-material ratio (e.g., 1:50).[10]
-
This compound, along with dispersing agents, is added to the water.
-
The pH of the dye bath is typically adjusted to be slightly acidic (e.g., pH 4-6) for optimal dyeing of polyester.
-
-
Dyeing Process:
-
The polyester fabric is introduced into the dye bath.
-
The temperature is gradually raised to the dyeing temperature, typically between 120°C and 130°C, in a high-pressure dyeing machine.[11]
-
Dyeing is continued at this temperature for a specified duration (e.g., 30-60 minutes) to allow for dye diffusion and fixation within the fiber.[11]
-
-
Post-Treatment:
-
After dyeing, the fabric is rinsed to remove loose dye from the surface.
-
A "reduction clearing" process is often performed using a solution of sodium hydrosulfite and sodium hydroxide (B78521) to remove any unfixed surface dye, thereby improving wash fastness.
-
The fabric is then neutralized, rinsed, and dried. The optimal temperature for achieving the best solid color is between 220-230°C during post-dyeing heat setting.[12]
-
Table 3: Typical Dyeing Parameters for Polyester with Disperse Dyes
| Parameter | Typical Range/Value |
| Dyeing Temperature | 120 - 130 °C[11] |
| pH | 4 - 6[11] |
| Time | 30 - 60 minutes[11] |
| Post-Dyeing Heat Setting | 220 - 230 °C[12] |
Other Applications
Beyond textiles, this compound is also used in:
-
Plastics: As a colorant to provide deep black coloration.[2][4]
-
Inks and Coatings: Incorporated into formulations for printing.[2]
-
Cosmetics: Used in semi-permanent hair dye formulations.[5][13][14]
-
Analytical Chemistry: Employed as a standard for chromatographic and spectroscopic methods.[4]
Safety and Environmental Considerations
This compound is considered a hazardous substance and may cause skin sensitization.[6] Like other disperse dyes, its lipophilic nature allows it to be more easily available for skin contact, which has been associated with contact dermatitis in some individuals.[6] While toxicological studies have shown it to be non-mutagenic in several assay systems, some azo dyes have been linked to health concerns.[6][13]
In response to environmental concerns, there is growing research into "green chemistry" principles for dye synthesis. This includes using more benign solvents, optimizing reactions to reduce waste, and exploring less hazardous starting materials.[4]
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. chemimpex.com [chemimpex.com]
- 3. History Of Disperse Dye - News - Hangzhou Tiankun Chem Co.,Ltd [dyechemical.com]
- 4. This compound | High-Purity Dye | Supplier [benchchem.com]
- 5. This compound | C16H20N4O2 | CID 88669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. ec.europa.eu [ec.europa.eu]
- 9. ec.europa.eu [ec.europa.eu]
- 10. ijrpr.com [ijrpr.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. China DISPERSE BLACK HB-9 200% Manufacturers, Suppliers & Factory - Products - DIMACOLOR INDUSTRY GROUP CO.,LTD [dimacolorgroup.com]
- 13. cosmeticsinfo.org [cosmeticsinfo.org]
- 14. cosmileeurope.eu [cosmileeurope.eu]
Disperse Black 9: A Technical Guide to its Lipophilic Nature and Water Solubility for Researchers and Drug Development Professionals
An in-depth examination of the physicochemical properties of the azo dye Disperse Black 9, focusing on its lipophilicity and water solubility. This guide provides quantitative data, detailed experimental protocols, and relevant biological context for researchers, scientists, and professionals in drug development.
This compound (C.I. 111301) is a monoazo dye recognized for its use in coloring synthetic fibers and its inclusion in some cosmetic formulations.[1][2] Its efficacy and potential biological interactions are intrinsically linked to its lipophilic character and behavior in aqueous environments. Understanding these properties is crucial for assessing its potential applications, metabolic fate, and toxicological profile, particularly for professionals in drug development who may encounter azo compounds in various research contexts.
Physicochemical Properties: A Quantitative Overview
The lipophilicity and water solubility of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is characterized by its lipophilic nature and consequently, its low solubility in water.[2][3]
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₀N₄O₂ | [4] |
| Molecular Weight | 300.36 g/mol | [4] |
| Water Solubility | 0.82 – 1.24 mg/mL | [5] |
| LogP (calculated) | 2.50 | [5] |
| Solubility in Ethanol | 28.3 – 42.5 mg/mL | [5] |
| Solubility in DMSO | 95.8 – 146.8 mg/mL | [5] |
Experimental Protocols for Physicochemical Characterization
Accurate determination of water solubility and the octanol-water partition coefficient (LogP) is fundamental for regulatory and research purposes. Standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are widely accepted.
Determination of Water Solubility (OECD Guideline 105)
Two primary methods are recommended under this guideline, depending on the expected solubility of the substance.
1. Flask Method: This method is suitable for substances with a solubility of 10 mg/L or higher.
-
Principle: A supersaturated solution of the substance in water is created and allowed to equilibrate. The concentration of the dissolved substance in the aqueous phase is then determined after separation of the undissolved portion.
-
Procedure:
-
An excess amount of this compound is added to a flask containing purified water.
-
The flask is agitated at a controlled temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The mixture is then centrifuged or filtered to separate the undissolved solid.
-
The concentration of this compound in the clear aqueous phase is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.
-
2. Column Elution Method: This method is preferred for substances with low water solubility.
-
Principle: A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured over time until a plateau is reached, representing the saturation concentration.
-
Procedure:
-
An inert support material (e.g., glass beads, silica (B1680970) gel) is coated with an excess of this compound.
-
The coated support is packed into a column, and water is pumped through the column at a low, constant flow rate.
-
Fractions of the eluate are collected at regular intervals.
-
The concentration of this compound in each fraction is determined analytically until the concentration becomes constant.
-
Determination of Octanol-Water Partition Coefficient (LogP)
The LogP value is a measure of a compound's differential solubility in a biphasic system of n-octanol and water, serving as a key indicator of its lipophilicity.
Shake-Flask Method (OECD Guideline 107): This is the traditional and most widely recognized method for LogP determination.
-
Principle: The compound is dissolved in a mixture of n-octanol and water. After thorough mixing and phase separation, the concentration of the compound in each phase is measured.
-
Procedure:
-
Prepare water-saturated n-octanol and n-octanol-saturated water.
-
A known amount of this compound is dissolved in either n-octanol or water.
-
The two phases are combined in a vessel and shaken vigorously for a set period to allow for partitioning.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical method.
-
The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Biological Context: Metabolism and Toxicological Assessment
For drug development professionals, understanding the biological fate and potential toxicity of compounds like this compound is paramount.
Metabolism of Azo Dyes
This compound, as an azo dye, is subject to metabolic processes that primarily involve the reductive cleavage of the azo bond (-N=N-).[6][7] This biotransformation can be carried out by azoreductases produced by the intestinal microbiota and, to some extent, by hepatic enzymes.[7][8] The reduction of the azo linkage results in the formation of aromatic amines, which may have different toxicological properties than the parent dye.[9]
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. Buy this compound | 12222-69-4 [smolecule.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. This compound | C16H20N4O2 | CID 88669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ec.europa.eu [ec.europa.eu]
- 6. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Azo Dye Metabolism → Area → Sustainability [pollution.sustainability-directory.com]
Health and Safety Considerations for Handling Disperse Black 9 in the Laboratory: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Black 9 is a monoazo dye used in various industrial applications, including textiles and cosmetics, particularly in semi-permanent hair coloring formulations.[1] Its handling in a laboratory setting necessitates a thorough understanding of its potential hazards and the implementation of stringent safety protocols to minimize exposure and ensure a safe working environment. This technical guide provides an in-depth overview of the health and safety considerations, toxicological data, and recommended handling procedures for this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[2] The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements based on aggregated data:
The substance is considered a hazardous substance according to OSHA 29 CFR 1910.1200.[2]
Toxicological Data
Comprehensive toxicological data is crucial for a complete risk assessment. The following table summarizes the available quantitative data for this compound.
| Toxicological Endpoint | Test Species | Route of Administration | Value | Reference |
| Acute Toxicity (LD50) | Male Rat | Intraperitoneal | 1297 mg/kg bw | [5] |
| Cytotoxicity (IC50) | Human Hepatoma (HepG-2) Cells | In vitro | 150 ± 5 µg/ml | [6] |
Note: Data for oral and dermal LD50, as well as inhalation LC50, were not consistently available in the reviewed literature.
Health Effects
Acute Effects
-
Ingestion: Harmful if swallowed.[3][4] Accidental ingestion may cause serious damage to health.[2]
-
Skin Contact: Causes skin irritation.[3][4] The material can cause inflammation upon contact.[2] It may also cause sensitization by skin contact.[2]
-
Eye Contact: Causes serious eye irritation.[3][4] The substance can cause eye irritation and damage in some individuals.[2]
-
Inhalation: May cause respiratory irritation.[3][4] Inhalation of dust can lead to respiratory problems.[2]
Chronic Effects
-
Sensitization: There is a potential for skin sensitization, though some studies in humans with a 3% suspension did not show sensitization.[1][2]
-
Carcinogenicity: A laboratory test on a hair dye formulation containing this compound indicated that the compound was not carcinogenic when applied dermally.[1] However, it may contain impurities such as 4-aminobiphenyl (B23562) (4-ABP), which is a known human carcinogen.[5]
-
Mutagenicity: this compound was found to be non-mutagenic in four different assay systems.[1]
Experimental Protocols
Detailed methodologies for key toxicological assessments are outlined below, based on available information and standard guidelines.
Acute Oral Toxicity (Based on OECD Guideline 423)
-
Objective: To determine the acute oral toxicity of a substance.
-
Test Species: Typically rats.
-
Procedure:
-
A single dose of the substance is administered orally to a group of animals.
-
The test uses a stepwise procedure, with each step using three animals of a single sex (usually females).
-
The presence or absence of compound-related mortality at one step determines the next step: no further testing, dosing of three additional animals with the same dose, or dosing of three additional animals at the next higher or lower dose level.
-
Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
The LD50 value is then calculated.
-
Skin Irritation (Based on OECD Guideline 404)
-
Objective: To assess the potential of a substance to cause skin irritation.
-
Test Species: Typically albino rabbits.
-
Procedure:
-
A small area of the animal's skin is shaved.
-
The test substance is applied to the shaved skin of one group of animals, while a control group is also maintained.
-
The treated area is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after application.
-
The severity of the skin reactions is scored.
-
Eye Irritation (Based on OECD Guideline 405)
-
Objective: To determine the potential of a substance to cause eye irritation or corrosion.
-
Test Species: Typically albino rabbits.
-
Procedure:
-
The test substance is applied in a single dose to the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.
-
The eyes are examined at 1, 24, 48, and 72 hours after application.
-
Ocular lesions (in the cornea, iris, and conjunctiva) are scored based on their nature and severity.
-
The reversibility of the observed effects is also evaluated.
-
In Vitro Cytotoxicity Assay (HepG-2 Cells)
-
Objective: To assess the cytotoxic potential of a substance on human liver cells.
-
Cell Line: Human hepatoma (HepG-2) cells.
-
General Procedure:
-
HepG-2 cells are cultured in a suitable medium and seeded in microplates.
-
The cells are then exposed to various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
Cell viability is assessed using a suitable assay, such as the MTT assay, which measures mitochondrial activity, or a dye exclusion assay.
-
The concentration of the substance that causes a 50% reduction in cell viability (IC50) is determined.
-
Safe Handling and Storage
Engineering Controls
-
Ventilation: Work with this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[2]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[2]
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be worn.[2]
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid generating dust.[2]
-
Do not eat, drink, or smoke in the laboratory.[2]
-
Wash hands thoroughly after handling.[2]
Storage
-
Store in a tightly closed, labeled container.[2]
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials such as oxidizing agents.[2]
First Aid Measures
-
Ingestion: If swallowed, seek immediate medical attention. Do not induce vomiting unless directed to do so by medical personnel.[2]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
Accidental Release Measures
-
Small Spills: Carefully scoop up the spilled material and place it in a sealed container for disposal. Avoid creating dust. Clean the area with a damp cloth.
-
Large Spills: Evacuate the area. Wear appropriate PPE. Contain the spill and prevent it from entering drains or waterways. Collect the material and place it in a designated container for disposal.
Signaling Pathways and Experimental Workflows
While specific signaling pathways for this compound toxicity are not well-documented in publicly available literature, a general workflow for handling a hazardous chemical substance in a laboratory setting can be visualized. This workflow emphasizes the logical progression from risk assessment to safe disposal.
Caption: A flowchart outlining the key stages and safety considerations for handling this compound in a laboratory setting.
Conclusion
This compound presents moderate health hazards, including irritation to the skin, eyes, and respiratory system, and is harmful if swallowed. While comprehensive toxicological data is not fully available in all areas, the existing information underscores the importance of adhering to strict safety protocols. Researchers, scientists, and drug development professionals must employ appropriate engineering controls, wear the recommended personal protective equipment, and follow safe handling and storage procedures to minimize the risk of exposure and ensure a safe laboratory environment. In the event of an accidental exposure or spill, the outlined first aid and emergency procedures should be followed promptly.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound | C16H20N4O2 | CID 88669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 12222-69-4 [smolecule.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. This compound | High-Purity Dye | Supplier [benchchem.com]
Methodological & Application
Application Notes and Protocols for Dyeing Polyester Fibers with Disperse Black 9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Disperse Black 9 in the research-scale dyeing of polyester (B1180765) fibers. The protocols outlined below are based on established methodologies for disperse dyes and are intended to serve as a starting point for experimental design and optimization.
Overview of this compound
This compound is a monoazo disperse dye used for dyeing hydrophobic fibers, most notably polyester. Its chemical structure and properties make it suitable for high-temperature dyeing methods, where the dye penetrates the amorphous regions of the polyester fibers.[1]
Chemical Information:
| Property | Value |
| C.I. Name | This compound |
| CAS Number | 12222-69-4[1] |
| Molecular Formula | C₁₆H₂₀N₄O₂[2] |
| Molecular Weight | 300.36 g/mol [2] |
Experimental Protocols
Three common methods for dyeing polyester with disperse dyes are High-Temperature Exhaustion, Carrier Dyeing, and Thermosol Dyeing. The choice of method depends on the available equipment and the specific research objectives.
High-Temperature Exhaustion Dyeing
This is the most common and efficient method for achieving deep shades with good fastness properties on polyester.[3]
Protocol:
-
Dye Bath Preparation:
-
Prepare a dye bath with a liquor-to-goods ratio of 10:1 to 20:1.
-
Add a dispersing agent (e.g., a lignosulfonate-based or naphthalene (B1677914) sulfonate condensate product) at a concentration of 0.5 - 1.0 g/L.
-
Add a pH buffer to maintain the pH between 4.5 and 5.5. Acetic acid is commonly used for this purpose.[4]
-
Thoroughly disperse the required amount of this compound (e.g., 1-4% on weight of fiber, owf) in a small amount of water before adding it to the dye bath.
-
-
Dyeing Procedure:
-
After-Treatment (Reduction Clearing):
-
Rinse the dyed fiber.
-
Prepare a clearing bath containing:
-
2 g/L Sodium Hydrosulfite
-
2 g/L Sodium Hydroxide
-
1 g/L Detergent
-
-
Treat the dyed fiber in this bath at 70-80°C for 15-20 minutes. This step is crucial for removing unfixed surface dye and improving wash fastness.
-
Rinse the fiber thoroughly and dry.
-
Carrier Dyeing
This method is used when high-temperature equipment is not available and allows for dyeing at or near the boiling point of water. Carriers are organic compounds that swell the polyester fibers, facilitating dye penetration.[5]
Protocol:
-
Dye Bath Preparation:
-
Prepare a dye bath with a liquor-to-goods ratio of 10:1 to 20:1.
-
Add a dispersing agent (0.5 - 1.0 g/L).
-
Add a suitable carrier (e.g., a methylnaphthalene-based or trichlorobenzene-based product) at a concentration of 2-5 g/L.
-
Adjust the pH to 4.5-5.5 with acetic acid.[4]
-
Disperse the required amount of this compound and add it to the dye bath.
-
-
Dyeing Procedure:
-
Introduce the polyester fiber into the dye bath at 60°C.
-
Raise the temperature to the boil (approximately 100°C) at a rate of 2°C per minute.
-
Maintain at the boil for 60-90 minutes.
-
Cool the dye bath down to 70-80°C.
-
-
After-Treatment:
-
Perform reduction clearing as described in the high-temperature method to remove residual carrier and unfixed dye.
-
Thorough rinsing is critical to remove all traces of the carrier, which can affect the light fastness and handle of the final product.
-
Thermosol Dyeing
This is a continuous method suitable for dyeing fabric, involving padding the fabric with the dye dispersion followed by dry heat fixation.[6]
Protocol:
-
Padding:
-
Prepare a padding liquor containing:
-
This compound (10-40 g/L)
-
Dispersing agent (1-2 g/L)
-
Migration inhibitor (e.g., sodium alginate) (10-20 g/L)
-
Wetting agent (1-2 g/L)
-
-
Pad the polyester fabric through the liquor to achieve a wet pick-up of 60-70%.
-
-
Drying:
-
Dry the padded fabric, for example, in a hot flue dryer at 100-120°C.
-
-
Thermofixation:
-
Subject the dried fabric to a high temperature of 190-220°C for 60-90 seconds.[6] This is the crucial step where the dye sublimes and diffuses into the polyester fiber.
-
-
After-Treatment:
-
Perform reduction clearing to remove unfixed dye from the surface.
-
Rinse and dry the fabric.
-
Data Presentation
The following tables summarize typical quantitative data for polyester dyed with black disperse dyes. Note that specific values for this compound may vary depending on the exact experimental conditions, the specific polyester substrate, and the presence of other dyes in a commercial formulation.
Table 1: Typical Dyeing Parameters
| Parameter | High-Temperature Exhaustion | Carrier Dyeing | Thermosol Dyeing |
| Dye Concentration (% owf) | 1 - 4 | 1 - 4 | N/A |
| Dye Concentration (g/L) | N/A | N/A | 10 - 40 |
| Liquor-to-Goods Ratio | 10:1 - 20:1 | 10:1 - 20:1 | N/A |
| pH | 4.5 - 5.5 | 4.5 - 5.5 | 5.0 - 6.0 |
| Temperature (°C) | 130 | 100 | 190 - 220 |
| Time (minutes) | 30 - 60 | 60 - 90 | 1 - 1.5 |
| Dispersing Agent (g/L) | 0.5 - 1.0 | 0.5 - 1.0 | 1 - 2 |
| Carrier (g/L) | N/A | 2 - 5 | N/A |
Table 2: Color Fastness Properties of Polyester Dyed with Black Disperse Dyes (General)
| Fastness Property | Test Method (ISO) | Typical Rating (1-5 Scale) |
| Washing Fastness | ISO 105-C06 | 4-5 |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 |
| Rubbing Fastness (Wet) | ISO 105-X12 | 3-4 |
| Light Fastness (Xenon Arc) | ISO 105-B02 | 5-6 |
| Sublimation Fastness | ISO 105-P01 | 4-5 |
Note: Ratings are based on a 1-5 scale where 5 represents the best fastness.
Table 3: Dye Uptake of Disperse Dyes on Polyester
| Dyeing Method | Temperature (°C) | Typical Dye Uptake (%) |
| High-Temperature Exhaustion | 130 | > 90 |
| Carrier Dyeing | 100 | 70 - 85 |
| Thermosol Dyeing | 200-210 | 85 - 95 |
Note: Dye uptake is highly dependent on the specific dye, substrate, and dyeing conditions.
Visualizations
The following diagrams illustrate the experimental workflows and the fundamental mechanism of disperse dyeing on polyester.
Caption: Experimental workflow for dyeing polyester fibers.
References
Protocol for High-Temperature Exhaust Dyeing with Disperse Black 9
Application Notes
This document provides a detailed protocol for the high-temperature exhaust dyeing of polyester (B1180765) substrates using Disperse Black 9. This protocol is intended for researchers, scientists, and professionals in the fields of textile chemistry and material science. This compound is a high-energy disperse dye suitable for achieving deep black shades on polyester fibers. The high-temperature exhaust method is employed to ensure optimal dye penetration and fixation, resulting in excellent colorfastness properties.
The procedure involves several key stages: preparation of the dye bath with necessary auxiliaries, a controlled heating and dyeing cycle, and a post-dyeing reduction clearing treatment to remove unfixed surface dye, which is crucial for achieving superior wash and rub fastness. Adherence to the specified parameters for temperature, pH, and chemical concentrations is critical for reproducible and high-quality results. Safety precautions should be observed when handling all chemicals, particularly at elevated temperatures.
Key Experimental Parameters
The following tables summarize the quantitative data for the high-temperature exhaust dyeing protocol with this compound.
Table 1: Dye Bath Composition
| Component | Concentration | Purpose |
| This compound | 10-18% (owf) | Colorant |
| Dispersing Agent | 1.0 - 2.0 g/L | Prevents dye agglomeration |
| Leveling Agent | 0.5 - 1.5 g/L | Promotes uniform dye uptake |
| Acetic Acid (or pH buffer) | 0.5 - 1.5 g/L | To maintain pH 4.5 - 5.5 |
| Liquor Ratio | 1:10 - 1:20 | Ratio of goods to liquor |
Table 2: Dyeing Cycle Parameters
| Process Step | Temperature | Duration | Rate of Rise/Cool |
| Set dye bath | 60°C | 15 minutes | - |
| Ramp to dyeing temperature | 60°C to 135°C | ~37.5 minutes | 2°C/minute |
| Hold at dyeing temperature | 135°C | 60 minutes | - |
| Cool to reduction clearing | 135°C to 80°C | ~27.5 minutes | 2°C/minute |
Table 3: Reduction Clearing Bath Composition and Parameters
| Component / Parameter | Value | Purpose |
| Sodium Hydrosulfite | 2.0 g/L | Reducing agent to strip surface dye |
| Caustic Soda (NaOH) | 2.0 g/L | Provides alkaline medium for reduction |
| Temperature | 80°C | - |
| Duration | 20 minutes | - |
Experimental Protocol
1. Pre-treatment of Polyester Substrate:
-
Ensure the polyester fabric is thoroughly scoured and free from any impurities, oils, or sizes that might interfere with dye uptake.
-
The fabric should be wetted out before introducing it to the dye bath.
2. Dye Bath Preparation:
-
Prepare the dye bath in a high-temperature dyeing vessel with the required volume of water according to the chosen liquor ratio (e.g., 1:10).
-
Add the dispersing agent and leveling agent to the bath and ensure they are well dissolved.
-
Adjust the pH of the dye bath to 4.5 - 5.5 using acetic acid.
-
In a separate container, prepare a dispersion of this compound by pasting the dye with a small amount of water and then diluting it with warm water. Add this dispersion to the dye bath.
3. Dyeing Cycle:
-
Introduce the pre-wetted polyester fabric into the dye bath at 60°C.
-
Run the dyeing machine for 15 minutes at this temperature to ensure even impregnation of the fabric.
-
Increase the temperature of the dye bath to 135°C at a controlled rate of 2°C per minute.[1]
-
Hold the temperature at 135°C for 60 minutes to allow for dye diffusion and fixation.[1]
-
After the holding period, cool the dye bath down to 80°C at a rate of 2°C per minute.
4. Rinsing:
-
Drain the dye bath.
-
Rinse the dyed fabric with hot water to remove any residual dye liquor.
5. Reduction Clearing:
-
Prepare a fresh bath at 80°C.
-
Add caustic soda (2.0 g/L) and sodium hydrosulfite (2.0 g/L) to the bath.[2]
-
Treat the dyed fabric in this reduction clearing bath for 20 minutes at 80°C to remove any unfixed disperse dye from the fiber surface.[3]
-
Drain the reduction clearing bath.
6. Post-clearing Rinsing and Neutralization:
-
Rinse the fabric thoroughly with hot water.
-
Neutralize the fabric in a bath containing a small amount of acetic acid to remove any residual alkali.
-
Perform a final cold water rinse.
7. Drying:
-
Hydroextract the dyed and treated fabric to remove excess water.
-
Dry the fabric in a suitable oven or stenter.
Visualizations
Caption: High-Temperature Exhaust Dyeing Workflow.
References
Application Notes: Disperse Black 9 as a Stain in Biological Imaging
Introduction
Disperse Black 9 is a synthetic dye belonging to the anthraquinone (B42736) and monoazo class, traditionally used in the textile industry for dyeing hydrophobic fibers.[1] Its application in biological imaging is an emerging area, primarily focused on the staining and tracking of hydrophobic structures, such as biodegradable polymers within cells and tissues.[1] The lipophilic nature of this compound allows it to readily partition into nonpolar environments, making it a potential tool for visualizing the degradation of polymer-based drug delivery systems, implants, and scaffolds.
Mechanism of Action
The staining mechanism of this compound in biological samples is predicated on its hydrophobic properties. The dye molecules, when introduced into an aqueous environment containing cells or tissues, will preferentially accumulate in lipid-rich or hydrophobic regions. In the context of tracking polymer degradation, this compound molecules are thought to diffuse and physically adsorb into the amorphous and hydrophobic domains of the polymer matrix.[1] As the polymer degrades, changes in its morphology and hydrophobicity can be visualized and quantified by alterations in the staining intensity and distribution of this compound.
Physicochemical and Toxicological Data
A summary of the key physicochemical and toxicological properties of this compound is provided in the tables below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₆H₂₀N₄O₂ | [2][3] |
| Molecular Weight | 300.36 g/mol | [2][3] |
| Class | Anthraquinone, Monoazo Dye | [3] |
| Appearance | Violet/Black Powder | [4] |
| Maximum Absorption (λmax) | 461 nm | [1] |
| Predicted Emission Range | 500 - 600 nm | Inferred from anthraquinone dye properties[5] |
Table 2: Toxicological Data for this compound
| Assay | Cell Line | Result | Reference |
| Cytotoxicity (IC50) | HepG-2 (Human Hepatoma) | 150 ± 5 µg/ml | [1] |
Experimental Protocols
The following protocols are proposed as a starting point for utilizing this compound as a fluorescent stain for imaging polymer degradation in biological samples. Optimization may be required depending on the specific polymer, cell type, or tissue being investigated.
Protocol 1: Staining of Biodegradable Polymer Scaffolds Seeded with Cells
Objective: To visualize the distribution and degradation of a polymer scaffold and assess cell viability.
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Biodegradable polymer scaffold seeded with cells
-
Fluorescence microscope
Procedure:
-
Staining Solution Preparation: Prepare a working solution of this compound in cell culture medium. A starting concentration range of 1-10 µg/mL is recommended.
-
Cell Culture: Culture cells on the biodegradable polymer scaffold according to standard protocols.
-
Staining: Remove the culture medium and replace it with the this compound working solution. Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Gently remove the staining solution and wash the scaffold with warm PBS three times to remove unbound dye.
-
Fixation (Optional): If endpoint analysis is desired, fix the cells and scaffold with 4% paraformaldehyde for 15 minutes at room temperature.
-
Counterstaining (Optional): After fixation, permeabilize the cells (if necessary for the chosen counterstain) and stain with a nuclear counterstain like DAPI according to the manufacturer's protocol.
-
Imaging: Mount the scaffold and image using a fluorescence microscope.
Imaging Parameters:
-
Excitation: ~460 nm
-
Emission: ~500-600 nm (a standard FITC or GFP filter set may be a good starting point)
-
DAPI (if used): Excitation ~358 nm, Emission ~461 nm
Protocol 2: Quantification of Polymer Degradation in Tissue Sections
Objective: To quantify the degradation of an implanted biodegradable polymer over time using fluorescence intensity measurements.
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
PBS
-
Tissue sections containing the implanted polymer
-
Mounting medium
-
Fluorescence microscope with image analysis software
Procedure:
-
Staining Solution Preparation: Prepare a working solution of this compound in PBS. A starting concentration of 5 µg/mL is recommended.
-
Tissue Section Preparation: Prepare frozen or paraffin-embedded tissue sections containing the polymer implant using standard histological techniques.
-
Staining: Apply the this compound working solution to the tissue sections and incubate for 30 minutes at room temperature in a humidified chamber.
-
Washing: Gently wash the slides with PBS three times to remove excess stain.
-
Mounting: Mount the coverslips using an appropriate mounting medium.
-
Imaging: Acquire fluorescence images of the stained tissue sections under consistent imaging conditions (e.g., exposure time, gain).
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of the stained polymer in different sections from various time points of degradation. A decrease in fluorescence intensity can be correlated with polymer mass loss.
Visualizations
Caption: Workflow for staining polymer scaffolds with this compound.
Caption: Relationship between polymer degradation and fluorescence signal.
References
Application Notes and Protocols for Studying Dye Uptake Kinetics of Disperse Black 9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to study the dye uptake kinetics of Disperse Black 9. The protocols outlined below are designed to be adaptable for various research applications, from textile science to materials engineering and beyond.
Introduction to this compound and Dye Uptake Kinetics
This compound is a monoazo dye used in the formulation of semi-permanent hair dyes and for coloring hydrophobic fibers like polyester (B1180765).[1][2] Understanding its dye uptake kinetics is crucial for optimizing dyeing processes, ensuring colorfastness, and assessing its potential environmental and biological interactions.[1] Dye uptake kinetics refers to the rate at which a dye is adsorbed by a substrate from a dye bath. This process is influenced by several factors, including temperature, pH, dye concentration, and the nature of the substrate and any auxiliary chemicals present.[3]
The study of dye uptake kinetics typically involves monitoring the change in dye concentration in the dye bath over time. This data is then fitted to various kinetic and isotherm models to elucidate the mechanism of dye adsorption.
Key Methodologies for Studying Dye Uptake Kinetics
The primary method for quantifying the uptake of this compound is spectrophotometry .[4] This technique relies on measuring the absorbance of the dye solution at its maximum wavelength (λmax) to determine its concentration.[5] Other methods like thin-layer chromatography and high-performance liquid chromatography can also be employed for more complex analyses or to separate dye mixtures.[4]
Experimental Workflow
The general experimental workflow for studying the dye uptake kinetics of this compound is depicted below.
Caption: Experimental workflow for studying dye uptake kinetics.
Detailed Experimental Protocols
Protocol 1: Batch Adsorption Experiment
This protocol describes a standard batch adsorption experiment to determine the dye uptake kinetics of this compound by a given substrate (e.g., polyester fabric).
Materials:
-
This compound dye
-
Substrate (e.g., polyester fabric, accurately weighed)
-
Distilled or deionized water
-
Buffer solutions (for pH control)
-
Dispersing agent (optional, to improve dye solubility)
-
Beakers or flasks
-
Shaking water bath or orbital shaker with temperature control
-
UV-Vis Spectrophotometer
-
Pipettes and other standard laboratory glassware
Procedure:
-
Preparation of Dye Stock Solution:
-
Accurately weigh a known amount of this compound dye powder.
-
Dissolve the dye in a small amount of a suitable organic solvent (if necessary, as disperse dyes have low water solubility) and then dilute with distilled water to a known volume to prepare a stock solution.[6] A dispersing agent can be added to improve the stability of the dispersion.
-
-
Preparation of Dye Bath:
-
Prepare a series of dye baths with different initial concentrations of this compound by diluting the stock solution.
-
Adjust the pH of the dye baths to the desired value using buffer solutions.
-
-
Adsorption Experiment:
-
Place a known weight of the substrate into each beaker containing the dye bath.
-
Place the beakers in a shaking water bath set to the desired temperature and agitation speed.
-
At regular time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot of the dye solution from each beaker.
-
Filter or centrifuge the aliquots to remove any suspended particles before measurement.
-
-
Spectrophotometric Analysis:
-
Measure the absorbance of each aliquot at the λmax of this compound using a UV-Vis spectrophotometer.
-
Use a pre-established calibration curve (Absorbance vs. Concentration) to determine the concentration of the dye remaining in the solution at each time point.
-
-
Calculation of Dye Uptake:
-
Calculate the amount of dye adsorbed per unit mass of the substrate at time t (q_t) using the following equation:
-
q_t = (C_0 - C_t) * V / W
-
Where:
-
q_t is the amount of dye adsorbed at time t (mg/g)
-
C_0 is the initial dye concentration (mg/L)
-
C_t is the dye concentration at time t (mg/L)
-
V is the volume of the dye solution (L)
-
W is the mass of the substrate (g)
-
-
-
Data Presentation and Kinetic Modeling
The data obtained from the batch adsorption experiment can be analyzed using various kinetic and isotherm models to understand the adsorption process.
Kinetic Models
Kinetic models are used to describe the rate of dye uptake. The most commonly used models are the pseudo-first-order and pseudo-second-order models.[7][8]
References
- 1. This compound | High-Purity Dye | Supplier [benchchem.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. The main factors affecting the dyeing process - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Factors Affecting Synthetic Dye Adsorption; Desorption Studies: A Review of Results from the Last Five Years (2017–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. scialert.net [scialert.net]
Application Notes and Protocols for Photodegradation Studies of Disperse Black 9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting photodegradation studies of the azo dye, Disperse Black 9. The information is intended to guide researchers in setting up experiments, analyzing results, and understanding the degradation kinetics and pathways of this compound.
Introduction
This compound, a monoazo dye, is utilized in various industrial applications, including textiles and hair coloring products.[1][2] Due to its potential release into the environment, understanding its fate and persistence is of significant importance. Photodegradation, a process involving the breakdown of chemical compounds by light, is a key mechanism influencing the environmental persistence of such dyes. These studies are crucial for assessing the environmental impact of this compound and for the development of effective wastewater treatment technologies.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol | [3] |
| C.I. Name | This compound | [3] |
| Molecular Formula | C₁₆H₂₀N₄O₂ | [3] |
| Molecular Weight | 300.36 g/mol | [3] |
| CAS Number | 12222-69-4 | [3] |
Experimental Setup for Photodegradation Studies
A typical experimental setup for the photodegradation of this compound involves a photoreactor equipped with a suitable light source. The reaction is typically carried out in an aqueous solution containing the dye and, in the case of photocatalysis, a semiconductor catalyst.
Key Experimental Parameters
The efficiency of photodegradation is influenced by several key parameters that must be carefully controlled and optimized.
-
pH: The pH of the solution can affect the surface charge of the photocatalyst and the dye molecule itself, thereby influencing the adsorption and degradation rates.
-
Catalyst Loading: In photocatalysis, the concentration of the catalyst (e.g., TiO₂) is a critical factor. An optimal loading is necessary to maximize the number of active sites for the reaction.
-
Initial Dye Concentration: The initial concentration of this compound will impact the light penetration into the solution and the overall degradation kinetics.
-
Light Source and Intensity: The wavelength and intensity of the light source are fundamental to the photodegradation process. UV lamps or solar simulators are commonly used.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh a specific amount of this compound powder.
-
Dissolve the powder in a suitable organic solvent (e.g., methanol (B129727) or ethanol) to create a concentrated stock solution (e.g., 1000 mg/L).
-
Store the stock solution in a dark, cool place to prevent premature degradation.
-
Prepare working solutions of the desired concentrations by diluting the stock solution with deionized water.
Protocol 2: Photocatalytic Degradation Experiment
This protocol describes a typical photocatalytic degradation experiment using titanium dioxide (TiO₂) as the photocatalyst.
Materials:
-
This compound working solution
-
Titanium dioxide (TiO₂, anatase)
-
Photoreactor with a UV lamp (e.g., medium-pressure mercury lamp)
-
Magnetic stirrer
-
pH meter
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Syringes and syringe filters (0.45 µm)
Procedure:
-
Add a specific volume of the this compound working solution to the photoreactor to achieve the desired initial concentration (e.g., 20 mg/L).
-
Add the desired amount of TiO₂ catalyst to the solution (e.g., 1.0 g/L).
-
Adjust the pH of the suspension to the desired value (e.g., pH 7) using dilute HCl or NaOH.
-
Place the photoreactor on a magnetic stirrer and ensure continuous stirring to maintain a uniform suspension.
-
Equilibrate the suspension in the dark for 30 minutes to allow for adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Turn on the UV lamp to initiate the photodegradation reaction.
-
At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot (e.g., 3 mL) of the suspension using a syringe.
-
Immediately filter the withdrawn sample through a 0.45 µm syringe filter to remove the TiO₂ particles.
-
Analyze the filtrate for the remaining concentration of this compound using UV-Vis spectrophotometry or HPLC.
Protocol 3: Analytical Methods
-
Determine the maximum absorbance wavelength (λmax) of this compound by scanning a standard solution using a UV-Vis spectrophotometer. The λmax for many azo dyes is in the visible range.
-
Create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax.
-
Measure the absorbance of the filtered samples from the photodegradation experiment at the λmax.
-
Determine the concentration of this compound in the samples using the calibration curve.
-
Calculate the degradation efficiency using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.
HPLC can be used for the quantitative analysis of this compound and to identify its degradation products.
Typical HPLC Conditions for Azo Dyes:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis or Diode Array Detector (DAD) set at the λmax of this compound.
-
Injection Volume: 20 µL.
Data Presentation
The quantitative data from the photodegradation studies should be summarized in clearly structured tables for easy comparison of the effects of different experimental parameters.
Table 1: Effect of Initial pH on the Photodegradation of this compound
| pH | Apparent Rate Constant (k_app, min⁻¹) | Degradation Efficiency after 120 min (%) |
| 3 | ||
| 5 | ||
| 7 | ||
| 9 | ||
| 11 | ||
| Conditions: Initial Dye Concentration = 20 mg/L, Catalyst (TiO₂) Loading = 1.0 g/L, Light Source = UV Lamp. |
Table 2: Effect of Catalyst Loading on the Photodegradation of this compound
| Catalyst Loading (g/L) | Apparent Rate Constant (k_app, min⁻¹) | Degradation Efficiency after 120 min (%) |
| 0.5 | ||
| 1.0 | ||
| 1.5 | ||
| 2.0 | ||
| Conditions: Initial Dye Concentration = 20 mg/L, pH = 7, Light Source = UV Lamp. |
Table 3: Effect of Initial Dye Concentration on the Photodegradation of this compound
| Initial Concentration (mg/L) | Apparent Rate Constant (k_app, min⁻¹) | Degradation Efficiency after 120 min (%) |
| 10 | ||
| 20 | ||
| 30 | ||
| 40 | ||
| Conditions: Catalyst (TiO₂) Loading = 1.0 g/L, pH = 7, Light Source = UV Lamp. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for photodegradation studies of this compound.
Proposed Photodegradation Pathway
The photodegradation of azo dyes like this compound is a complex process that can proceed through several pathways, primarily involving the cleavage of the azo bond (-N=N-), which is the chromophoric group responsible for the color of the dye. The reaction is often initiated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻) generated during photocatalysis. A proposed degradation pathway involves the initial attack of these radicals on the azo linkage, leading to the formation of smaller, colorless aromatic intermediates, which can be further mineralized into CO₂, H₂O, and inorganic ions upon prolonged irradiation.[4]
Caption: Proposed photodegradation pathway of this compound.
References
Application Notes and Protocols for Assessing the Cytotoxicity of Disperse Black 9 on HepG-2 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Disperse Black 9 is a synthetic anthraquinone (B42736) dye utilized in the textile industry for dyeing hydrophobic fibers.[1] Its potential for human exposure and cytotoxicity necessitates thorough evaluation, particularly on liver cells, as the liver is a primary site of metabolism for xenobiotics. The human hepatoma cell line, HepG-2, is a well-established in vitro model for hepatotoxicity studies due to its differentiated metabolic capabilities.[2] This document provides a detailed protocol for assessing the cytotoxicity of this compound on HepG-2 cells using a suite of standard assays: MTT for cell viability, LDH for membrane integrity, and Annexin V/Propidium Iodide staining for apoptosis detection.
Data Presentation
Table 1: Cytotoxicity of this compound on HepG-2 Cells
| Assay | Endpoint | Concentration Range | IC50 Value | Reference |
| MTT Assay | Cell Viability | Not specified | 150 ± 5 µg/ml | [1] |
Note: The referenced study provides the IC50 value but does not detail the full concentration range tested. It is recommended to perform a dose-response study to determine the optimal concentration range.
Table 2: General Hazard Information for this compound
| Hazard Statement | Description |
| H302 | Harmful if swallowed[3] |
| H315 | Causes skin irritation[3] |
| H319 | Causes serious eye irritation[3] |
| H335 | May cause respiratory irritation[3] |
Experimental Protocols
1. HepG-2 Cell Culture
This protocol outlines the standard procedure for maintaining and passaging the HepG-2 cell line.
-
Materials:
-
HepG-2 cells (ATCC HB-8065)
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)[2][4]
-
Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)[5]
-
0.05% Trypsin-EDTA solution[2]
-
Phosphate-Buffered Saline (PBS), sterile[2]
-
T-75 culture flasks[5]
-
96-well clear, flat-bottom tissue culture plates[6]
-
Incubator at 37°C, 5% CO2, and 95% humidity[2]
-
-
Protocol:
-
Maintain HepG-2 cells in T-75 flasks with complete growth medium (EMEM or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).[2][5]
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Change the culture medium every 2-3 days.[2]
-
To passage, aspirate the medium and wash the cell monolayer twice with sterile PBS.[2]
-
Add 2-3 mL of pre-warmed 0.05% Trypsin-EDTA solution to the flask and incubate for 5-7 minutes at 37°C, or until cells detach.[2]
-
Neutralize the trypsin by adding at least four times the volume of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into new flasks or 96-well plates at the desired density for experiments. A typical seeding density for a 96-well plate is 5 x 10^3 to 1 x 10^4 cells/well.[8][9]
-
2. MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
HepG-2 cells in a 96-well plate
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid)[10][11]
-
Microplate reader
-
-
Protocol:
-
Seed HepG-2 cells in a 96-well plate at a density of 1.0 × 10^4 cells/well and incubate for 24 hours.[11]
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the dye) and a negative control (cells with medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[10][11]
-
Incubate the plate for an additional 4 hours at 37°C.[11]
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[9][11]
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
3. LDH Cytotoxicity Assay
The LDH (Lactate Dehydrogenase) assay measures the release of LDH from the cytosol of damaged cells into the culture medium, indicating a loss of membrane integrity.
-
Materials:
-
HepG-2 cells in a 96-well plate
-
This compound stock solution
-
LDH cytotoxicity assay kit (commercially available kits provide necessary reagents)[12]
-
Lysis solution (often provided in the kit as a positive control for maximum LDH release)
-
Microplate reader
-
-
Protocol:
-
Seed HepG-2 cells in a 96-well plate and treat with various concentrations of this compound as described in the MTT assay protocol (steps 1-4).
-
Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis solution (e.g., 0.1–1% Triton X-100 for ~10 min).[6]
-
Vehicle control: Cells treated with the solvent used for the dye.
-
Medium background: Medium only.
-
-
After the incubation period, centrifuge the plate at approximately 250-600 x g for 3-10 minutes to pellet the cells.[13]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[6][13]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a dye solution.[12]
-
Add 50-60 µL of the LDH reaction mixture to each well containing the supernatant.[6]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[13]
-
Add a stop solution if required by the kit protocol.[13]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).[6][13]
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
-
4. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Protocol:
-
Seed HepG-2 cells in 24-well plates at a density of 5 × 10^4 cells/well and incubate for 24 hours.[8]
-
Treat the cells with different concentrations of this compound for the desired time period (e.g., 24 or 48 hours).[8]
-
After treatment, collect both the floating and adherent cells. To collect adherent cells, gently trypsinize them.
-
Wash the collected cells twice with cold PBS by centrifuging at approximately 500 x g for 5 minutes.[7][14]
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.[14]
-
The cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound on HepG-2 cells.
Caption: Simplified diagram of the principle behind the Annexin V/PI apoptosis assay.
References
- 1. This compound | High-Purity Dye | Supplier [benchchem.com]
- 2. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 3. Buy this compound | 12222-69-4 [smolecule.com]
- 4. encodeproject.org [encodeproject.org]
- 5. reprocell.com [reprocell.com]
- 6. static.igem.wiki [static.igem.wiki]
- 7. editxor.com [editxor.com]
- 8. mdpi.com [mdpi.com]
- 9. ijrr.com [ijrr.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. scispace.com [scispace.com]
Application Notes and Protocols: Utilizing Disperse Black 9 in Colored Polymer Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Black 9 is a single azo, anthraquinone-based dye known for its application in coloring hydrophobic synthetic fibers and plastics.[1][2] Its molecular structure allows it to exist as a fine dispersion in an aqueous medium, and upon heating, it can diffuse into the amorphous regions of thermoplastic polymers.[1] This characteristic makes it particularly suitable for dyeing materials like polyester (B1180765) (PET), polyamide (nylon), and cellulose (B213188) acetate.[3][4] Beyond textiles, this compound is employed as a colorant in plastics and ink formulations.[3] These notes provide detailed protocols for incorporating this compound into polymer matrices and characterizing the resulting colored polymers.
Physicochemical Properties of this compound
A comprehensive understanding of the dye's properties is crucial for its effective application.
| Property | Value | Reference |
| C.I. Name | This compound | [2] |
| CAS Number | 20721-50-0 | [3] |
| Molecular Formula | C16H20N4O2 | [2][3] |
| Molecular Weight | 300.36 g/mol | [2][3] |
| Appearance | Faint orange to very dark orange powder | [3] |
| Melting Point | 157 - 160 °C | [3] |
| Solubility | Sparingly soluble in water, soluble in organic solvents | [3][4] |
Applications in Polymer Science
This compound is primarily used for dyeing synthetic fibers, providing deep black shades with good color fastness.[3] Its application extends to the coloration of plastics, where it offers stable and durable coloring for various consumer and industrial goods.[3] In a research context, it serves as a model dye for studying dyeing kinetics, colorfastness, and optimizing high-temperature dyeing processes for hydrophobic fibers.[1]
Experimental Protocols
Protocol 1: High-Temperature Exhaust Dyeing of Polyester (PET) Fabric
This protocol details the standard high-temperature, high-pressure method for dyeing polyester fabrics, a common application for this compound.
4.1.1 Materials and Equipment
-
Polyester (PET) fabric, scoured and pre-washed
-
This compound (≥ 97% purity)[3]
-
Dispersing agent (e.g., lignosulfonate-based)
-
Acetic acid (for pH adjustment)
-
High-temperature, high-pressure laboratory dyeing machine
-
Beakers, graduated cylinders, and magnetic stirrer
-
pH meter
-
Drying oven
4.1.2 Procedure
-
Dye Bath Preparation:
-
Prepare a stock solution of this compound by pasting the required amount of dye powder (e.g., 1-5% on weight of fabric, owf) with a small amount of dispersing agent and warm water.
-
Add the paste to the main dye bath, ensuring the liquor ratio (ratio of fabric weight to bath volume) is maintained (e.g., 1:10).
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.
-
-
Dyeing Process:
-
Immerse the polyester fabric in the dye bath at room temperature.
-
Increase the temperature to 130°C at a rate of 2°C/minute. Dyeing at a high temperature (around 130°C) is more effective than at 100°C.[5]
-
Maintain the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.
-
Cool the bath down to 70°C at a rate of 3°C/minute.
-
-
Rinsing and Clearing:
-
Drain the dye bath and rinse the fabric with hot water, followed by cold water.
-
Perform a reduction clearing process to remove unfixed surface dye. Prepare a bath with 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L dispersing agent. Treat the fabric at 70-80°C for 15-20 minutes.
-
Rinse the fabric thoroughly with hot and cold water until the water runs clear.
-
-
Drying:
-
Dry the dyed fabric in an oven or air-dry at room temperature.
-
Protocol 2: Melt Compounding for Colored Plastics (Masterbatch Method)
This protocol describes incorporating this compound into a polymer matrix to create a colored plastic via melt compounding, a common industrial technique.
4.2.1 Materials and Equipment
-
Base polymer resin (e.g., Polypropylene, Polyethylene)
-
This compound
-
Carrier polymer for masterbatch (e.g., LLDPE)
-
Processing aids/antioxidants (optional)[6]
-
Twin-screw extruder
-
Pelletizer
-
Injection molding machine or compression press
-
Spectrophotometer for color measurement
4.2.2 Procedure
-
Masterbatch Preparation:
-
Dry-blend a high concentration of this compound (e.g., 20-40% by weight) with the carrier polymer pellets.
-
Feed the blend into a twin-screw extruder.
-
Melt compound the mixture at a temperature appropriate for the carrier polymer, ensuring uniform dispersion of the dye. The use of masterbatches helps achieve uniform dispersion of pigments in the polymer matrix.[7]
-
Extrude the colored polymer strand, cool it in a water bath, and pelletize it to create the masterbatch.
-
-
Final Product Compounding (Letdown):
-
Dry-blend the masterbatch pellets with the base polymer resin at a specific letdown ratio to achieve the desired final color intensity (e.g., 1-5% masterbatch).
-
Feed the blend into an extruder or injection molding machine.
-
Process the material under standard conditions for the base polymer to produce the final colored plastic part. Processing parameters like temperature can influence the final color consistency.[8]
-
Characterization and Data Presentation
The performance of the colored polymer should be evaluated using standardized tests.
Color Measurement
The color of the dyed material should be quantitatively assessed using a spectrophotometer to measure the CIE Lab* color space values.[8]
-
L *: Lightness (0 = black, 100 = white)
-
a : Red-green axis (+a = red, -a* = green)
-
b : Yellow-blue axis (+b = yellow, -b* = blue)
Color Fastness Properties
Color fastness is a critical parameter indicating the resistance of the color to fading or bleeding under various conditions. For polyester dyed with disperse dyes, good fastness ratings are typically expected.[9][10]
| Fastness Test | ISO Standard | Typical Rating for Disperse Dyes on PET |
| Washing Fastness | ISO 105-C06 | 4-5 |
| Rubbing Fastness (Crocking) | ISO 105-X12 | 4-5 |
| Light Fastness (Xenon Arc) | ISO 105-B02 | 3-4 |
| Sublimation Fastness | ISO 105-P01 | 3-4 |
| (Ratings are on a scale of 1 to 5, where 5 is the best) |
Thermal Stability
The thermal stability of the colored polymer is crucial, especially for plastics processed at high temperatures. It can be assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6]
-
TGA measures the weight loss of a material as a function of temperature, indicating the onset of thermal degradation. For high-performance applications, polymers should exhibit minimal weight loss up to their processing temperatures.[11]
-
DSC determines the glass transition temperature (Tg) and melting temperature (Tm), which can be affected by the addition of dyes.
| Polymer System | Analysis Method | Key Parameter | Typical Expected Outcome |
| This compound in PET | TGA | Td5% (5% Weight Loss Temp.) | Should remain high, consistent with PET's stability. |
| This compound in PP | DSC | Tg (Glass Transition Temp.) | Minimal change expected with low dye concentration. |
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
-
Handle dye powders in a well-ventilated area or fume hood to avoid inhalation.[4]
-
Avoid direct skin contact, as some disperse dyes may cause skin sensitization.[4]
-
Store the dye in a cool, dry place away from incompatible materials.[4]
-
Consult the Safety Data Sheet (SDS) for detailed hazard information and disposal procedures.
References
- 1. This compound | High-Purity Dye | Supplier [benchchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. chemimpex.com [chemimpex.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities | MDPI [mdpi.com]
- 6. specialchem.com [specialchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluating Processing Parameter Effects on Polymer Grades and Plastic Coloring: Insights from Experimental Design and Characterization Studies | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Fenton-Based Oxidation of Disperse Black 9 Wastewater
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Black 9 is a monoazo dye commonly used in the textile industry for dyeing synthetic fibers. Due to its complex aromatic structure, it is resistant to conventional biological wastewater treatment methods, leading to persistent color and organic load in effluents. Advanced Oxidation Processes (AOPs), particularly the Fenton-based process, have emerged as a promising technology for the degradation of such recalcitrant dyes.[1][2] The Fenton reaction utilizes ferrous ions (Fe²⁺) as a catalyst to decompose hydrogen peroxide (H₂O₂) into highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of mineralizing organic pollutants into less harmful substances like CO₂, water, and inorganic ions.[1][2]
This document provides a detailed application note and protocol for the treatment of this compound wastewater using the Fenton-based oxidation process. The information is compiled from studies on similar azo and disperse dyes, offering a robust starting point for researchers to develop and optimize their specific wastewater treatment protocols.
Chemical Structure of this compound
IUPAC Name: 2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol Molecular Formula: C₁₆H₂₀N₄O₂ CAS Number: 20721-50-0
Principle of the Fenton Process
The Fenton process relies on the generation of hydroxyl radicals through the reaction between ferrous ions and hydrogen peroxide in an acidic medium. The primary reactions are:
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
The generated hydroxyl radicals are highly reactive and can abstract a hydrogen atom or add to a double bond of the dye molecule, initiating a series of oxidative degradation reactions. This process ultimately leads to the breakdown of the complex dye structure, resulting in decolorization and a reduction in the Chemical Oxygen Demand (COD).
Data on Fenton Treatment of Azo and Disperse Dyes
While specific data for this compound is limited in publicly available literature, the following tables summarize typical experimental conditions and removal efficiencies for other disperse and azo dyes. This data serves as a valuable reference for optimizing the treatment of this compound.
Table 1: Optimal Conditions for Fenton-Based Treatment of Various Dyes
| Dye Type | Dye Name | Optimal pH | Fe²⁺ Concentration | H₂O₂ Concentration | Reaction Time | Reference |
| Azo Dye | Unspecified Red Azo Dye | 3 | 3.5 x 10⁻⁵ M | 4.0 x 10⁻² M | 50 min | [1] |
| Disazo Dye | Acid Blue 193 | 3 | 3 mM | 25 mM | 10 min | [3] |
| Azo Dye | C.I. Acid Black 1 | 3.5 | 0.025 mM | 0.5 mM | Not Specified | [4] |
| Azo Dye | Unspecified | 4.0 | 20 mg/L | 80 mg/L | Not Specified | [5] |
Table 2: Removal Efficiencies for Color and COD for Various Dyes
| Dye Type | Dye Name | Color Removal (%) | COD Removal (%) | TOC Removal (%) | Reference |
| Azo Dye | Unspecified Red Azo Dye | 95.4 | Not Specified | Not Specified | [1] |
| Disazo Dye | Acid Blue 193 | 96 | 82 | 51 | [3] |
| Azo Dye | C.I. Acid Black 1 | 96.8 | Not Specified | Not Specified | [4] |
| Azo Dye | Unspecified | 99 | Not Specified | Not Specified | [5] |
| Azo Printing Dye | Yellow Azo | 79 | 59 | Not Specified | [6] |
Experimental Protocols
This section provides a detailed, generalized protocol for the Fenton-based treatment of this compound wastewater in a laboratory setting.
Materials and Reagents
-
This compound wastewater or a synthetically prepared solution
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30% w/w)
-
Sulfuric acid (H₂SO₄, 1 M)
-
Sodium hydroxide (B78521) (NaOH, 1 M)
-
Deionized water
-
pH meter
-
Jar testing apparatus or magnetic stirrer
-
Spectrophotometer for color measurement
-
COD analysis vials and reactor
-
TOC analyzer (optional)
Experimental Procedure
-
Wastewater Characterization:
-
Measure the initial pH, color (absorbance at the maximum wavelength, λmax, for this compound), and COD of the untreated wastewater sample.
-
-
pH Adjustment:
-
Take a known volume of the wastewater in a beaker.
-
While stirring, adjust the pH of the solution to the desired acidic level (typically between 3 and 4) using 1 M H₂SO₄.
-
-
Fenton Reagent Addition:
-
Add the required amount of FeSO₄·7H₂O to the pH-adjusted wastewater and stir until it dissolves completely.
-
Add the predetermined volume of 30% H₂O₂ to initiate the Fenton reaction.
-
-
Reaction:
-
Allow the reaction to proceed for the desired time (e.g., 10 to 60 minutes) under constant stirring.
-
-
Reaction Termination and pH Neutralization:
-
After the reaction period, stop the stirring and increase the pH to around 7.0-8.0 with 1 M NaOH. This step quenches the reaction and facilitates the precipitation of iron hydroxide (Fe(OH)₃).
-
-
Flocculation and Sedimentation:
-
Slowly stir the solution for approximately 15-20 minutes to promote the flocculation of the iron sludge.
-
Turn off the stirrer and allow the sludge to settle for at least 30 minutes.
-
-
Sample Analysis:
-
Carefully collect the supernatant for analysis.
-
Measure the final pH, color (absorbance at λmax), and COD of the treated supernatant.
-
-
Calculation of Removal Efficiency:
-
Calculate the percentage of color and COD removal using the following formula: Removal Efficiency (%) = [(Initial Value - Final Value) / Initial Value] x 100
-
Optimization of a Fenton Process
To achieve the highest treatment efficiency for this compound, it is crucial to optimize the key operating parameters. This can be done by systematically varying one parameter while keeping the others constant. The typical ranges to investigate are:
-
pH: 2.5 - 5.0
-
Fe²⁺ dosage: 10 - 100 mg/L
-
H₂O₂ dosage: 50 - 500 mg/L
-
Reaction time: 10 - 90 minutes
Visualizations
Fenton Reaction Signaling Pathway
Caption: Fenton reaction mechanism for hydroxyl radical generation and dye degradation.
Experimental Workflow for this compound Wastewater Treatment
Caption: Experimental workflow for the Fenton-based treatment of this compound wastewater.
References
Application Notes and Protocols for the Sonochemical Degradation of Disperse Black 9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Black 9 (C.I. 111301) is a monoazo dye utilized in the textile industry for dyeing synthetic fibers.[1] Due to the stability of azo dyes, their removal from wastewater poses a significant environmental challenge. Sonochemical degradation, an advanced oxidation process (AOP), offers a promising method for the decomposition of these recalcitrant organic pollutants. This process relies on acoustic cavitation, the formation, growth, and implosive collapse of microbubbles in a liquid medium irradiated with high-frequency ultrasound. The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive hydroxyl radicals (•OH) which are the primary species responsible for the degradation of organic pollutants.[2]
This document provides a detailed overview of the sonochemical degradation pathways of this compound, including proposed intermediates and final products. It also outlines a comprehensive experimental protocol for conducting and analyzing the degradation process.
Sonochemical Degradation Pathways of this compound
The sonochemical degradation of this compound is initiated by the attack of hydroxyl radicals on the azo bond (-N=N-), which is the chromophoric group responsible for the dye's color. This primary step leads to the cleavage of the molecule and the formation of various aromatic intermediates. While specific studies on the complete sonochemical degradation pathway of this compound are limited, based on the degradation of similar azo dyes, a plausible pathway can be proposed.
The initial cleavage of the azo bond is expected to form aminophenol and diethanolaniline derivatives. These primary intermediates are then subjected to further oxidation by hydroxyl radicals, leading to the opening of the aromatic rings and ultimately, mineralization into simpler inorganic compounds such as carbon dioxide, water, and inorganic ions.
Based on studies of other disperse and azo dyes, potential intermediates in the degradation of this compound may include:
-
p-aminophenol
-
N,N-bis(2-hydroxyethyl)-p-phenylenediamine
-
Hydroquinone
-
Aromatic amines and phenols of lower molecular weight
It is important to note that the exact nature and distribution of intermediates can be influenced by various experimental parameters such as ultrasonic frequency, power, temperature, pH, and the presence of catalysts.
Quantitative Data Summary
The efficiency of sonochemical degradation is typically evaluated by monitoring the decolorization of the dye solution and the reduction in Total Organic Carbon (TOC). The following tables summarize hypothetical quantitative data based on typical results observed for the sonochemical degradation of azo dyes.
Table 1: Effect of Operational Parameters on this compound Degradation Efficiency
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Ultrasonic Frequency | 20 kHz | 40 kHz | 60 kHz |
| Degradation Efficiency (%) | 85 | 92 | 88 |
| Ultrasonic Power | 50 W | 100 W | 150 W |
| Degradation Efficiency (%) | 75 | 95 | 93 |
| Initial pH | 3 | 7 | 9 |
| Degradation Efficiency (%) | 96 | 89 | 82 |
| Temperature | 25 °C | 35 °C | 45 °C |
| Degradation Efficiency (%) | 90 | 94 | 87 |
Table 2: Kinetic Data for Sonochemical Degradation of this compound
| Kinetic Model | Rate Constant (k) | Correlation Coefficient (R²) |
| Pseudo-first-order | 0.025 min⁻¹ | 0.985 |
| Pseudo-second-order | 0.001 L mg⁻¹ min⁻¹ | 0.962 |
Note: The degradation of many azo dyes via sonolysis is often found to follow pseudo-first-order kinetics.
Experimental Protocols
This section provides a detailed methodology for the sonochemical degradation of this compound.
Materials and Reagents
-
This compound (analytical standard)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (for mobile phase)
-
High-purity nitrogen or argon gas (for purging)
Equipment
-
Ultrasonic bath or probe sonicator with adjustable frequency and power output
-
Reaction vessel (glass, with a cooling jacket)
-
Magnetic stirrer and stir bar
-
pH meter
-
UV-Vis spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)
-
Total Organic Carbon (TOC) analyzer
-
Gas Chromatography-Mass Spectrometry (GC-MS) system (for identification of volatile intermediates)
Experimental Procedure
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.
-
Prepare working solutions of the desired concentration (e.g., 20 mg/L) by diluting the stock solution.
-
-
Sonochemical Degradation:
-
Place a known volume of the this compound working solution (e.g., 200 mL) into the reaction vessel.
-
Adjust the initial pH of the solution to the desired value using dilute HCl or NaOH.
-
Purge the solution with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the degradation process.
-
Place the reaction vessel in the ultrasonic bath or immerse the probe of the sonicator into the solution.
-
Set the desired ultrasonic frequency (e.g., 40 kHz) and power (e.g., 100 W).
-
Maintain a constant temperature during the experiment using a cooling jacket.
-
Start the sonication and the magnetic stirrer.
-
Withdraw samples at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
-
Sample Analysis:
-
Decolorization: Measure the absorbance of the samples at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer. The decolorization efficiency can be calculated using the following formula: Decolorization (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
Degradation: Determine the concentration of the remaining this compound at each time point using HPLC-DAD.
-
Mineralization: Measure the TOC of the samples to determine the extent of mineralization.
-
Intermediate Identification: Analyze the samples using HPLC-MS or GC-MS to identify the degradation intermediates. For GC-MS analysis, a prior extraction and derivatization of the sample may be necessary.
-
Visualizations
Caption: Proposed sonochemical degradation pathway of this compound.
Caption: Experimental workflow for sonochemical degradation of this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Disperse Black 9
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the qualitative and quantitative analysis of Disperse Black 9, a monoazo dye commonly used in the textile and cosmetic industries. The described protocol is intended for researchers, scientists, and quality control professionals. The method utilizes a reversed-phase C18 column with a gradient elution program and UV-Vis detection, providing excellent resolution and sensitivity. A comprehensive experimental protocol for sample preparation from textile matrices and subsequent HPLC analysis is provided.
Introduction
This compound, with the chemical formula C₁₆H₂₀N₄O₂, is a synthetic organic dye known for its application in coloring synthetic fibers, particularly polyester.[1] Its chemical structure features a central azo group (-N=N-) connecting aromatic rings.[1] Due to its widespread use and potential environmental and health implications, a reliable analytical method for its identification and quantification is crucial. High-Performance Liquid Chromatography (HPLC) is a well-established technique for the analysis of dyes, offering high resolution and sensitivity.[2][3] This application note is based on the principles of the DIN 54231 standard procedure for the analysis of disperse dyes.[1][4]
Experimental
Instrumentation and Consumables
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation.
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid or trifluoroacetic acid (TFA) for mobile phase modification.
-
Sample Vials: Amber glass vials to protect the dye from light.
-
Filtration: 0.45 µm syringe filters for sample clarification.
-
Ultrasonic Bath: For sample extraction from textile matrices.
Chromatographic Conditions
A summary of the HPLC conditions is presented in the table below.
| Parameter | Value |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 436 nm (or a range of 400-600 nm with a PDA detector) |
Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (90% A: 10% B) to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation from Textile Matrix
-
Sample Collection: Obtain a representative sample of the textile material.
-
Extraction:
-
Cut the textile sample into small pieces (approximately 2-3 mm).
-
Accurately weigh about 1.0 g of the cut textile into a conical flask.
-
Add 20 mL of methanol to the flask.
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at 60 °C.
-
Allow the extract to cool to room temperature.
-
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
Data Presentation
The following table summarizes typical quantitative data that can be obtained using this method. Please note that these values are for illustrative purposes and may vary depending on the specific instrumentation and experimental conditions.
| Analyte | Retention Time (min) | Peak Area (arbitrary units) at 10 µg/mL | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | ~ 15.8 | ~ 550,000 | ~ 0.1 | ~ 0.3 |
Visualization of the Experimental Workflow
The logical flow of the analytical procedure is depicted in the diagram below.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the analysis of this compound. The protocol is straightforward and can be readily implemented in a laboratory with standard HPLC equipment. This method is suitable for quality control of textile products and for research purposes involving the analysis of azo dyes.
References
Application Note: Analysis of Disperse Black 9 Redox Potential using Cyclic Voltammetry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Black 9 is an azo dye used in various industrial applications, including textiles and cosmetics.[1] Understanding its electrochemical properties, particularly its redox potential, is crucial for applications in areas such as dye-sensitized solar cells, redox flow batteries, and for assessing its environmental degradation pathways.[2] Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox behavior of chemical species.[3] It provides valuable information on the oxidation and reduction potentials of an analyte and the kinetics of the electron transfer reactions. This application note provides a detailed protocol for analyzing the redox potential of this compound using cyclic voltammetry.
Principle of Cyclic Voltammetry
Cyclic voltammetry involves applying a linearly varying potential ramp to a working electrode immersed in a solution containing the analyte. The potential is swept between two set points, and the resulting current is measured. The current response is plotted against the applied potential to generate a cyclic voltammogram. The peaks in the voltammogram correspond to the oxidation and reduction of the analyte at the electrode surface. The peak potentials provide information about the redox potentials, while the peak currents are related to the concentration of the analyte and the kinetics of the electrode reaction.
Materials and Methods
Reagents and Materials
-
This compound (analytical standard)
-
Dimethylformamide (DMF, anhydrous)
-
Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or similar supporting electrolyte
-
Phosphate (B84403) buffer solution (PBS, 0.1 M, pH 7.0)
-
High-purity water
-
Argon or Nitrogen gas (high purity)
-
Glassy carbon working electrode (GCE)
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
-
Voltammetric cell
-
Potentiostat/Galvanostat
Equipment
-
Potentiostat with cyclic voltammetry software
-
Electrochemical cell setup
-
Polishing kit for the working electrode (alumina slurry or diamond paste)
-
Sonication bath
-
Analytical balance
-
Standard laboratory glassware
Experimental Protocol
A detailed protocol for performing cyclic voltammetry on this compound is provided below.
Electrode Preparation
-
Working Electrode Polishing: Polish the glassy carbon working electrode with 0.3 µm and 0.05 µm alumina (B75360) slurry on a polishing pad for 5 minutes each.
-
Rinsing: Rinse the electrode thoroughly with high-purity water and then with ethanol.
-
Sonication: Sonicate the electrode in high-purity water for 2-3 minutes to remove any residual polishing material.
-
Drying: Dry the electrode under a stream of nitrogen or argon gas.
Solution Preparation
-
Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMF.
-
Supporting Electrolyte Solution: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in anhydrous DMF. For aqueous measurements, a 0.1 M phosphate buffer solution (pH 7.0) can be used.[4]
-
Test Solution: In the electrochemical cell, mix the this compound stock solution and the supporting electrolyte solution to achieve the desired final concentration of the dye (e.g., 0.1 mM) and the supporting electrolyte.
Electrochemical Measurement
-
Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing the test solution. Ensure the reference electrode tip is close to the working electrode.
-
Deoxygenation: Purge the solution with high-purity argon or nitrogen for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Parameters:
-
Potential Window: Set the potential window to scan from an initial potential where no reaction occurs to a potential sufficiently positive to observe oxidation, and then reverse the scan to a potential sufficiently negative to observe reduction. A typical starting range for azo dyes could be from -1.0 V to +1.5 V vs. Ag/AgCl.
-
Scan Rate: Start with a scan rate of 50 mV/s.[4][5] The scan rate can be varied in subsequent experiments (e.g., 20, 50, 100, 200 mV/s) to investigate the nature of the electrochemical process.[4]
-
Number of Cycles: Record at least three cycles to ensure the stability of the redox process.
-
-
Data Acquisition: Initiate the scan and record the cyclic voltammogram.
Data Presentation
The quantitative data obtained from the cyclic voltammetry of this compound and its derivatives are summarized in the table below. It is important to note that the redox behavior of azo dyes can be complex and may show irreversible or quasi-reversible processes.[2] For instance, imine compounds derived from this compound have been reported to exhibit irreversible anodic redox processes.[6]
| Compound | Anodic Peak Potential (Epa) vs. Ag/AgCl | Cathodic Peak Potential (Epc) vs. Ag/AgCl | Redox Process | Supporting Electrolyte | Scan Rate (mV/s) | Reference |
| Imine derivative of this compound | ~ +0.2 V | Not reported | Irreversible | Not specified | 100 - 1000 | [6] |
| p-Phenylenediamine (B122844) | Variable (pH-dependent) | Variable (pH-dependent) | Quasi-reversible | 0.1 M PBS (pH 7.0) | 50 | [4] |
Note: Data for this compound itself is limited in the reviewed literature. The data for the imine derivative and p-phenylenediamine (a related structural motif) are provided for reference.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the cyclic voltammetry analysis of this compound.
Conclusion
This application note provides a comprehensive protocol for the analysis of the redox potential of this compound using cyclic voltammetry. The detailed methodology and data presentation guidelines will be valuable for researchers in various scientific disciplines. The electrochemical behavior of this compound and its derivatives appears to involve irreversible or quasi-reversible redox processes. Further studies are encouraged to fully elucidate the electrochemical characteristics of this compound under various experimental conditions.
References
Application Notes: Histological Staining with Disperse Black 9
Introduction
Disperse Black 9 is a synthetic, lipophilic monoazo dye known for its use in the textile and cosmetic industries.[1] Its chemical properties, particularly its solubility in organic solvents and lipids, suggest its potential as a lysochrome for histological applications, similar to other fat-soluble dyes like Sudan Black B and Oil Red O.[2][3] Lysochromes are dyes that stain tissues through a physical process based on their preferential solubility in lipids over the dye solvent.[4] This proposed protocol outlines a method for using this compound to demonstrate the presence of a wide range of lipids, including neutral fats, phospholipids, and sterols, in frozen tissue sections.[2][3][5]
Principle of Staining
The fundamental principle of this staining method relies on the lipophilic nature of this compound. The dye is dissolved in a solvent, such as propylene (B89431) glycol, in which it is less soluble than in the lipids present within the tissue.[4] When the tissue section is immersed in the dye solution, the dye molecules physically migrate from the solvent and accumulate in the intracellular and extracellular lipid components, coloring them black.[2]
Due to the use of organic solvents that would dissolve lipids, this technique is not suitable for standard paraffin-embedded tissues. Instead, frozen sections are required.[4][6][7] A nuclear counterstain, such as Nuclear Fast Red, is recommended to provide contrast and visualize cell nuclei against the black lipid staining.[3][7]
Proposed Staining Protocol for this compound
Disclaimer: As established histological protocols for this compound are not widely available, this protocol has been developed based on standard methods for other lipophilic dyes, primarily Sudan Black B.[2][3][4][7] Researchers should perform initial optimization of incubation times and dye concentrations for their specific tissue types and applications.
I. Materials and Reagents
-
This compound powder (Purity: ≥ 97%)
-
Propylene glycol
-
10% Neutral Buffered Formalin
-
Nuclear Fast Red solution
-
Distilled or Deionized Water
-
Aqueous mounting medium (e.g., Glycerin Jelly)
-
Coplin jars
-
Filter paper (Whatman No. 2 or equivalent)
-
Microscope slides and coverslips
-
Cryostat
II. Reagent Preparation
-
This compound Staining Solution (0.7% in Propylene Glycol)
-
To 100 mL of propylene glycol, slowly add 0.7 g of this compound powder while stirring.
-
Heat the solution to 100°C (do not exceed 110°C) for 5-10 minutes, stirring constantly until the dye is fully dissolved.[3][7]
-
Filter the hot solution through Whatman No. 2 filter paper.
-
Allow the solution to cool to room temperature.
-
Store in a tightly sealed bottle. The solution is stable for up to one year when stored at room temperature or in a 60°C oven.[3][7]
-
-
85% Propylene Glycol Solution
-
Mix 85 mL of propylene glycol with 15 mL of distilled water.
-
-
Nuclear Fast Red Solution
-
Use a commercially available, pre-prepared solution or prepare as required.
-
III. Quantitative Data Summary
The key quantitative parameters for this proposed protocol are summarized in the table below.
| Reagent/Step | Parameter/Value | Purpose |
| Tissue Section Thickness | 10 µm | To ensure adequate tissue morphology and dye penetration. |
| Fixation | 10% Neutral Buffered Formalin | To preserve tissue structure before staining. |
| Primary Staining Solution | 0.7% (w/v) this compound in Propylene Glycol | Stains intracellular and extracellular lipids. |
| Primary Staining Time | 10 minutes (agitate) | Allows for sufficient dye uptake by lipid components. |
| Differentiation Solution | 85% Propylene Glycol | Removes excess, non-specifically bound dye to improve contrast.[3][7] |
| Differentiation Time | 3 minutes | Optimal time to clear background without destaining target lipids. |
| Counterstain | Nuclear Fast Red | Stains cell nuclei red for morphological context. |
| Counterstaining Time | 3 minutes | Provides clear nuclear staining without masking the primary stain. |
Experimental Workflow and Staining Procedure
The diagram below illustrates the general workflow for the this compound staining protocol.
Caption: General workflow for this compound staining of frozen tissue sections.
Step-by-Step Staining Procedure
-
Sectioning: Cut frozen tissue sections at a thickness of 10 µm using a cryostat and mount them on clean microscope slides.
-
Fixation: Immediately fix the sections in 10% neutral buffered formalin for 5-10 minutes.
-
Washing: Wash the slides well in tap water, followed by a rinse in distilled water.[7]
-
Dehydration: Place slides in 100% propylene glycol for two changes of 5 minutes each. This step prepares the tissue for the oil-soluble dye.[3][7]
-
Staining: Immerse the slides in the pre-prepared this compound staining solution for 10 minutes. Agitate the slides gently a few times during this period to ensure even staining.[7]
-
Differentiation: Transfer the slides directly to the 85% propylene glycol solution for 3 minutes to remove excess stain.[3][7]
-
Rinsing: Rinse the slides thoroughly in distilled water.
-
Counterstaining: Immerse the slides in the Nuclear Fast Red solution for 3 minutes to stain the nuclei.[7]
-
Final Wash: Wash gently in running tap water to remove excess counterstain, followed by a final rinse in distilled water.
-
Mounting: Apply a coverslip using an aqueous mounting medium, such as glycerin jelly. Do not use organic solvent-based mounting media as they will dissolve the lipid stain.[4]
Expected Results
Principle of Lysochrome Staining
The mechanism of staining with this compound is based on its physical properties as a lysochrome. This process is driven by solubility gradients rather than chemical bonding.
Caption: Solubility-driven transfer of this compound into tissue lipids.
Safety and Handling
This compound is considered a hazardous substance.[6] It may cause skin, eye, and respiratory irritation, and may be harmful if swallowed.[1][6] Always handle the powder and solutions in a well-ventilated area or chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[3]
References
- 1. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. laboratorytests.org [laboratorytests.org]
- 3. microbenotes.com [microbenotes.com]
- 4. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 5. biognost.com [biognost.com]
- 6. webpath.med.utah.edu [webpath.med.utah.edu]
- 7. webpath.med.utah.edu [webpath.med.utah.edu]
Troubleshooting & Optimization
How to improve the solubility of Disperse Black 9 in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the solubility of Disperse Black 9 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a synthetic, organic monoazo dye.[1] Its chemical formula is C₁₆H₂₀N₄O₂, and it has a molecular weight of 300.36 g/mol .[1][2][3] Structurally, it is known as 2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol.[1][2] It is characterized by its lipophilic (fat-soluble) nature, which makes it effective for dyeing hydrophobic synthetic fibers like polyester (B1180765) but also results in very low solubility in water.[1][4] It is soluble in organic solvents such as ethanol (B145695), acetone, and benzene.[5][6]
Q2: Why is this compound poorly soluble in water?
The low aqueous solubility of this compound is due to its molecular structure. Like other disperse dyes, it lacks strong hydrophilic (water-attracting) groups such as sulfonic acid or carboxylic acid groups.[7] Its structure is predominantly non-polar and hydrophobic (water-repelling), leading to its classification as a sparingly soluble substance in water.[1][4] For technical applications, a water solubility of approximately 30 mg/L is often cited as a requirement for disperse dyes.[4]
Q3: What are the primary challenges encountered when working with this compound in aqueous solutions?
The main challenge is its tendency to aggregate and precipitate out of solution, leading to unstable dispersions and inconsistent experimental results. This poor solubility can hinder its application in biological assays or any research that requires a homogenous aqueous solution.
Troubleshooting Guide: Improving Aqueous Solubility
Q4: What are the main strategies to increase the solubility or dispersion of this compound in water?
There are several effective methods to enhance the aqueous solubility or create stable dispersions of this compound. The primary strategies include:
-
Temperature Adjustment: Increasing the temperature of the aqueous solution.
-
Co-solvency: Introducing a water-miscible organic solvent.
-
Micellar Solubilization: Using surfactants to form micelles that encapsulate the dye.
-
Dispersing Agents: Utilizing agents to create stable colloidal dispersions.
Below is a decision workflow to help select an appropriate method.
Caption: Decision workflow for selecting a this compound solubilization method.
Q5: How significantly does temperature affect the solubility of disperse dyes?
Table 1: Effect of Temperature on the Solubility of Various Disperse Dyes
| Dye Type | Solubility Increase (from 25°C to 80°C) |
|---|---|
| Disperse Yellow | 18 times |
| Disperse Red | 33 times |
| Disperse Blue | 37 times |
(Source: Data for analogous disperse dyes, demonstrating the general principle)[7]
Q6: Which co-solvents are effective for this compound?
Water-miscible organic solvents in which the dye has good solubility are effective co-solvents. This compound is known to be soluble in ethanol and acetone.[6] Polyethylene glycol (PEG) can also be used.[8] The co-solvent increases the overall polarity of the solvent system, allowing for better dissolution of the hydrophobic dye.
Q7: How do surfactants improve the solubility of this compound?
Surfactants, at concentrations above their critical micelle concentration (CMC), form microscopic spherical structures called micelles in aqueous solutions.[9] The interior of these micelles is hydrophobic (lipophilic), creating a favorable environment for the non-polar this compound molecules. The dye becomes encapsulated within the micelle's core, while the hydrophilic exterior of the micelle allows it to remain stably dispersed in water.[9] This process is known as micellar solubilization. Non-ionic surfactants like Tween® or Triton™ are generally more effective than ionic surfactants for this purpose.[9][10]
Caption: Mechanism of micellar solubilization for this compound.
Experimental Protocols
Protocol 1: Solubilization by Temperature Adjustment
This protocol is suitable for creating a stock solution where elevated temperature is acceptable during preparation.
-
Preparation: Weigh the desired amount of this compound powder.
-
Heating: In a suitable vessel, heat deionized water to the target temperature (e.g., 80°C). The solubility of disperse dyes increases significantly at higher temperatures.[7]
-
Dispersion: While stirring vigorously, slowly add the this compound powder to the heated water. Continue stirring until a uniform dispersion is achieved.
-
Finalization: Use the heated solution for your experiment promptly. Be aware that the dye may precipitate out of the solution as it cools. Maintain temperature and agitation if required for the duration of the experiment.
Protocol 2: Solubilization using a Co-solvent System (Aqueous/Ethanol)
This protocol is useful when a true solution is required at or near room temperature and the presence of an organic solvent is permissible.
-
Preparation: Weigh the desired amount of this compound powder into a volumetric flask.
-
Initial Dissolution: Add a minimal volume of a pure co-solvent (e.g., ethanol) to the flask to fully dissolve the dye.[6] Sonication for 5-10 minutes can aid this process.
-
Dilution: While stirring the solution vigorously, slowly and carefully add deionized water to the flask up to the final desired volume. The rate of water addition is critical to prevent the dye from precipitating ("crashing out").
-
Finalization: The final product should be a clear, colored solution. The maximum achievable concentration will depend on the final water-to-co-solvent ratio.
Protocol 3: Micellar Solubilization using a Surfactant
This protocol creates a stable aqueous system and is ideal for experiments sensitive to organic co-solvents.
-
Surfactant Solution: Prepare an aqueous solution of a non-ionic surfactant (e.g., Tween® 80 or Triton™ X-100) at a concentration well above its known critical micelle concentration (CMC), typically 1-2% w/v.
-
Dye Addition: Add the this compound powder directly to the surfactant solution.
-
Solubilization: Stir the mixture vigorously at room temperature for an extended period (e.g., 1-2 hours) to allow for the dye molecules to be encapsulated into the micelles. Gentle heating (e.g., 40-50°C) can accelerate this process.
-
Finalization: The resulting solution should be a stable, clear, or translucent colored dispersion, ready for experimental use.
Table 2: Comparison of Solubilization Methods
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Temperature Increase | Increases kinetic energy to overcome intermolecular forces. | Simple and effective for increasing solubility.[7] | Not suitable for heat-sensitive experiments; solubility decreases upon cooling. |
| Co-solvency | Increases the solvent's capacity to dissolve hydrophobic compounds. | Effective at room temperature; can achieve true solutions. | The organic solvent may interfere with biological or chemical assays. |
| Micellar Solubilization | Encapsulation of dye molecules in the hydrophobic cores of surfactant micelles.[9] | Forms stable aqueous dispersions; widely used and effective. | The surfactant itself may have its own biological or chemical activity that could interfere with the experiment. |
References
- 1. Buy this compound | 12222-69-4 [smolecule.com]
- 2. This compound | C16H20N4O2 | CID 88669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound TDS|this compound from Chinese supplier and producer - DISPERSE BLACK DYES - Enoch dye [enochdye.com]
- 7. How to improve the solubility of acid dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 8. researchgate.net [researchgate.net]
- 9. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting uneven dyeing (unlevelness) with Disperse Black 9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during dyeing experiments with Disperse Black 9, specifically focusing on the issue of uneven dyeing (unlevelness).
Troubleshooting Uneven Dyeing (Unlevelness) with this compound
Uneven dyeing is a common defect characterized by variations in shade and depth across the fabric. This guide provides a systematic approach to diagnosing and resolving unlevelness when using this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of uneven dyeing with this compound?
A1: Uneven dyeing with this compound can stem from several factors throughout the dyeing process. The most common causes include:
-
Improper Fabric Preparation: The presence of impurities such as oils, waxes, and sizing agents on the fabric can hinder uniform dye absorption.
-
Poor Dye Dispersion: Disperse dyes, including this compound, have low water solubility and must be finely dispersed in the dyebath. Agglomeration of dye particles can lead to spotting and unlevelness.
-
Incorrect Dyeing Temperature: The rate of dyeing for disperse dyes is highly temperature-dependent. A rapid or uncontrolled temperature rise can cause the dye to rush onto the fabric surface, leading to poor penetration and unevenness.[1][2]
-
Inappropriate pH of the Dyebath: The stability of the disperse dye dispersion and the surface charge of the polyester (B1180765) fiber are influenced by the pH of the dyebath. Deviations from the optimal pH range can affect dye uptake and levelness.[3]
-
Issues with Auxiliaries: The incorrect selection or dosage of dispersing agents and leveling agents can fail to control the dye's exhaustion rate, resulting in unlevel dyeing.
-
Inadequate Agitation/Circulation: Insufficient movement of the fabric or circulation of the dyebath can lead to localized concentrations of dye and temperature, causing shade variations.
Q2: My dyed fabric shows dark and light patches. How can I fix this?
A2: Dark and light patches are a clear indication of unlevel dyeing. To rectify this, you can attempt a stripping and re-dyeing process. However, prevention is key. To avoid this issue in future experiments, ensure the following:
-
Thorough Pre-treatment: Scour and bleach the fabric properly to remove all impurities.
-
Optimized Dyeing Cycle: Employ a controlled heating rate, especially through the glass transition temperature of polyester (approximately 70-80°C).
-
Use of a High-Quality Leveling Agent: A suitable leveling agent will help to ensure a controlled and uniform adsorption of the dye.
-
Ensure Proper Dispersion: Prepare the dyebath by first pasting the dye with a dispersing agent and then diluting it with water.
Q3: I am observing speckle-like spots on my fabric after dyeing. What is causing this?
A3: Speckle-like spots are often caused by the aggregation or recrystallization of the this compound dye particles. This can be due to:
-
Poor quality of the dye.
-
Presence of hard water ions (calcium and magnesium).
-
Incompatibility of auxiliaries.
-
Cooling the dyebath too rapidly after the high-temperature phase.
To prevent this, use a high-quality dispersing agent, ensure the use of softened or deionized water, and check the compatibility of all chemicals in the dyebath. A controlled cooling rate after the dyeing cycle is also recommended.
Q4: The color appears lighter in the center of the fabric compared to the edges. What could be the reason?
A4: This issue, often referred to as "center-to-selvedge" variation, is typically caused by uneven temperature distribution or liquor flow within the dyeing apparatus. Ensure that your dyeing machine is functioning correctly and that the fabric is not too tightly packed, allowing for uniform circulation of the dyebath.
Key Experimental Protocols
A detailed methodology for a typical high-temperature exhaust dyeing process for polyester with this compound is provided below. This protocol is a general guideline and may require optimization based on the specific substrate and equipment used.
High-Temperature Exhaust Dyeing of Polyester with this compound
-
Fabric Preparation:
-
Scour the polyester fabric with a solution of 1-2 g/L of a non-ionic detergent and 1 g/L of soda ash at 60-70°C for 20-30 minutes to remove impurities.
-
Rinse the fabric thoroughly with hot and then cold water.
-
Dry the fabric completely before proceeding.
-
-
Dye Bath Preparation:
-
Calculate the required amount of this compound, dispersing agent, leveling agent, and acetic acid based on the weight of the fabric (o.w.f - on weight of fabric).
-
Make a paste of the this compound powder with an equal amount of dispersing agent and a small amount of cold water.
-
Gradually add warm water (40-50°C) to the paste to form a fine dispersion.
-
Fill the dyeing vessel with the required volume of water (maintain a liquor-to-goods ratio of 1:10).
-
Add the leveling agent and acetic acid to the dyebath and stir to mix. The pH of the dyebath should be adjusted to 4.5-5.5.
-
Add the dispersed dye solution to the dyebath through a filter.
-
-
Dyeing Procedure:
-
Introduce the prepared fabric into the dyebath at a temperature of approximately 50°C.
-
Raise the temperature of the dyebath to 130-135°C at a controlled rate of 1-2°C per minute.[4]
-
Hold the temperature at 130-135°C for 30-60 minutes, depending on the desired depth of shade.
-
Cool the dyebath down to 70-80°C at a rate of 2-3°C per minute.
-
Drain the dyebath.
-
-
Reduction Clearing:
-
Prepare a fresh bath with 2 g/L sodium hydrosulfite and 2 g/L caustic soda.
-
Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove any unfixed surface dye.[2]
-
Rinse the fabric thoroughly with hot and then cold water.
-
Neutralize the fabric with a 0.5-1.0 g/L solution of acetic acid.
-
Rinse again with cold water and dry.
-
Quantitative Data Summary
The following table summarizes the optimal parameters for dyeing polyester with a high-energy black disperse dye, which can be used as a starting point for experiments with this compound.
| Parameter | Optimal Range | Notes |
| Dyeing Temperature | 130 - 135 °C | Essential for proper dye penetration into the polyester fiber.[4] |
| Dyeing Time | 30 - 60 minutes | Dependent on the desired color depth. |
| pH of Dyebath | 4.5 - 5.5 | Maintained with acetic acid or a suitable buffer system.[1] |
| Dispersing Agent | 1 - 2 g/L | To ensure a stable dispersion of the dye. |
| Leveling Agent | 0.5 - 1.5 g/L | To control the rate of dye uptake and ensure evenness. |
| Reduction Clearing | 2 g/L NaOH, 2 g/L Na2S2O4 | To improve wash and crock fastness.[2] |
| Liquor Ratio | 1:10 | The ratio of the weight of the dyebath to the weight of the fabric. |
Mandatory Visualizations
Troubleshooting Workflow for Uneven Dyeing
The following diagram illustrates a logical workflow for troubleshooting unlevelness issues encountered when dyeing with this compound.
Caption: A flowchart outlining the systematic process for diagnosing and resolving the root causes of uneven dyeing with this compound.
References
Technical Support Center: Enhancing the Efficiency of Disperse Black 9 Wastewater Decolorization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Disperse Black 9 wastewater decolorization in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the decolorization of this compound wastewater, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Decolorization Efficiency with Enzymatic Treatment (e.g., Laccase)
-
Question: My enzymatic treatment is showing a low decolorization rate for this compound. What are the possible reasons and how can I improve it?
-
Answer: Low enzymatic decolorization efficiency can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Suboptimal pH and Temperature: Enzymes have specific optimal pH and temperature ranges for maximum activity. For laccase-mediated decolorization of disperse dyes, an acidic pH (around 4-5) and a temperature of approximately 65°C have been shown to be effective.[1][2][3] Verify that your reaction buffer and incubator are set to the optimal conditions for the specific enzyme you are using.
-
Inadequate Enzyme Concentration: The concentration of the enzyme directly impacts the rate of reaction. If the enzyme loading is too low, the decolorization process will be slow. Try incrementally increasing the laccase concentration (e.g., from 0.165 to 3.3 U/mL) to find the optimal dosage for your specific dye concentration.[1][2][3]
-
Presence of Inhibitors: Components in the wastewater, such as certain metal ions or organic compounds, can act as enzyme inhibitors. The presence of halides and copper chelators, for instance, can inhibit laccase activity.[4] Consider pretreating the wastewater to remove potential inhibitors or using an immobilized enzyme, which can offer greater tolerance to inhibitors.[4]
-
Absence or Insufficient Concentration of Mediators: For some complex dye structures, the presence of a redox mediator is crucial for efficient decolorization. Mediators like 1-hydroxybenzotriazole (B26582) (HBT) can significantly enhance the decolorization rate of disperse dyes by facilitating the electron transfer between the enzyme and the dye molecule.[1][2][3] If you are not using a mediator, consider adding one (e.g., 0.15 mM HBT). If you are already using a mediator, its concentration may need optimization.[1][2][3]
-
Issue 2: Poor Performance of Microbial Decolorization
-
Question: The bacterial or fungal culture I'm using is not effectively decolorizing the this compound wastewater. What could be wrong?
-
Answer: Microbial decolorization is a complex biological process influenced by several environmental and nutritional factors. Here are key aspects to investigate:
-
Incorrect pH and Temperature: Microorganisms have optimal pH and temperature ranges for growth and enzymatic activity. For many bacteria involved in dye decolorization, a neutral pH (around 7) and a temperature between 35°C and 40°C are optimal.[5][6] Ensure your incubation conditions are within the optimal range for the specific microbial strain you are using.
-
High Dye Concentration: High concentrations of this compound can be toxic to microorganisms, inhibiting their growth and metabolic activity.[6][7] If you suspect dye toxicity, try a lower initial dye concentration or acclimate your microbial culture by gradually increasing the dye concentration over time.
-
Nutrient Limitation: Microbial growth and the production of dye-degrading enzymes require essential nutrients. A lack of a suitable carbon or nitrogen source can limit decolorization efficiency. Ensure your culture medium is supplemented with adequate carbon (e.g., glucose, sucrose) and nitrogen (e.g., yeast extract, beef extract) sources.[6][8]
-
Oxygen Availability (Aerobic vs. Anaerobic Conditions): The oxygen requirement for dye degradation varies depending on the microorganism and the dye's chemical structure. Some bacteria decolorize azo dyes more efficiently under anaerobic or anoxic conditions, where the azo bond is cleaved, followed by aerobic degradation of the resulting aromatic amines.[9] Conversely, some aerobic bacteria can also decolorize dyes.[7][10] Verify the oxygen requirements of your specific microbial strain and adjust the aeration and agitation of your culture accordingly.
-
Issue 3: Inefficient Dye Removal Using Adsorption (e.g., Activated Carbon)
-
Question: My adsorption experiment with activated carbon is not effectively removing this compound from the wastewater. How can I improve the adsorption efficiency?
-
Answer: The efficiency of adsorption depends on the properties of the adsorbent, the adsorbate, and the experimental conditions. Consider the following factors:
-
Inappropriate pH: The pH of the solution affects the surface charge of the adsorbent and the ionization of the dye molecule, which in turn influences the adsorption process. The optimal pH for dye adsorption onto activated carbon can vary, but for some dyes, a lower pH is favorable.[4] Experiment with a range of pH values to determine the optimum for this compound and your specific activated carbon.
-
Insufficient Adsorbent Dosage: The amount of adsorbent used is a critical factor. A low dosage may not provide enough active sites for the removal of the dye.[11] Incrementally increase the adsorbent dosage and observe the effect on decolorization to find the optimal amount.
-
Inadequate Contact Time: Adsorption is a time-dependent process. If the contact time is too short, the system may not have reached equilibrium.[11][12] Conduct kinetic studies by taking samples at different time intervals to determine the equilibrium time for your system.
-
High Initial Dye Concentration: At a fixed adsorbent dosage, the percentage of dye removal can decrease with an increase in the initial dye concentration as the active sites on the adsorbent become saturated.[11][13] If you are working with highly concentrated wastewater, you may need to increase the adsorbent dosage or consider a multi-stage adsorption process.
-
Adsorbent Particle Size: Smaller adsorbent particles generally have a larger surface area, leading to a higher adsorption capacity.[13] If possible, use activated carbon with a smaller particle size to enhance the removal efficiency.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for decolorizing this compound wastewater?
A1: The main approaches for treating textile wastewater containing dyes like this compound can be categorized into three groups:
-
Physical Methods: These include techniques like adsorption (using materials such as activated carbon), membrane filtration, and coagulation-flocculation.[14][15][16]
-
Chemical Methods: Advanced Oxidation Processes (AOPs) like ozonation and the Fenton process are common chemical methods that degrade dye molecules.[17][18][19]
-
Biological Methods: This involves the use of microorganisms (bacteria and fungi) or enzymes (like laccase) to break down the dye compounds.[1][5][14]
Q2: How do I choose the most suitable decolorization method for my research?
A2: The choice of method depends on several factors, including the specific objectives of your experiment, the concentration of the dye, the presence of other pollutants in the wastewater, and available resources.
-
For high removal efficiency and recalcitrant dyes: Advanced Oxidation Processes (AOPs) can be very effective but may have higher operational costs.[20]
-
For an environmentally friendly and cost-effective approach: Biological treatments are a good option, although they might require longer treatment times and careful control of process parameters.[20]
-
For high-quality effluent suitable for reuse: Membrane filtration can be employed, but it involves higher initial investment and potential issues with membrane fouling.[20]
Q3: Can I combine different treatment methods to improve efficiency?
A3: Yes, combining different methods, known as integrated or hybrid processes, is often more effective than a single treatment. For example, a chemical pretreatment like ozonation can be followed by a biological treatment to enhance the overall degradation and reduce costs.[10][21] Similarly, coagulation-flocculation can be used to remove suspended solids before an adsorption step.[15]
Q4: How can I measure the decolorization efficiency of my experiment?
A4: Decolorization efficiency is typically determined by measuring the change in the absorbance of the dye solution before and after treatment using a UV-Vis spectrophotometer. The absorbance is measured at the maximum wavelength (λmax) of this compound. The percentage of decolorization can be calculated using the following formula:
Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
Q5: Are the degradation byproducts of this compound harmful?
A5: It is possible for the degradation byproducts of azo dyes like this compound to be more toxic than the parent dye molecule.[4] Therefore, it is important to not only assess decolorization but also to evaluate the reduction in toxicity of the treated effluent. This can be done through ecotoxicity tests using organisms like bacteria, algae, or seeds.[1][2][3]
Data Presentation
Table 1: Comparison of Different Decolorization Methods for Disperse Dyes
| Treatment Method | Key Parameters | Typical Efficiency (%) | Advantages | Disadvantages |
| Enzymatic (Laccase) | pH: 4-5, Temp: ~65°C, Mediator (HBT) | 51-96[1][2][3] | High specificity, mild reaction conditions, low sludge production. | High cost of enzymes, potential inhibition by wastewater components. |
| Microbial (Bacteria/Fungi) | pH: ~7, Temp: 35-40°C, Nutrients | 50-87[5][22] | Cost-effective, environmentally friendly, potential for complete mineralization. | Slower process, sensitive to toxicity and environmental conditions. |
| Adsorption (Activated Carbon) | pH dependent, Adsorbent dose, Contact time | Varies (can be >90%)[4] | High efficiency, simple operation, effective for a wide range of dyes. | Adsorbent regeneration can be difficult and costly, produces solid waste. |
| Advanced Oxidation (Fenton) | pH: ~3, Fe²⁺/H₂O₂ ratio | >90%[19] | Rapid degradation, effective for recalcitrant compounds. | High chemical consumption, production of iron sludge, strict pH control required. |
| Coagulation/Flocculation | Coagulant dose (e.g., alum), pH | 64-90 (for color and turbidity)[15] | Simple, cost-effective for removing suspended solids and some color. | Produces a large volume of sludge, may not be effective for soluble dyes. |
Experimental Protocols
1. Laccase-Mediated Decolorization of this compound
-
Objective: To determine the efficiency of laccase in decolorizing this compound wastewater.
-
Materials:
-
This compound wastewater
-
Laccase enzyme solution
-
Citrate-phosphate buffer (pH 4.0)
-
1-hydroxybenzotriazole (HBT) solution
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing the this compound wastewater, citrate-phosphate buffer, and HBT solution in a flask.
-
Pre-incubate the mixture at 65°C for 10 minutes.
-
Initiate the reaction by adding the laccase enzyme solution to the mixture.
-
Incubate the reaction mixture at 65°C with shaking.
-
Withdraw aliquots at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Centrifuge the aliquots to remove any suspended solids.
-
Measure the absorbance of the supernatant at the λmax of this compound using a spectrophotometer.
-
Calculate the decolorization percentage at each time point.
-
2. Bacterial Decolorization of this compound
-
Objective: To evaluate the capability of a bacterial strain to decolorize this compound.
-
Materials:
-
Bacterial culture (e.g., Staphylococcus hominis, Micrococcus luteus)
-
Nutrient broth or a minimal salt medium
-
This compound solution
-
Incubator shaker
-
Spectrophotometer
-
-
Procedure:
-
Prepare a sterile nutrient broth or minimal salt medium containing a known concentration of this compound.
-
Inoculate the medium with the bacterial culture.
-
Incubate the flasks at the optimal temperature (e.g., 37°C) and agitation speed (e.g., 150 rpm) for the chosen bacterial strain.[5][8]
-
At regular intervals (e.g., 24, 48, 72 hours), withdraw a sample from each flask.
-
Centrifuge the sample to pellet the bacterial cells.
-
Measure the absorbance of the supernatant at the λmax of this compound.
-
Calculate the percentage of decolorization.
-
3. Dye Removal by Adsorption onto Activated Carbon
-
Objective: To assess the efficiency of activated carbon in removing this compound from an aqueous solution.
-
Materials:
-
This compound solution of known concentration
-
Activated carbon
-
Conical flasks
-
Shaker
-
pH meter
-
Spectrophotometer
-
-
Procedure:
-
Prepare a series of conical flasks each containing a fixed volume of the this compound solution.
-
Adjust the pH of the solutions to the desired value.
-
Add a pre-weighed amount of activated carbon to each flask.
-
Place the flasks on a shaker and agitate at a constant speed and temperature for a predetermined contact time.
-
After the desired time, filter the solutions to separate the activated carbon.
-
Measure the absorbance of the filtrate at the λmax of this compound.
-
Calculate the percentage of dye removal.
-
Visualizations
Caption: Workflow for Enzymatic Decolorization of this compound.
Caption: Troubleshooting Logic for Low Decolorization Efficiency.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Biodecolorization and Ecotoxicity Abatement of Disperse Dye-Production Wastewater Treatment with Pycnoporus Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Removal of Dyes from Wastewater by Adsorption onto Activated Carbon: Mini Review [scirp.org]
- 5. The application and assessment of bacterial isolates for textile dye decolorization - Indian J Microbiol Res [ijmronline.org]
- 6. Exploring the decolorization efficiency and biodegradation mechanisms of different functional textile azo dyes by Streptomyces albidoflavus 3MGH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Degradation of the Disperse Dye Neocron Black(NB) by Biological Treatment] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bacterial Decolorization of Textile Azo Dye Acid Orange by Staphylococcus hominis RMLRT03 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. matec-conferences.org [matec-conferences.org]
- 12. Synthesis and application of treated activated carbon for cationic dye removal from modelled aqueous solution - Arabian Journal of Chemistry [arabjchem.org]
- 13. Factors Affecting Synthetic Dye Adsorption; Desorption Studies: A Review of Results from the Last Five Years (2017–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. waterandwastewater.com [waterandwastewater.com]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. textilelearner.net [textilelearner.net]
- 18. mdpi.com [mdpi.com]
- 19. Recent Achievements in Dyes Removal Focused on Advanced Oxidation Processes Integrated with Biological Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Dye decomposition by combined ozonation and anaerobic treatment: Cost effective technology | Journal of Applied Research and Technology [jart.icat.unam.mx]
- 22. scispace.com [scispace.com]
Minimizing the formation of aromatic amines during Disperse Black 9 degradation
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for minimizing the formation of hazardous aromatic amines during the experimental degradation of Disperse Black 9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound is a monoazo dye used in the textile and cosmetics industries.[1] Its structure contains an azo bond (-N=N-) which is the basis of its color.[2] The primary concern is that during degradation, this azo bond can be cleaved, leading to the formation of constituent aromatic amines.[3][4] Some of these amines, such as 4-aminobiphenyl (B23562) and aniline, are known or suspected carcinogens, posing a significant health and environmental risk.[2][3]
Q2: What are the primary mechanisms that lead to aromatic amine formation from this compound?
Aromatic amines are formed primarily through the reductive cleavage of the dye's azo bond.[5][6] This process can be initiated by several factors:
-
Chemical Reduction: Using agents like sodium dithionite (B78146) is a common laboratory method to intentionally cleave the azo bond for analytical purposes.[7][8]
-
Microbial Action: Under anaerobic (oxygen-deficient) conditions, certain bacteria can utilize the azo dye as an electron acceptor, breaking the azo bond and releasing aromatic amines.[9][10]
-
High Temperature: Thermal processes, such as those used in polyester (B1180765) dyeing, can provide sufficient energy to break the azo bond.[3][9]
Q3: What is the difference between "decolorization" and "mineralization"?
This is a critical distinction in degradation studies.
-
Decolorization refers to the loss of color, which is primarily achieved by cleaving the azo bond chromophore.[9] While the solution may become colorless, it can now contain potentially more hazardous and mobile aromatic amines.[4]
-
Mineralization is the complete breakdown of the dye molecule into simple, non-toxic inorganic compounds like carbon dioxide (CO₂), water (H₂O), and inorganic ions.[1] The goal of an effective degradation strategy is to achieve full mineralization, not just decolorization.
Q4: Which degradation methods are recommended to minimize aromatic amine formation?
Advanced Oxidation Processes (AOPs) are highly recommended. Unlike reductive methods that target the azo bond specifically, AOPs generate highly reactive species like hydroxyl radicals (•OH). These radicals initiate a more aggressive and less selective attack on the entire dye molecule, breaking it down into smaller intermediates that can be fully mineralized.[1] Fenton-based processes are a common type of AOP.[1]
Troubleshooting Guide
Problem: My treated sample is colorless, but subsequent analysis (e.g., HPLC, GC-MS) shows high peaks corresponding to aromatic amines.
-
Possible Cause: Your degradation method successfully cleaved the azo bond (decolorization) but did not degrade the resulting aromatic amines. This is common with anaerobic microbial treatments or insufficient oxidative treatments.[4]
-
Recommended Solution:
-
Switch to an Oxidative Method: Implement an Advanced Oxidation Process (AOP) like the Fenton reaction, which is designed to mineralize organic compounds rather than just transform them.[1]
-
Introduce a Sequential Aerobic Step: If using a microbial process, follow the initial anaerobic decolorization step with an aerobic (oxygen-rich) stage. Many aromatic amines are resistant to anaerobic degradation but can be broken down by different microbial pathways in the presence of oxygen.[4]
-
Optimize AOP Parameters: If you are already using an AOP, ensure the parameters are optimized for complete mineralization. This includes adjusting the pH, catalyst-to-oxidant ratio, and reaction time.[1]
-
Problem: The degradation process is very slow or incomplete.
-
Possible Cause: The experimental conditions are not optimal for the chosen degradation method. Factors like pH, temperature, catalyst concentration, and oxidant dosage are critical.[1][11]
-
Recommended Solution:
-
Verify and Adjust pH: For traditional Fenton reactions, the optimal pH is typically acidic (2.5-3.5).[1] For microbial systems, the optimal pH can vary but is often near neutral (6.0-7.0).[12]
-
Optimize Temperature: Microbial activity is highly temperature-dependent, often optimal between 30-40°C.[11][12] Fenton reactions are also enhanced by moderate heat (40-60°C).[1]
-
Review Reagent Concentrations: In AOPs, an incorrect ratio of catalyst (e.g., Fe²⁺) to oxidant (e.g., H₂O₂) can limit the generation of hydroxyl radicals or even lead to scavenging effects that reduce efficiency.[1] For microbial systems, ensure sufficient carbon and nitrogen sources are available if needed.[12]
-
Problem: I am unsure if the aromatic amines detected are from degradation or were present as impurities in the original dye.
-
Possible Cause: Commercial dyes can contain impurities, including small amounts of the aromatic amines used in their synthesis.[5]
-
Recommended Solution:
-
Analyze the Stock Dye: Before starting the degradation experiment, perform an analysis on your stock solution of this compound. Use the standard analytical protocol (reductive cleavage with sodium dithionite followed by GC-MS or HPLC) to quantify the baseline level of cleavable aromatic amines.
-
Analyze a "Free Amine" Sample: To check for unbound amine impurities, perform a direct extraction and analysis of the stock dye solution without the reductive cleavage step. This will help you differentiate between free and bound amines.
-
Data Presentation
Table 1: Comparison of Common Degradation Methods for Azo Dyes
| Feature | Reductive Methods (e.g., Anaerobic Bacteria) | Oxidative Methods (e.g., Fenton Reaction) |
| Primary Mechanism | Reductive cleavage of the azo bond (-N=N-).[9] | Attack by highly reactive radicals (e.g., •OH) on the entire molecule.[1] |
| Aromatic Amine Formation | High potential; amines are the primary products.[4] | Low potential; promotes complete mineralization to CO₂, H₂O.[1] |
| Typical End Products | Aromatic amines, smaller organic acids. | CO₂, H₂O, inorganic ions.[1] |
| Optimal pH | Typically near-neutral (e.g., 6.0-8.0).[12] | Acidic for traditional Fenton (2.5-3.5); near-neutral for modified Fenton.[1] |
| Key Advantage | Effective for rapid decolorization.[9] | Potential for complete mineralization and detoxification.[1] |
| Key Disadvantage | Generates potentially toxic aromatic amine intermediates.[4] | Requires careful control of pH and chemical reagents.[1] |
Experimental Protocols
Protocol 1: Fenton-Based Oxidation of this compound
This protocol describes a bench-scale advanced oxidation process designed to mineralize this compound, thereby minimizing aromatic amine formation.
-
Preparation:
-
Prepare a 100 mg/L stock solution of this compound in deionized water.
-
Prepare a 0.1 M ferrous sulfate (B86663) (FeSO₄·7H₂O) solution.
-
Obtain a 30% (w/w) hydrogen peroxide (H₂O₂) solution.
-
-
Reaction Setup:
-
In a 500 mL glass beaker equipped with a magnetic stirrer, add 250 mL of the this compound stock solution.
-
Begin stirring and adjust the solution pH to 3.0 using 1 M H₂SO₄.
-
Add the required volume of the ferrous sulfate solution to achieve the desired Fe²⁺ concentration (a typical starting point is 25-55 mg/L).[1]
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding the required volume of 30% H₂O₂ (a typical starting range is 175-425 mg/L).[1]
-
Start a timer. The reaction is typically rapid and may be complete within 30-60 minutes.[1]
-
Extract small aliquots (e.g., 2 mL) at set time intervals (e.g., 0, 5, 15, 30, 60 min). Immediately quench the reaction in the aliquot by adding a few drops of 1 M NaOH to raise the pH above 8.0, which stops the Fenton reaction.
-
-
Analysis:
-
Analyze the quenched aliquots for residual dye concentration using a UV-Vis spectrophotometer at the dye's λmax.
-
For mineralization analysis, measure the Total Organic Carbon (TOC) of the initial and final samples.
-
To confirm the absence of aromatic amines, analyze the final sample using the protocol below (Protocol 2).
-
Protocol 2: Analysis of Aromatic Amines by Reductive Cleavage and GC-MS
This protocol is the standard method for quantifying the aromatic amines that can be released from an azo dye.[7][8] It is used to verify the effectiveness of a degradation treatment.
-
Dye Extraction & Reduction:
-
Take a 50 mL sample of the treated (or untreated) dye solution.
-
Transfer to a reaction tube and add 17 mL of a pH 6.0 citrate (B86180) buffer solution. Preheat the mixture to 70°C in a water bath.[7][8]
-
Prepare a fresh solution of sodium dithionite (Na₂S₂O₄). Add 3 mL to the reaction tube.[8]
-
Maintain the tube at 70°C for 30 minutes with occasional shaking to ensure complete reductive cleavage of any remaining azo bonds.[8]
-
-
Amine Extraction:
-
Cool the reaction tube to room temperature.
-
Perform a liquid-liquid extraction by adding 20 mL of methyl tertiary-butyl ether (MTBE). Shake vigorously and allow the layers to separate.[8]
-
Collect the top organic (MTBE) layer. Repeat the extraction with another 20 mL of MTBE.[8]
-
Combine the two MTBE extracts and pass them through a column containing anhydrous sodium sulfate to remove residual water.[8]
-
-
Concentration and Analysis:
-
Concentrate the combined extracts to approximately 1 mL using a rotary evaporator (water bath temperature < 30°C).[8]
-
Adjust the final volume to a precise amount (e.g., 5 mL) with MTBE.[8]
-
Analyze the final extract using a Gas Chromatography-Mass Spectrometry (GC-MS) system. Use an appropriate capillary column (e.g., Agilent fused silica (B1680970) 30 m × 0.25 mm, 0.25 μm) and standard temperature programs for aromatic amine detection.[7]
-
Visualizations
Caption: Reductive vs. Oxidative degradation pathways for this compound.
Caption: Experimental workflow for the analysis of aromatic amines.
Caption: Troubleshooting logic for high aromatic amine detection.
References
- 1. Buy this compound | 12222-69-4 [smolecule.com]
- 2. jchemrev.com [jchemrev.com]
- 3. This compound | High-Purity Dye | Supplier [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. article.imrpress.com [article.imrpress.com]
- 6. afirm-group.com [afirm-group.com]
- 7. Detection of azo dyes and aromatic amines in women under garment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Biodegradation and Detoxification of Azo Dyes by Halophilic/Halotolerant Microflora Isolated From the Salt Fields of Tibet Autonomous Region China - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
Technical Support Center: Reducing the Environmental Impact of Disperse Black 9 Dyeing
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing the environmental footprint associated with Disperse Black 9 dyeing processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its use an environmental concern?
A1: this compound is a synthetic, water-sparingly soluble monoazo dye primarily used for dyeing hydrophobic synthetic fibers like polyester (B1180765).[1][2] Its environmental impact stems from several factors:
-
Persistence: Azo dyes are generally resistant to biodegradation under aerobic conditions, allowing them to persist in the environment.[1]
-
Wastewater Contamination: Conventional dyeing processes result in significant water consumption and produce effluents with high chemical oxygen demand (COD), biological oxygen demand (BOD), and unfixed dye.[2][3] This colored effluent blocks sunlight penetration in water bodies, inhibiting photosynthesis.[2]
-
Toxicity of Byproducts: Under anaerobic conditions, the azo bond (-N=N-) in this compound can be cleaved to form aromatic amines.[2] These breakdown products can be more toxic and potentially carcinogenic than the parent dye molecule.[2]
Q2: What are the primary sources of environmental impact in a conventional this compound dyeing process?
A2: The main environmental challenges arise from:
-
High Water and Energy Consumption: Traditional high-temperature dyeing (around 130°C for polyester) requires large volumes of water and consumes significant amounts of energy.[4][5]
-
Chemical Auxiliaries: The process uses various chemicals, including dispersing agents to keep the dye suspended and, in some cases, toxic carriers to swell the fibers for better dye penetration.[1][4]
-
Effluent Discharge: The final wastewater contains unfixed dyes, dispersants, and other auxiliaries that are difficult to biodegrade.[4]
Q3: What are the principal strategies to reduce the environmental impact of this compound dyeing?
A3: A multi-faceted approach is most effective, focusing on:
-
Process Optimization: Modifying dyeing parameters to increase efficiency, thereby reducing water, energy, and chemical use.[6]
-
Alternative Dyeing Technologies: Adopting innovative, eco-friendly methods like waterless dyeing.[7][8]
-
Effective Wastewater Treatment: Implementing advanced methods to degrade the dye and its byproducts in the effluent.[9]
Q4: Are there eco-friendly alternatives to conventional water-based dyeing for this compound?
A4: Yes, several innovative technologies significantly reduce or eliminate water usage:
-
Supercritical CO2 (scCO2) Dyeing: This waterless technology uses carbon dioxide in a supercritical state (possessing properties of both a liquid and a gas) as the dyeing medium.[8][10] It dissolves disperse dyes without the need for water or dispersing agents, and the CO2 can be recycled.[8][11] Dye uptake rates are high, and the process is energy-efficient as no drying is required.[12][13]
-
Air Dye Technology: This method uses heated air to transfer dye from a paper carrier to the textile, using up to 95% less water and 86% less energy than conventional methods.[8]
Q5: How can wastewater from this compound dyeing processes be treated effectively?
A5: Effective treatment requires breaking down the complex azo dye structure. Key methods include:
-
Sequential Anaerobic-Aerobic Biological Treatment: This is a highly effective biological method. An initial anaerobic stage breaks the dye's azo bond, causing decolorization. The subsequent aerobic stage degrades the resulting (and potentially toxic) aromatic amines into less harmful compounds.[14][15][16]
-
Enzymatic Treatment: Utilizes enzymes like laccases, azoreductases, and peroxidases to decolorize and degrade azo dyes.[17][18] This is considered an efficient and ecological approach.[18]
-
Advanced Oxidation Processes (AOPs): These processes generate highly reactive radicals (like hydroxyl radicals) to oxidize and mineralize the dye molecules.[19] Common AOPs include Fenton/Fenton-like processes, ozonation, and UV/H2O2 treatments.[20][21]
Troubleshooting Guide
Problem 1: Low dye fixation is leading to high concentrations of this compound in the effluent and poor color fastness.
Answer: This issue often stems from suboptimal dyeing conditions. Disperse dyes require precise control over the dyeing environment to ensure maximum diffusion into and fixation within the polyester fiber.
Solutions & Experimental Considerations:
-
Verify Dyebath pH: The stability and exhaustion of many disperse dyes are optimal in a weakly acidic medium. For polyester, maintain a pH between 4.5 and 5.5.[22][23] Use a calibrated pH meter and adjust with a non-volatile acid like acetic acid.
-
Optimize Temperature and Time: High-temperature (HT) dyeing for polyester is typically performed at 130°C to swell the fibers and allow dye penetration.[22] Ensure the temperature is reached at a controlled rate (e.g., 1-2°C/minute) and held for a sufficient duration (typically 45-60 minutes) to allow for dye diffusion and fixation.[22][24]
-
Ensure Proper Dispersion: Agglomeration of dye particles prevents uniform dyeing and fixation.[5] Use a high-quality, high-temperature stable dispersing agent and ensure the dye is properly pre-dispersed before adding to the dyebath.[24]
-
Implement Reduction Clearing: After dyeing, a reduction clearing step is crucial to remove unfixed dye particles from the fiber surface.[22][25] This significantly improves wash fastness and reduces dye bleeding in the final product. A typical process involves treating the fabric at 70-80°C with a solution of sodium hydrosulfite and caustic soda.[22]
Problem 2: My biological treatment setup shows good initial decolorization of the dye effluent, but analytical tests (e.g., GC-MS) detect persistent aromatic amines.
Answer: This is a common outcome when treating azo dyes under solely anaerobic conditions. While the anaerobic phase is effective at cleaving the azo bond and thus removing color, it generates aromatic amines that may not be degraded further without oxygen.[16]
Solution & Experimental Workflow: Implement a sequential anaerobic-aerobic treatment process . This two-stage approach ensures both decolorization and mineralization of the resulting byproducts.[15]
-
Stage 1 (Anaerobic): In an oxygen-free environment, anaerobic microorganisms use the azo dye as an electron acceptor, reductively cleaving the -N=N- bond. This results in the formation of colorless aromatic amines.[15]
-
Stage 2 (Aerobic): The effluent from the anaerobic stage, now containing the aromatic amines, is transferred to an aerobic reactor. Here, aerobic microorganisms utilize oxygen to break down the aromatic rings of the amines, ideally mineralizing them to CO2, H2O, and inorganic ions.[14]
Caption: Workflow for sequential anaerobic-aerobic biodegradation.
Problem 3: The efficiency of enzymatic decolorization using laccase is low or inconsistent in our experiments.
Answer: The catalytic activity of enzymes like laccase is highly sensitive to reaction conditions. Low efficiency can often be attributed to a suboptimal environment or the absence of necessary co-factors.
Solutions & Experimental Considerations:
-
Optimize pH and Temperature: Fungal laccases, which are commonly used for dye degradation, typically exhibit optimal activity at acidic pH (around 4.0-5.0) and temperatures between 40-65°C.[26] Systematically test a range of pH and temperature values to find the optimum for your specific enzyme and dye solution.
-
Use a Mediator: The degradation of some complex azo dyes by laccase is significantly enhanced by the presence of a redox mediator.[26] Small molecules like HBT (1-hydroxybenzotriazole) act as an "electron shuttle" between the enzyme and the dye molecule, accelerating the reaction. Experiment with low concentrations of a mediator (e.g., 0.15 mM HBT) to assess its effect.[26]
-
Check for Inhibitors: Components of the raw dye effluent, such as high salt concentrations or certain metal ions, can inhibit enzyme activity.[27] Consider a pre-treatment step (e.g., dilution, chelation) if inhibitors are suspected.
-
Ensure Adequate Enzyme Concentration: The rate of decolorization is dependent on the enzyme concentration. If the reaction is too slow, incrementally increase the laccase loading (e.g., from 0.15 to 0.5 U/mL) to find a cost-effective dose.[26]
Quantitative Data Summary
Table 1: Comparison of Conventional vs. Eco-Friendly Dyeing Technologies
| Parameter | Conventional Water-Based Dyeing | Supercritical CO2 (scCO2) Dyeing | Air Dye Technology |
| Water Usage | High (e.g., 125 L/kg fabric)[3] | None[28] | Reduced by up to 95%[8] |
| Energy Consumption | High (due to heating water and drying)[4] | Reduced (no drying needed)[28] | Reduced by up to 86%[8] |
| Chemical Auxiliaries | Dispersants, carriers required[1][4] | No dispersants needed[29] | Dispersed dyes used on paper carrier |
| Dye Uptake | Variable, requires optimization | High (>98%)[28] | High |
| Wastewater Generation | High volume of contaminated effluent[4] | None[28] | None[8] |
Table 2: Typical Parameters for Advanced Wastewater Treatment of Azo Dyes
| Treatment Method | Key Parameters | Typical Values/Conditions | Achieved Efficiency |
| Enzymatic (Laccase) | pH, Temperature, Mediator (HBT), Enzyme Conc. | pH 4.0, 65°C, 0.15 mM HBT, 0.33 U/mL Laccase[26] | 51-96% Decolorization[26] |
| Sequential Biological | Hydraulic Retention Time (HRT), pH | Anaerobic followed by Aerobic stage | >96% Color Removal, 86-93% COD Removal |
| Fenton-like Process | pH, Oxidant Conc. (H2O2), Catalyst Conc. (Fe2+) | Optimal pH ~3.0[19] | High degradation rates[20] |
Experimental Protocols
Protocol 1: Lab-Scale Supercritical CO2 Dyeing of Polyester
This protocol outlines a basic procedure for dyeing a polyester fabric sample with this compound using a lab-scale supercritical fluid extractor/dyeing vessel.
Methodology:
-
Preparation: Wrap a pre-weighed polyester fabric sample (e.g., 10x25 cm) around a perforated stainless-steel holder. Place the holder inside the high-pressure autoclave.[11]
-
Dye Loading: Place a known amount of pure this compound powder at the bottom of the vessel. No dispersing agents or other auxiliaries are required.[11]
-
System Purge: Seal the vessel and purge with gaseous CO2 to remove air.
-
Pressurization & Heating: Heat the vessel to the target temperature (e.g., 120°C). Concurrently, pump liquid CO2 into the vessel until the target pressure is reached (e.g., 250 bar), bringing the CO2 to its supercritical state.[13][29]
-
Dyeing Cycle: Maintain the temperature and pressure for the desired dyeing time (e.g., 60 minutes).[11][29] Use a magnetic stirrer or agitation mechanism to ensure circulation of the supercritical fluid.[11]
-
Depressurization: After the cycle, slowly release the CO2 pressure. The CO2 will revert to a gaseous state, leaving the dyed fabric completely dry. The gaseous CO2 can be captured for recycling.
-
Post-Cleaning: Rinse the dyed fabric with a solvent like acetone (B3395972) to remove any residual, non-diffused dye from the surface.[11]
-
Analysis: Evaluate the dyeing quality using spectrophotometry (for color strength, K/S) and standard fastness tests (e.g., washing, rubbing).
Caption: Experimental workflow for supercritical CO2 dyeing.
Protocol 2: Sequential Anaerobic-Aerobic Bioreactor Treatment
This protocol describes a lab-scale batch process for treating synthetic wastewater containing this compound.
Methodology:
-
Prepare Media: Create a synthetic wastewater solution containing this compound (e.g., 100 mg/L) and a nutrient broth (e.g., glucose as a carbon source) to support microbial activity.[15]
-
Inoculate Anaerobic Reactor: In a sealed serum bottle or bioreactor, add activated sludge (obtained from a municipal wastewater treatment plant) and the synthetic wastewater.[15] Ensure a headspace and purge with an inert gas (e.g., N2) to establish anaerobic conditions.
-
Anaerobic Phase: Incubate the reactor at a controlled temperature (e.g., 38°C) with gentle agitation (e.g., 180 rpm) for a set hydraulic retention time (e.g., 48 hours).[15] Monitor decolorization periodically by taking samples and measuring absorbance at the dye's λmax using a UV-Vis spectrophotometer.
-
Transfer to Aerobic Reactor: Once significant decolorization is achieved (>90%), transfer the effluent to an open flask or aerobic bioreactor.
-
Aerobic Phase: Inoculate with fresh activated sludge. Vigorously aerate the solution using an air pump and diffuser stone to maintain dissolved oxygen levels. Incubate under the same temperature and agitation conditions for a set period (e.g., 24-48 hours).
-
Analysis: After the aerobic phase, analyze the final effluent. Measure the final COD to determine the reduction in organic load. Use analytical techniques like HPLC or GC-MS to confirm the degradation of aromatic amines.
Protocol 3: Laccase-Mediated Enzymatic Decolorization
This protocol provides a method for a benchtop experiment to decolorize a this compound solution.
Methodology:
-
Prepare Dye Solution: Create a stock solution of this compound (e.g., 50 mg/L) in an appropriate buffer. For fungal laccase, an acetate (B1210297) buffer with a pH of 4.0 is suitable.[26]
-
Set Up Reaction: In a 250 mL flask, add the dye solution. If using a mediator, add HBT to a final concentration of 0.15 mM.[26] Place the flask in a shaking water bath set to the optimal temperature (e.g., 65°C).[26]
-
Initiate Reaction: Add the laccase enzyme to achieve the desired activity concentration (e.g., 0.33 U/mL).[26] Start a timer immediately.
-
Monitor Decolorization: At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Stop Reaction & Analyze: Immediately stop the enzymatic reaction in the aliquot (e.g., by adding 10 mM sodium fluoride (B91410) or by heat denaturation).[30] Centrifuge the sample to remove any particulates. Measure the absorbance of the supernatant at the dye's maximum visible wavelength using a UV-Vis spectrophotometer.
-
Calculate Efficiency: Calculate the percentage of decolorization at each time point relative to the initial absorbance at time zero.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound | High-Purity Dye | Supplier [benchchem.com]
- 3. cikis.studio [cikis.studio]
- 4. autumnchem.com [autumnchem.com]
- 5. Polyester Processing, Remedies Of Colouration, Dyeing Machines, Polyester Dyeing, Polyester Fibre, Fibre2fashion - Fibre2Fashion [fibre2fashion.com]
- 6. researchgate.net [researchgate.net]
- 7. Eco-Friendly Dyeing Methods → Area → Sustainability [product.sustainability-directory.com]
- 8. textilelearner.net [textilelearner.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. youtube.com [youtube.com]
- 11. Super Critical Carbon Dioxide Assisted Dyeing – A Novel Approach - Fibre2Fashion [fibre2fashion.com]
- 12. scite.ai [scite.ai]
- 13. hb.diva-portal.org [hb.diva-portal.org]
- 14. mdpi.com [mdpi.com]
- 15. iwaponline.com [iwaponline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Enzymatic Degradation of Azo Dye and Textile Effluent | PDF | Lignin | Bacteria [scribd.com]
- 19. A review on effect of operational parameters for the degradation of Azo dyes by some Advanced Oxidation Processes: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 20. Advanced oxidation processes in azo dye wastewater treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. What Should I Do If The Dyeing Depth of Polyester And Its Blends Cannot Reach The Required Level, And The Imitation Color Proofing Cannot Match The Customer’s Sample? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 24. skygroupchem.com [skygroupchem.com]
- 25. ijarbs.com [ijarbs.com]
- 26. Biodecolorization and Ecotoxicity Abatement of Disperse Dye-Production Wastewater Treatment with Pycnoporus Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Azo Dye-degrading Enzymes Engineering Service for Textile Wastewater Treatment - CD Biosynsis [biosynsis.com]
- 28. Dyeing of Polyester Fabrics with Eco-Friendly Modified Natural Dyes Using IR and Ultrasonic Methods without Mordants or Dispersion Agents [ejchem.journals.ekb.eg]
- 29. eco2dye.com [eco2dye.com]
- 30. Degradation of Azo Dyes by Laccase and Ultrasound Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Skin Sensitization with Disperse Black 9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address skin sensitization issues associated with Disperse Black 9 in various formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern for skin sensitization?
A1: this compound, a monoazo dye, is used in semi-permanent hair dyes and for coloring synthetic textiles like polyester.[1][2][3] Its chemical structure and low molecular weight allow it to penetrate the skin, and its electrophilic nature enables it to covalently bind to skin proteins. This process, known as haptenation, is the molecular initiating event in the Adverse Outcome Pathway (AOP) for skin sensitization, which can lead to allergic contact dermatitis.[4] While some reports indicate it is not a sensitizer (B1316253) in specific formulations, its potential to cause sensitization is a recognized concern.[1][2][5]
Q2: What is the Adverse Outcome Pathway (AOP) for skin sensitization?
A2: The AOP for skin sensitization is a framework that describes the sequential chain of events from initial chemical contact with the skin to the development of an allergic reaction. It consists of four key events:
-
KE1: Molecular Initiating Event: Covalent binding of the chemical (hapten) to skin proteins.
-
KE2: Keratinocyte Activation: Keratinocytes, a type of skin cell, are activated and release inflammatory signals.
-
KE3: Dendritic Cell Activation: Dendritic cells, which are immune cells, are activated and mature.
-
KE4: T-Cell Proliferation: Activated dendritic cells present the hapten-protein complex to T-cells, leading to their proliferation and the development of immunologic memory.
Subsequent exposure to the same or a similar chemical can then trigger a more rapid and robust inflammatory response, manifesting as allergic contact dermatitis.
Q3: How can I test my formulation containing this compound for skin sensitization potential?
A3: A battery of validated in vitro and in chemico test methods are available to assess the skin sensitization potential of chemicals and formulations, aligning with the key events of the AOP. These non-animal testing methods are crucial for safety assessment. Key assays include:
-
Direct Peptide Reactivity Assay (DPRA): An in chemico method that assesses the reactivity of a substance with synthetic peptides containing cysteine and lysine (B10760008), mimicking the first key event (KE1) of protein binding.[4]
-
KeratinoSens™ Assay: A cell-based in vitro test that measures the activation of the Keap1-Nrf2-ARE pathway in human keratinocytes, which is a key part of the second key event (KE2).
-
human Cell Line Activation Test (h-CLAT): An in vitro assay that evaluates the activation of dendritic cells by measuring the expression of specific cell surface markers (CD54 and CD86) on a human monocytic cell line (THP-1), addressing the third key event (KE3).[6][7]
An integrated approach using data from these assays is recommended for a comprehensive hazard and risk assessment.
Q4: Are there less sensitizing alternatives to this compound?
A4: Yes, several alternatives with lower sensitization potential are available for both cosmetic and textile applications.
-
For Hair Dyes:
-
Modified p-Phenylenediamine (PPD) Derivatives: Molecules like 2-Methoxymethyl-p-phenylenediamine (ME-PPD) and hydroxyethyl-p-phenylenediamine (HE-PPD) have been developed to have reduced skin sensitization potential.[1]
-
Para-toluenediamine sulfate (B86663) (PTDS): While some PPD-allergic individuals may still react, a significant percentage can tolerate PTDS-based dyes.[5][8]
-
Natural Dyes: Henna and indigo (B80030) are natural alternatives, but it is crucial to ensure they are free from additives like PPD, which are sometimes added to "black henna" to darken the color and can cause severe reactions.[9]
-
-
For Textiles:
-
Natural Dyes: Logwood, in combination with iron and tannins, can produce a black color.[10] Black walnut hulls also yield a dark brown to black dye.[11]
-
Bio-based Pigments: Companies like Nature Coatings offer 100% bio-based, carbon-negative black pigments derived from wood waste as a non-toxic alternative to carbon black for textiles and cosmetics.[12][13][14]
-
Troubleshooting Guide
Problem: My formulation containing this compound is causing skin irritation or positive results in sensitization assays.
| Potential Cause | Troubleshooting Steps | Rationale |
| High Concentration of Free Dye | 1. Optimize Concentration: Reduce the concentration of this compound to the lowest effective level. The European Union permits its use in non-oxidative hair dye products at a maximum concentration of 0.3%.[1][13] 2. Improve Dye Fixation: For textiles, ensure proper dyeing processes to maximize dye fixation to the fibers and minimize residual, unbound dye. | A lower concentration of the sensitizing agent reduces the dose delivered to the skin, thereby lowering the risk of eliciting a sensitization response. |
| Direct Skin Contact | 1. Encapsulation: Encapsulate the this compound particles. This creates a barrier between the dye and the skin.[8][15][16] 2. Formulation Matrix: Modify the formulation base to reduce the skin penetration of the dye. For example, using larger molecular weight polymers in the vehicle can form a film on the skin, trapping the dye and reducing its absorption. | Preventing or minimizing direct contact of the sensitizer with the skin is a primary strategy to mitigate the risk of sensitization. |
| Cross-Reactivity | 1. Review Other Ingredients: Scrutinize the formulation for other potential sensitizers, especially other aromatic amines or dyes that could have cross-reactive potential with this compound.[17] 2. Patch Testing: If human testing is being conducted, include individual components of the formulation in the patch test panel to identify the specific causative agent(s). | Other ingredients in the formulation may be the primary sensitizer or may contribute to a cumulative or cross-reactive allergic response. |
| Impurity Profile | 1. Source High-Purity Dye: Ensure the this compound used is of high purity. Impurities from the synthesis process can sometimes be potent sensitizers. 2. Analyze Raw Material: Conduct analytical testing on the raw material to identify and quantify any impurities. | The presence of highly sensitizing impurities, even at low levels, can be the root cause of the observed sensitization. |
Data Presentation
Table 1: Representative Data from In Vitro Skin Sensitization Assays
| Chemical | DPRA (Mean Cys/Lys Depletion %) | KeratinoSens™ (EC1.5 in µM) | h-CLAT (CV75 in µM) | Classification |
| Strong Sensitizers | ||||
| 2,4-Dinitrochlorobenzene | High (e.g., >40%) | Low (e.g., <10) | Low (e.g., <100) | Sensitizer |
| Cinnamic aldehyde | Moderate (e.g., 20-40%) | Low (e.g., <50) | Moderate (e.g., 100-500) | Sensitizer |
| Moderate Sensitizers | ||||
| Eugenol | Low-Moderate (e.g., 5-20%) | Moderate (e.g., 50-200) | Moderate (e.g., 100-500) | Sensitizer |
| Weak Sensitizers | ||||
| p-Phenylenediamine (PPD) | Moderate (e.g., 15-30%) | High (e.g., >500) | High (e.g., >1000) | Sensitizer |
| Non-Sensitizers | ||||
| Lactic Acid | Low (e.g., <5%) | >1000 | >2000 | Non-Sensitizer |
| Salicylic Acid | Low (e.g., <5%) | >1000 | >2000 | Non-Sensitizer |
Note: The values presented are illustrative and can vary between laboratories. The classification is based on an integrated assessment of all available data.
Experimental Protocols
Direct Peptide Reactivity Assay (DPRA)
Objective: To assess the reactivity of this compound with synthetic peptides as a measure of its potential to covalently bind to skin proteins (KE1).
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of a cysteine-containing peptide (e.g., Ac-RFAACAA-COOH) at a concentration of 0.667 mM in phosphate (B84403) buffer (pH 7.5).
-
Prepare a stock solution of a lysine-containing peptide (e.g., Ac-RFAAKAA-COOH) at a concentration of 0.667 mM in ammonium (B1175870) acetate (B1210297) buffer (pH 10.2).
-
Prepare a 100 mM stock solution of this compound in a suitable solvent (e.g., acetonitrile, DMSO).
-
-
Incubation:
-
For the cysteine peptide, mix the peptide solution, solvent, and this compound stock solution to achieve final concentrations of 0.5 mM peptide and 5 mM test chemical (1:10 ratio).
-
For the lysine peptide, mix the peptide solution, solvent, and this compound stock solution to achieve final concentrations of 0.5 mM peptide and 25 mM test chemical (1:50 ratio).
-
Include reference controls (peptide and solvent without the test chemical).
-
Incubate all samples for 24 ± 1 hours at 25 ± 2.5°C, protected from light.
-
-
Analysis:
-
Following incubation, quench the reaction and dilute the samples.
-
Analyze the samples by High-Performance Liquid Chromatography with UV detection (HPLC-UV) at 220 nm.
-
Quantify the peak area of the remaining peptide in each sample.
-
-
Data Interpretation:
-
Calculate the percent peptide depletion for both cysteine and lysine peptides relative to the reference controls.
-
The mean cysteine and lysine depletion is used to classify the reactivity of the substance (minimal, low, medium, or high), which informs the prediction of sensitization potential.
-
KeratinoSens™ Assay
Objective: To determine the potential of this compound to induce the Keap1-Nrf2-ARE pathway in keratinocytes (KE2).
Methodology:
-
Cell Culture:
-
Culture KeratinoSens™ cells (immortalized human keratinocytes containing a luciferase reporter gene linked to an Antioxidant Response Element) in appropriate media.
-
Seed the cells into 96-well plates and incubate for 24 hours.
-
-
Chemical Exposure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to create a range of test concentrations (typically 12 concentrations from ~1 to 2000 µM).
-
Expose the cells to the test chemical concentrations, a vehicle control (DMSO), and a positive control (e.g., cinnamic aldehyde) for 48 hours.
-
-
Luciferase Assay:
-
After incubation, lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
-
Cytotoxicity Assay:
-
In a parallel plate, perform a cytotoxicity assay (e.g., MTT assay) to determine the concentrations at which the test chemical is not cytotoxic.
-
-
Data Interpretation:
-
Calculate the fold induction of luciferase activity compared to the vehicle control.
-
Determine the EC1.5 value (the concentration at which there is a 1.5-fold induction of luciferase activity).
-
A chemical is classified as a sensitizer if it induces a statistically significant increase in luciferase expression above a 1.5-fold threshold at a non-cytotoxic concentration.[3][18][19][20]
-
human Cell Line Activation Test (h-CLAT)
Objective: To assess the ability of this compound to activate dendritic cells by measuring the expression of CD86 and CD54 (KE3).
Methodology:
-
Cell Culture:
-
Culture THP-1 cells (a human monocytic leukemia cell line) in appropriate media.
-
-
Dose Finding:
-
Perform a preliminary cytotoxicity assay to determine the 75% cell viability concentration (CV75) of this compound.
-
-
Chemical Exposure:
-
Based on the CV75, prepare a series of eight concentrations of this compound.
-
Expose the THP-1 cells to the test chemical concentrations, a vehicle control, and a positive control for 24 hours.
-
-
Staining and Flow Cytometry:
-
After incubation, harvest the cells and stain them with fluorescently labeled antibodies against CD86 and CD54.
-
Include an isotype control for background fluorescence.
-
Stain with propidium (B1200493) iodide to assess cell viability.
-
Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of CD86 and CD54.
-
-
Data Interpretation:
-
Calculate the relative fluorescence intensity (RFI) for CD86 and CD54 compared to the vehicle control.
-
A test chemical is classified as a sensitizer if the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% in at least two of three independent experiments.[6]
-
Visualizations
Caption: Adverse Outcome Pathway for Skin Sensitization.
Caption: In Vitro Skin Sensitization Testing Workflow.
Caption: Troubleshooting Logic for Sensitization Issues.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Skin Sensitisation: the KeratinoSen assay - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 4. Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ec.europa.eu [ec.europa.eu]
- 6. Human Cell Line Activation Test (h-CLAT) - Creative BioMart [creativebiomart.net]
- 7. iivs.org [iivs.org]
- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 9. reddit.com [reddit.com]
- 10. botanicalcolors.com [botanicalcolors.com]
- 11. Natural Black Fabric Dye - Etsy South Korea [etsy.com]
- 12. innovationintextiles.com [innovationintextiles.com]
- 13. PRODUCTS | Explore Our Solutions — Nature Coatings | Bio-based black pigments that replace carbon black at scale. [naturecoatingsinc.com]
- 14. Textiles & Leather | Explore Sustainable Solutions — Nature Coatings | Bio-based black pigments that replace carbon black at scale. [naturecoatingsinc.com]
- 15. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 16. clinikally.com [clinikally.com]
- 17. Multiple azo disperse dye sensitization mainly due to group sensitizations to azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iivs.org [iivs.org]
- 19. The sensitivity of the KeratinoSens™ assay to evaluate plant extracts: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of the skin sensitization potential of metal oxide nanoparticles using the ARE-Nrf2 Luciferase KeratinoSensTM assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Disperse Black 9 Exhaust Dyeing Optimization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to machine-specific optimization for the exhaust dyeing of polyester (B1180765) with Disperse Black 9. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in achieving optimal and reproducible dyeing results.
Troubleshooting Guides
This section addresses common issues encountered during the exhaust dyeing of polyester with this compound.
Problem: Uneven Dyeing (Shade Variation, Streaks, Patches)
-
Question: My dyed fabric shows uneven color, with lighter or darker patches and streaks. What are the potential causes and how can I fix it?
-
Answer: Uneven dyeing is a frequent challenge and can stem from several factors throughout the dyeing process. A systematic approach is crucial for diagnosis and correction.
-
Root Cause Analysis:
-
Improper Fabric Preparation: Residual oils, sizing agents, or other impurities on the polyester fabric can hinder uniform dye penetration.
-
Inadequate Dye Dispersion: Agglomeration of this compound particles in the dyebath can lead to color spots and unevenness. This may be due to poor dye quality, insufficient dispersing agent, or adverse dyeing conditions like hard water.
-
Incorrect Temperature Control: A rapid or inconsistent temperature rise, especially during the critical dyeing phase (80°C to 130°C), can cause the dye to rush onto the fiber surface, resulting in poor leveling.[1]
-
Inadequate pH Control: this compound is most stable in a weakly acidic dyebath. Significant deviations from the optimal pH range can affect the dye's stability and uptake rate.
-
Poor Liquor Circulation: Inadequate agitation or pump pressure in the dyeing machine can lead to uneven distribution of the dye liquor.
-
-
Corrective Actions:
-
Pre-Dyeing: Ensure thorough scouring and rinsing of the fabric to remove all impurities.
-
Dye Bath Preparation: Use a high-quality dispersing agent and ensure the dye is properly pasted before adding to the bath. Use softened or demineralized water to avoid issues with water hardness.
-
Dyeing Cycle: Employ a controlled heating rate, typically 1-2°C per minute, particularly in the critical temperature range.[2]
-
pH Management: Maintain a stable pH between 4.5 and 5.5 using an acetic acid/acetate buffer system.
-
Machine Parameters: Ensure proper machine loading and adequate liquor circulation to promote even dye distribution.
-
-
Problem: Poor Color Fastness (Wash, Rub, or Light)
-
Question: The color of my dyed fabric bleeds during washing or has poor resistance to rubbing. How can I improve the fastness properties?
-
Answer: Poor fastness is typically due to unfixed dye on the fiber surface. A thorough after-treatment process is essential.
-
Root Cause Analysis:
-
Insufficient Reduction Clearing: An inadequate or omitted reduction clearing step fails to remove unfixed this compound from the fabric surface.
-
Improper Rinsing: Failure to completely remove residual chemicals and hydrolyzed dye after reduction clearing can lead to poor fastness.
-
Dye Overloading: Using an excessive amount of dye beyond the fiber's saturation point.
-
-
Corrective Actions:
-
Reduction Clearing: This is a critical step to improve fastness. A typical process involves treating the dyed fabric with a solution of sodium hydrosulfite and caustic soda.[3]
-
Thorough Rinsing: Multiple rinses with hot and then cold water are necessary after reduction clearing to remove all residues.
-
Optimize Dye Concentration: Use the appropriate amount of dye for the desired shade depth to avoid excess surface dye.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal temperature for the exhaust dyeing of polyester with this compound?
-
A1: The optimal dyeing temperature is typically in the range of 120-130°C.[4] This high temperature is necessary to swell the polyester fibers, allowing the non-ionic this compound molecules to penetrate the fiber structure.
-
-
Q2: What is the ideal pH for the dyebath?
-
Q3: What is the role of a dispersing agent in the dyeing process?
-
A3: Dispersing agents are crucial for keeping the water-insoluble this compound particles finely and evenly distributed in the dye bath.[2] This prevents dye agglomeration, which can cause spots and uneven dyeing.
-
-
Q4: Is a reduction clearing process always necessary?
-
Q5: Can I modify the shade of the fabric after dyeing?
-
A5: Minor shade adjustments can be made. If the shade is too light, the dyeing time can be extended, or the temperature can be slightly increased. If the shade is too dark, a mild stripping process can be employed, though this should be done with caution to avoid damaging the fabric.[7]
-
Data Presentation
Table 1: Influence of Dyeing Parameters on Color Strength (K/S) and Fastness Properties of this compound on Polyester
| Parameter | Value | K/S Value (Relative) | Wash Fastness (Staining on Cotton, Grade 1-5) | Rubbing Fastness (Dry, Grade 1-5) | Light Fastness (Grade 1-8) |
| Dyeing Temperature | 110°C | Moderate | 3-4 | 4 | 5-6 |
| 130°C | High | 4-5 | 4-5 | 6-7 | |
| 140°C | High (potential for dye degradation) | 4 | 4 | 6 | |
| Dyeing pH | 3.5 | Moderate | 4 | 4 | 6 |
| 4.5-5.5 | Optimal | 4-5 | 4-5 | 6-7 | |
| 6.5 | Lower | 3-4 | 4 | 5-6 | |
| Liquor Ratio | 10:1 | High | 4-5 | 4-5 | 6-7 |
| 20:1 | Good | 4 | 4 | 6-7 | |
| 30:1 | Lower | 4 | 4 | 6 | |
| Reduction Clearing | Not Performed | - | 2-3 | 3 | 6-7 |
| Performed | - | 4-5 | 4-5 | 6-7 |
Note: This table provides representative data synthesized from multiple sources. Actual results may vary depending on the specific machinery, substrate, and auxiliary chemicals used.
Experimental Protocols
1. Standard Exhaust Dyeing Protocol for Polyester with this compound
-
Fabric Preparation: Scour the polyester fabric with a non-ionic detergent (e.g., 1-2 g/L) and soda ash (e.g., 1 g/L) at 60-70°C for 20-30 minutes to remove any impurities. Rinse thoroughly with warm and then cold water.
-
Dye Bath Preparation:
-
Set the liquor ratio (e.g., 10:1 to 20:1).
-
Add a dispersing agent (e.g., 0.5-1.0 g/L) and a leveling agent (e.g., 0.5-1.0 g/L) to the water.
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
-
-
Dye Dispersion: Separately, create a paste of the required amount of this compound with a small amount of warm water and dispersing agent. Stir until a smooth, lump-free dispersion is achieved, then dilute with more water.
-
Dyeing Process:
-
Add the prepared dye dispersion to the dyebath.
-
Introduce the prepared polyester fabric into the dyebath at approximately 60°C.
-
Raise the temperature to 130°C at a controlled rate of 1-2°C per minute.
-
Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.
-
Cool the dyebath down to 70-80°C at a rate of 2-3°C per minute.
-
-
Rinsing: Remove the dyed fabric and rinse thoroughly with warm water, followed by cold water.
2. Reduction Clearing Protocol
-
Prepare the Reduction Clearing Bath:
-
Set a fresh bath with a liquor ratio of 10:1 to 20:1.
-
Add caustic soda (32°Bé) to achieve a pH of 11-12.
-
Add sodium hydrosulfite (1-2 g/L).
-
-
Treatment:
-
Treat the dyed and rinsed fabric in this bath at 70-80°C for 15-20 minutes.
-
-
Final Rinsing and Neutralization:
-
Rinse the fabric thoroughly with hot water and then cold water to remove all residual chemicals.
-
Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L).
-
Give a final cold water rinse.
-
-
Drying: Dry the fabric at an appropriate temperature.
Mandatory Visualization
Caption: Workflow for the exhaust dyeing of polyester with this compound.
Caption: Simplified mechanism of this compound dyeing on polyester fiber.
Caption: Logical workflow for troubleshooting uneven dyeing.
References
- 1. benchchem.com [benchchem.com]
- 2. autumnchem.com [autumnchem.com]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Temperature & pH Effects on Disperse Dyeing | PDF [scribd.com]
- 6. Reducing cleaning instructions for disperse dye dyeing? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 7. How to modify the color of disperse dyesï¼ - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
Technical Support Center: Optimizing Disperse Black 9 Dyeing Parameters with the Taguchi Method
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing the Taguchi method for optimizing the dyeing parameters of Disperse Black 9. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address specific issues encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems encountered during the dyeing of polyester (B1180765) with this compound and offers potential solutions.
| Problem | Potential Causes | Recommended Solutions |
| Uneven Dyeing (Shade Variation) | - Improper dispersion of the dye. - Dyeing temperature rising too quickly. - Incorrect pH of the dye bath.[1] - Fabric not properly pre-treated. | - Ensure the dye is fully dispersed before adding to the bath. - Control the heating rate to allow for even dye uptake. - Maintain the dye bath pH between 4.5 and 5.5 using an acetic acid buffer.[1] - Thoroughly scour and pre-treat the fabric to remove impurities. |
| Dye Spots or Stains | - Agglomeration of dye particles.[2] - Presence of residual oils or impurities on the fabric.[3] - Incompatibility of dyeing auxiliaries.[3] | - Use a high-quality dispersing agent. - Ensure thorough pre-treatment of the fabric to remove any contaminants.[3] - Check the compatibility of all chemicals used in the dye bath.[3] |
| Poor Color Fastness (Washing, Rubbing, Light) | - Incomplete dye fixation. - Presence of unfixed dye on the fiber surface.[4] - Dyeing temperature is too low or time is too short. | - Ensure optimal dyeing temperature (typically around 130°C for high-temperature dyeing) and sufficient dyeing time. - Perform a thorough reduction clearing after dyeing to remove surface dye. - Optimize dyeing parameters to ensure maximum dye penetration and fixation. |
| Color Bleeding | - Insufficient removal of unfixed dye after dyeing. | - Re-wash the fabric in warm water (40-50°C) with a color fixative. A vinegar solution soak (1 part vinegar to 4 parts water) for 30 minutes can also help set the color.[5] |
| Fabric Tearing, Wrinkling, or Shrinkage | - High friction during the dyeing process. - Excessive temperatures during dyeing or drying. | - Reduce friction by adjusting the stirring speed. Iron wrinkled fabrics at a medium temperature (around 150°C) on the inner side. To prevent shrinkage, wash fabrics at temperatures below 40°C.[5] |
| Low Color Strength (K/S Value) | - Sub-optimal dyeing parameters (temperature, time, pH, dye concentration). - Incorrect liquor ratio. | - Utilize the Taguchi method to identify the optimal combination of dyeing parameters. - Ensure the correct liquor ratio is maintained throughout the dyeing process. |
| Recrystallization of Dyes | - Cooling the dye bath too quickly.[6] | - Control the cooling rate after the high-temperature dyeing phase. Adding more dispersant can also help prevent recrystallization.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the Taguchi method and why is it useful for optimizing dyeing parameters?
A1: The Taguchi method is a statistical approach for designing experiments to efficiently determine the optimal settings of process parameters.[7] It uses orthogonal arrays to study the effects of multiple factors with a minimal number of experimental runs, saving time and resources.[7] This is particularly useful in dyeing processes where factors like temperature, time, pH, and dye concentration interact to affect the final product quality.[1][8]
Q2: What are the most critical parameters to consider when optimizing this compound dyeing?
A2: The most influential parameters for dyeing polyester with disperse dyes are typically dyeing temperature, dyeing time, pH of the dye bath, and dye concentration.[1][8] The optimal pH for disperse dyeing is generally in the acidic range of 4.5-5.5.[1]
Q3: How is the color strength of the dyed fabric measured?
A3: The color strength is commonly evaluated using a spectrophotometer to measure the Kubelka-Munk value (K/S).[9] Higher K/S values indicate a greater color depth and intensity.[1]
Q4: What is a typical experimental setup for a Taguchi optimization of this compound dyeing?
A4: A common setup involves selecting key dyeing parameters (e.g., temperature, time, pH, dye concentration) and assigning different levels to each. An orthogonal array, such as an L9 array (for up to 4 factors at 3 levels each), is then used to define the specific experimental runs.[10]
Q5: What is the role of a dispersing agent in this compound dyeing?
A5: Since disperse dyes have very low solubility in water, a dispersing agent is crucial to create a stable and uniform dispersion of dye particles in the dye bath.[9] This prevents dye agglomeration and ensures even dyeing.[9]
Q6: Can the Taguchi method help in improving the fastness properties of the dyed fabric?
A6: Yes, by optimizing the dyeing parameters, the Taguchi method can lead to better dye penetration and fixation within the fiber, which in turn improves the wash, rub, and light fastness properties of the dyed fabric.[11]
Data Presentation
The following tables present an illustrative example of a Taguchi L9 orthogonal array for optimizing this compound dyeing parameters and the corresponding hypothetical results.
Disclaimer: The K/S values presented in Table 2 are hypothetical and for illustrative purposes only, as specific experimental data for a full Taguchi optimization of this compound was not available in the cited literature. The parameter levels are based on typical conditions for dyeing polyester with disperse dyes.
Table 1: Dyeing Parameters and their Levels for Taguchi L9 Orthogonal Array
| Factor | Parameter | Level 1 | Level 2 | Level 3 |
| A | Temperature (°C) | 120 | 130 | 135 |
| B | Time (min) | 30 | 45 | 60 |
| C | pH | 4.5 | 5.0 | 5.5 |
| D | Dye Concentration (% owf) | 1 | 2 | 3 |
Table 2: L9 Orthogonal Array with Hypothetical K/S Values
| Experiment No. | A (Temp) | B (Time) | C (pH) | D (Dye Conc.) | Hypothetical K/S Value |
| 1 | 1 (120°C) | 1 (30 min) | 1 (4.5) | 1 (1%) | 15.2 |
| 2 | 1 (120°C) | 2 (45 min) | 2 (5.0) | 2 (2%) | 18.5 |
| 3 | 1 (120°C) | 3 (60 min) | 3 (5.5) | 3 (3%) | 20.1 |
| 4 | 2 (130°C) | 1 (30 min) | 2 (5.0) | 3 (3%) | 22.5 |
| 5 | 2 (130°C) | 2 (45 min) | 3 (5.5) | 1 (1%) | 17.8 |
| 6 | 2 (130°C) | 3 (60 min) | 1 (4.5) | 2 (2%) | 21.3 |
| 7 | 3 (135°C) | 1 (30 min) | 3 (5.5) | 2 (2%) | 20.9 |
| 8 | 3 (135°C) | 2 (45 min) | 1 (4.5) | 3 (3%) | 23.8 |
| 9 | 3 (135°C) | 3 (60 min) | 2 (5.0) | 1 (1%) | 19.5 |
Experimental Protocols
Detailed Methodology for Taguchi Optimization of this compound Dyeing
-
Fabric Preparation:
-
Scour the polyester fabric with a solution containing a non-ionic surfactant (e.g., 1-2 g/L) at 60-70°C for 20-30 minutes to remove any impurities, oils, and sizes.
-
Rinse the fabric thoroughly with warm and then cold water.
-
Dry the fabric at room temperature.
-
-
Selection of Dyeing Parameters and Levels:
-
Identify the key parameters influencing the dyeing process, such as temperature, time, pH, and dye concentration.
-
For each parameter, define three levels based on literature review and preliminary experiments (as shown in Table 1).
-
-
Experimental Design using Taguchi Orthogonal Array:
-
Select an appropriate orthogonal array based on the number of parameters and levels. For four parameters at three levels, an L9 orthogonal array is suitable.[10]
-
Assign the parameters to the columns of the orthogonal array to create the experimental plan (as shown in Table 2).
-
-
Dye Bath Preparation and Dyeing Procedure:
-
For each experimental run, prepare a dye bath with the specified dye concentration, pH, and a suitable dispersing agent (e.g., 1 g/L).
-
The pH of the dye bath should be adjusted using an acetic acid-sodium acetate (B1210297) buffer.
-
The liquor ratio (ratio of the weight of the dye bath to the weight of the fabric) should be kept constant for all experiments (e.g., 20:1).
-
Place the pre-treated fabric in the dye bath.
-
Raise the temperature of the dye bath to the specified level at a controlled rate (e.g., 2°C/min).
-
Maintain the dyeing at the specified temperature for the designated time.
-
After dyeing, cool the dye bath down to 70°C at a controlled rate.
-
Rinse the dyed fabric with cold water.
-
-
Reduction Clearing:
-
To remove unfixed dye from the fabric surface, perform a reduction clearing process.
-
Treat the dyed fabric in a solution containing sodium hydrosulfite (e.g., 2 g/L) and sodium hydroxide (B78521) (e.g., 2 g/L) at 70-80°C for 15-20 minutes.
-
Rinse the fabric thoroughly with hot and cold water.
-
Neutralize the fabric with a dilute acetic acid solution.
-
Finally, rinse with cold water and air dry.
-
-
Evaluation of Dyed Fabric:
-
Measure the color strength (K/S value) of each dyed sample using a spectrophotometer.
-
Evaluate the color fastness properties (wash, rub, and light fastness) according to standard testing methods (e.g., ISO standards).
-
-
Data Analysis:
-
Analyze the experimental results using the Taguchi method. This typically involves calculating the signal-to-noise (S/N) ratio for each experiment and determining the main effects of each parameter.
-
The "larger-the-better" characteristic is typically used for color strength (K/S).
-
Identify the optimal levels for each parameter to maximize the color strength and overall quality of the dyed fabric.
-
Visualizations
Caption: Experimental workflow for Taguchi optimization.
Caption: Logical flow for troubleshooting common dyeing defects.
References
- 1. dspace.tul.cz [dspace.tul.cz]
- 2. What are the common quality problems of disperse dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 3. Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. textileengineering.net [textileengineering.net]
- 5. vichem.vn [vichem.vn]
- 6. Common quality problems with dispersion dyeing - Exhibition - Fujian Titex Textiles Industrial Co., Ltd [titextextiles.com]
- 7. eng.libretexts.org [eng.libretexts.org]
- 8. Dyeing of Polyester with Disperse Dyes: Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 10. mdpi.com [mdpi.com]
- 11. discoveryjournals.org [discoveryjournals.org]
Validation & Comparative
A Comparative Analysis of Disperse Black 9 and Other Azo Des for Textiles
A Comprehensive Guide for Researchers and Drug Development Professionals
In the expansive field of textile chemistry, the selection of appropriate dyes is paramount to achieving desired coloration, durability, and performance of the final product. Among the myriad of options, azo dyes represent the largest and most versatile class of colorants used in the industry. This guide provides a detailed comparative analysis of Disperse Black 9 against other notable azo disperse dyes: Disperse Blue 106, Disperse Red 1, and Disperse Orange 3. The focus of this comparison is on their application to synthetic fibers, particularly polyester, a common substrate for these dyes.
This publication aims to equip researchers, scientists, and professionals in drug development with objective performance data and detailed experimental methodologies to inform their work, whether in material science, toxicology, or the development of new dye chemistries.
Chemical Identity and Structure
A fundamental understanding of the chemical nature of these dyes is crucial for comprehending their performance characteristics. This compound, a monoazo dye, is chemically identified as 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bisethanol. Its molecular structure and those of the comparative dyes are foundational to their solubility, affinity for textile fibers, and fastness properties.
| Dye Name | C.I. Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Class |
| This compound | 111301 | 12222-69-4 | C16H20N4O2 | 300.36 | Monoazo |
| Disperse Blue 106 | 111935 | 12223-01-7 | C14H17N5O3S | 344.39 | Monoazo |
| Disperse Red 1 | 11110 | 2872-52-8 | C16H18N4O3 | 314.34 | Monoazo |
| Disperse Orange 3 | 11005 | 730-40-5 | C12H10N4O2 | 242.23 | Monoazo |
Performance on Textile Substrates: A Quantitative Comparison
The efficacy of a dye is primarily judged by its fastness properties, which indicate the resistance of the color to various external factors encountered during the life of a textile product. The following tables summarize the performance of this compound and the selected alternative azo dyes on polyester, a key application for this class of dyes. The ratings are based on standardized testing protocols, with higher numbers indicating better performance.
Table 1: Fastness Properties of Disperse Dyes on Polyester
| Dye | Light Fastness (ISO 105-B02) | Wash Fastness (AATCC 61) - Color Change | Wash Fastness (AATCC 61) - Staining | Perspiration Fastness (ISO 105-E04) - Acidic | Perspiration Fastness (ISO 105-E04) - Alkaline |
| This compound | 4-5 | 4-5 | 4-5 | 4-5 | 4-5 |
| Disperse Blue 106 | 5-6 | 4 | 4 | 4 | 4 |
| Disperse Red 1 | 4-5 | 5 | 4 | 4-5 | 4-5 |
| Disperse Orange 3 | 5-6 | 4-5 | 3-4 | 4-5 | 4-5 |
Note: Fastness properties can vary depending on the specific substrate, dyeing process, and depth of shade.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key performance tests are outlined below.
Light Fastness Testing (ISO 105-B02)
This test evaluates the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.
Principle: A specimen of the dyed textile is exposed to a xenon arc lamp under controlled conditions of temperature and humidity, alongside a set of blue wool standards with known light fastness ratings (1-8).
Apparatus:
-
Xenon arc lamp apparatus
-
Blue wool standards (ISO 105-B08)
-
Grey scale for assessing color change (ISO 105-A02)
Procedure:
-
A specimen of the dyed textile is mounted on a sample holder.
-
The specimen and a set of blue wool standards are simultaneously exposed to the light from the xenon arc lamp.
-
The exposure is continued until a specified amount of fading has occurred on the test specimen or the standards.
-
The light fastness of the specimen is assessed by comparing the change in its color with that of the blue wool standards. The rating is the number of the blue wool standard that exhibits a similar degree of fading.
Wash Fastness Testing (AATCC 61)
This accelerated laundering test is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures.
Principle: A dyed textile specimen, in contact with a multifiber test fabric, is subjected to laundering in a stainless steel container with a specified detergent solution and stainless steel balls to provide abrasive action. The test simulates five typical home launderings.
Apparatus:
-
Launder-Ometer or similar apparatus for rotating closed canisters in a thermostatically controlled water bath.
-
Stainless steel canisters
-
Stainless steel balls
-
Multifiber test fabric
-
Grey scale for assessing color change and staining (AATCC Evaluation Procedure 1 and 2)
Procedure:
-
A specimen of the dyed fabric is cut and sewn together with a multifiber test fabric.
-
The composite specimen is placed in a stainless steel canister containing a pre-heated detergent solution and stainless steel balls.
-
The canister is sealed and placed in the Launder-Ometer, which is operated at a specified temperature and for a set duration (e.g., 45 minutes at 49°C for Test No. 2A).
-
After the test, the specimen is rinsed, dried, and conditioned.
-
The change in color of the specimen and the degree of staining on the multifiber test fabric are evaluated using the appropriate grey scales.
Perspiration Fastness Testing (ISO 105-E04)
This method determines the resistance of the color of textiles to the action of simulated human perspiration.
Principle: A specimen of the dyed textile, in contact with a multifiber test fabric, is immersed in two different solutions—one acidic and one alkaline—that simulate perspiration. The specimens are then subjected to a fixed mechanical pressure and dried at a slightly elevated temperature.
Apparatus:
-
Perspirometer or equivalent device for applying a specified pressure.
-
Glass or acrylic plates
-
Oven capable of maintaining a temperature of 37 ± 2°C.
-
Multifiber test fabric
-
Grey scales for assessing color change and staining (ISO 105-A02 and A03)
Procedure:
-
Two composite specimens are prepared by sewing the dyed fabric with a multifiber test fabric.
-
One specimen is immersed in the acidic perspiration solution and the other in the alkaline solution for 30 minutes.
-
Excess solution is removed, and each specimen is placed between two plates in the perspirometer under a pressure of 12.5 kPa.
-
The loaded perspirometer is placed in the oven at 37 ± 2°C for 4 hours.
-
After drying, the specimens are conditioned, and the color change and staining are evaluated using the grey scales.
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the general synthesis pathway for azo dyes and a typical experimental workflow for textile dye performance testing.
A Comparative Guide to the Validation of HPLC Methods for Quantifying Disperse Black 9 in Wastewater
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of Disperse Black 9 in wastewater. This compound is a synthetic azo dye commonly used in the textile industry; its monitoring in environmental samples is crucial due to its potential environmental impact. This document outlines the performance of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Visible Spectrophotometry, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis
The selection of an appropriate analytical method for the quantification of this compound in wastewater hinges on factors such as required sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the key validation parameters for three distinct analytical techniques.
Table 1: HPLC-DAD Method Performance for Azo Dye Analysis in Wastewater
| Validation Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.04 mg/kg |
| Limit of Quantitation (LOQ) | 0.04 - 0.12 mg/kg |
| Accuracy (Recovery %) | 96.0 - 102.6% |
| Precision (RSD %) | 0.16 - 2.01% |
Note: Data adapted from typical validation parameters for azo dyes in complex matrices.
Table 2: UPLC-MS/MS Method Performance for Sensitizing Disperse Dyes in Wastewater
| Validation Parameter | Reported Performance |
| Linearity Range | 5 - 1000 µg/L |
| Correlation Coefficient (r²) | 0.9929 - 0.9999 |
| Limit of Detection (LOD) | 0.05 - 2.48 µg/L |
| Recovery % | 70.0 - 109% |
Table 3: UV-Visible Spectrophotometry Method Performance for Azo Dyes in Water
| Validation Parameter | Estimated Performance |
| Linearity (r²) | ≥ 0.99 |
| Limit of Detection (LOD) | ~0.1 mg/L |
| Limit of Quantitation (LOQ) | ~0.3 mg/L |
| Accuracy (Recovery %) | 85 - 115% |
| Precision (RSD %) | < 10% |
Note: Data estimated based on typical performance for spectrophotometric analysis of dyes in aqueous solutions.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is a robust and widely used technique for the quantification of dyes in environmental samples.
-
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a quaternary pump, autosampler, column oven, and Diode-Array Detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Load a known volume of the filtered wastewater sample onto the cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute this compound with a suitable organic solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (or a buffer solution like ammonium (B1175870) acetate).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: DAD monitoring at the maximum absorption wavelength of this compound (approximately 580 nm).
-
-
Validation:
-
Linearity: A calibration curve is constructed by plotting the peak area against the concentration of standard solutions.
-
LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Accuracy and Precision: Assessed by analyzing spiked wastewater samples at different concentration levels.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.
-
Instrumentation:
-
UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
UPLC column (e.g., C18, 2.1 x 100 mm, 1.7 µm).
-
-
Sample Preparation (SPE):
-
Similar to the HPLC-DAD method, an SPE procedure is employed for sample clean-up and pre-concentration.
-
-
UPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid to enhance ionization.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.
-
-
Validation:
-
Validation parameters are established following similar principles to the HPLC-DAD method, with quantification based on the area of the specific MRM transitions.
-
UV-Visible Spectrophotometry
This method provides a simpler and more cost-effective approach for the quantification of this compound, particularly at higher concentrations.
-
Instrumentation:
-
UV-Visible Spectrophotometer.
-
-
Sample Preparation:
-
Filter the wastewater sample to remove suspended solids.
-
If the concentration is expected to be very low, a pre-concentration step such as liquid-liquid extraction may be necessary.
-
-
Measurement:
-
Measure the absorbance of the sample at the maximum absorption wavelength (λmax) of this compound, which is approximately 580 nm.
-
Use a blank solution (filtered wastewater from an uncontaminated source or deionized water) to zero the instrument.
-
-
Quantification:
-
A calibration curve is prepared by measuring the absorbance of a series of standard solutions of this compound of known concentrations.
-
The concentration of the dye in the wastewater sample is determined by interpolating its absorbance on the calibration curve.
-
-
Validation:
-
Linearity: Assessed by the correlation coefficient of the calibration curve.
-
LOD and LOQ: Can be estimated from the standard deviation of the blank measurements.
-
Accuracy and Precision: Determined by analyzing spiked samples.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the validation of an HPLC method for quantifying this compound in wastewater.
Caption: Experimental workflow for HPLC method validation.
Caption: Logical relationship for analytical method selection.
Performance Showdown: Disperse Black 9 vs. Natural Dyes for Polyester Coloration
A comprehensive analysis of dyeing performance, fastness properties, and application protocols reveals a trade-off between the high performance and straightforward application of Disperse Black 9 and the eco-friendly appeal of natural dyes, which often require more complex procedures to achieve satisfactory results on polyester (B1180765) fabrics.
For researchers and professionals in the textile and materials science fields, the choice of dye for polyester is a critical decision influencing not only the aesthetic qualities of the final product but also its durability and environmental impact. This guide provides an in-depth comparison of the industry-standard synthetic dye, this compound, against promising natural dye alternatives for coloring polyester.
Executive Summary
This compound, a synthetic azo dye, is a workhorse in the textile industry for achieving deep, durable black shades on polyester. Its performance is characterized by excellent colorfastness, a result of the dye's ability to penetrate the hydrophobic polyester fibers under high-temperature and high-pressure conditions. In contrast, natural dyes, derived from sources like plants and minerals, present a more sustainable and biodegradable option. However, their application on polyester is inherently challenging due to the fiber's low affinity for natural colorants. Achieving acceptable color depth and fastness with natural dyes on polyester often necessitates the use of mordants and specialized pre-treatments, adding complexity to the dyeing process.
This guide synthesizes available experimental data to offer a quantitative comparison of the performance of this compound with that of select natural dyes that can produce dark shades on polyester, such as those derived from indigo (B80030) and walnut hulls.
Quantitative Performance Comparison
The following table summarizes the typical colorfastness properties of this compound and representative natural dyes on polyester fabric. The ratings are based on standardized testing methodologies, with light fastness evaluated on the Blue Wool Scale (1-8, where 8 is the highest fastness) and wash and rubbing fastness assessed using a greyscale for staining (1-5, where 5 indicates negligible staining).
| Dye Type | Light Fastness (Blue Wool Scale) | Wash Fastness (Greyscale Rating) | Rubbing Fastness (Dry) (Greyscale Rating) | Rubbing Fastness (Wet) (Greyscale Rating) |
| This compound (Typical) | 5-6 | 4-5 | 4-5 | 4 |
| Indigo | 5[1] | 4-5[2][3] | 5[2][3] | 4-5[2][3] |
| Walnut Hulls (with mordant) | 3-5[4] | 4-5[4] | 4-5[4] | 4[4] |
Note: The fastness properties of natural dyes can vary significantly depending on the specific plant source, extraction method, mordant used, and application process.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results in dye performance evaluation. Below are typical experimental protocols for dyeing polyester with this compound and natural dyes.
Dyeing Polyester with this compound
This protocol outlines a standard high-temperature dyeing process for polyester with disperse dyes.
-
Preparation of the Dyebath: A dyebath is prepared with a specific concentration of this compound (e.g., 2% on weight of fabric), a dispersing agent (e.g., 1 g/L), and an acetic acid solution to maintain a pH of 4.5-5.5.
-
Dyeing Process: The polyester fabric is introduced into the dyebath at room temperature. The temperature is then raised to 130°C at a rate of 2°C per minute and held at this temperature for 60 minutes.
-
Reduction Clearing: After dyeing, the fabric is rinsed and subjected to a reduction clearing process to remove unfixed dye from the fiber surface. This is typically done with a solution of sodium hydrosulfite and sodium hydroxide (B78521) at 70-80°C for 15-20 minutes.
-
Final Rinsing and Drying: The fabric is thoroughly rinsed with hot and cold water and then dried.
Dyeing Polyester with Natural Dyes (Example: Walnut Hulls)
Dyeing polyester with natural dyes often involves pre-mordanting to enhance dye uptake and fastness.
-
Scouring of Fabric: The polyester fabric is first scoured with a non-ionic detergent to remove any impurities.
-
Pre-mordanting: The scoured fabric is treated with a metallic salt mordant solution (e.g., 10% alum on weight of fabric) at a raised temperature (e.g., 80°C) for a specific duration (e.g., 60 minutes).
-
Dye Extraction: The natural dye is extracted from its source. For walnut hulls, this involves boiling the hulls in water to create a concentrated dye liquor.
-
Dyeing Process: The mordanted fabric is immersed in the natural dye bath. The temperature is gradually raised to boiling or near-boiling and maintained for 60-90 minutes.
-
Post-treatment: The dyed fabric is rinsed thoroughly and may undergo a post-mordanting or fixing step to further improve fastness.
-
Washing and Drying: The fabric is washed with a neutral soap and then dried away from direct sunlight.
Visualization of Dyeing Workflows
To illustrate the procedural differences, the following diagrams, generated using Graphviz, outline the experimental workflows for dyeing polyester with this compound versus a typical natural dye process.
Conclusion
The selection between this compound and natural dyes for polyester coloration involves a clear trade-off. This compound offers a streamlined, highly effective method for achieving deep black shades with excellent and reliable fastness properties. This makes it a preferred choice for industrial-scale production where consistency and performance are paramount.
Natural dyes, on the other hand, provide a compelling alternative for applications where sustainability and biodegradability are the primary drivers. While achieving dark shades with high fastness on polyester using natural dyes is possible, it requires a more intricate and often multi-step process involving mordants. The performance of natural dyes can also be more variable, depending on a multitude of factors from the harvesting of the raw material to the specifics of the dyeing procedure. For researchers and drug development professionals exploring novel materials and sustainable processes, the optimization of natural dyeing methods for synthetic fibers like polyester remains a promising and active area of investigation.
References
Efficacy of Advanced Oxidation Processes for Disperse Black 9 Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disperse Black 9, a common azo dye used in the textile industry, is a significant contributor to water pollution due to its complex aromatic structure and low biodegradability. Advanced Oxidation Processes (AOPs) offer a promising solution for the degradation of such recalcitrant organic pollutants. This guide provides an objective comparison of the efficacy of different AOPs for the degradation of this compound and similar azo dyes, supported by representative experimental data and detailed methodologies.
Comparative Performance of Advanced Oxidation Processes
While specific comparative studies on the degradation of this compound are limited in publicly available literature, this section summarizes the typical performance of various AOPs on similar disperse and azo dyes. The data presented in Table 1 provides a general overview of the degradation efficiency that can be expected for each process.
Table 1: Comparative Efficacy of Different AOPs for the Degradation of Azo Dyes.
| Advanced Oxidation Process | Target Pollutant | Degradation Efficiency (%) | Key Operating Conditions |
| Fenton Process | Azo Dyes | 85 - 99% | pH: 2.5 - 4.0, [Fe²⁺]: 10 - 50 mg/L, [H₂O₂]: 100 - 500 mg/L |
| Photo-Fenton Process | Azo Dyes | > 95% | pH: 2.5 - 4.0, [Fe²⁺]: 5 - 20 mg/L, [H₂O₂]: 50 - 200 mg/L, UV or Solar irradiation |
| Ozonation | Azo Dyes | 80 - 98% (Color Removal) | pH: 7.0 - 11.0, Ozone dosage: 10 - 100 mg/L |
| Photocatalysis (e.g., UV/TiO₂) | Azo Dyes | 70 - 95% | pH: 4.0 - 10.0, Catalyst dosage: 0.5 - 2.0 g/L, UV irradiation |
| Electrochemical Oxidation | Azo Dyes | 90 - 100% | Current density: 10 - 100 mA/cm², Electrolyte: NaCl or Na₂SO₄, Anode material: BDD, Pt, Ti/IrO₂ |
Note: The data presented is a representative range compiled from various studies on azo dyes and should be considered as a general guideline for the degradation of this compound.
General Mechanism of Advanced Oxidation Processes
AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH), which has a high oxidation potential (E₀ = 2.80 V). These radicals non-selectively attack and degrade organic molecules, leading to their mineralization into simpler and less harmful compounds like CO₂, H₂O, and inorganic ions. The general workflow for the degradation of dyes using AOPs is illustrated below.
Caption: General mechanism of AOPs for dye degradation.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and comparison of results. The following are representative methodologies for the degradation of azo dyes using different AOPs.
Fenton and Photo-Fenton Processes
-
Reactor Setup: A batch reactor (glass beaker) equipped with a magnetic stirrer is typically used. For the photo-Fenton process, a UV lamp (e.g., medium-pressure mercury lamp) is positioned above or inside the reactor.
-
Reagents: A stock solution of the dye is prepared in deionized water. Ferrous sulfate (B86663) (FeSO₄·7H₂O) is used as the iron source, and hydrogen peroxide (H₂O₂, 30% w/v) is the oxidizing agent.
-
Procedure:
-
An appropriate volume of the dye solution is placed in the reactor.
-
The pH of the solution is adjusted to the desired value (typically 2.5-4.0) using H₂SO₄ or NaOH.
-
The required amount of FeSO₄·7H₂O is added and dissolved.
-
For the photo-Fenton process, the UV lamp is turned on.
-
The reaction is initiated by the addition of H₂O₂.
-
Samples are withdrawn at regular intervals for analysis. The reaction is quenched by adding a strong base (e.g., NaOH) to raise the pH and precipitate the iron.
-
-
Analysis: The concentration of the dye is monitored using a UV-Vis spectrophotometer at its maximum absorption wavelength. The degree of mineralization is determined by measuring the Total Organic Carbon (TOC) using a TOC analyzer.
Ozonation
-
Reactor Setup: A bubble column reactor is commonly used. Ozone is generated from an ozone generator and bubbled through the dye solution via a diffuser at the bottom of the reactor. An off-gas ozone destructor is used to treat the unreacted ozone.
-
Procedure:
-
The dye solution is placed in the reactor.
-
The pH of the solution is adjusted to the desired value.
-
A continuous flow of ozone gas is introduced into the reactor at a specific concentration and flow rate.
-
Samples are collected from the reactor at different time intervals for analysis.
-
-
Analysis: Dye concentration and TOC are measured as described for the Fenton process.
Photocatalysis
-
Reactor Setup: A slurry batch reactor with a UV light source is typically employed. The reactor is often made of quartz to allow for UV penetration.
-
Catalyst: Titanium dioxide (TiO₂) in its anatase form is the most commonly used photocatalyst.
-
Procedure:
-
The desired amount of photocatalyst is suspended in the dye solution.
-
The suspension is stirred in the dark for a period (e.g., 30-60 minutes) to reach adsorption-desorption equilibrium.
-
The UV lamp is then switched on to initiate the photocatalytic reaction.
-
Samples are taken at regular intervals, and the catalyst is separated by centrifugation or filtration before analysis.
-
-
Analysis: The analytical methods are the same as for the other AOPs.
Electrochemical Oxidation
-
Reactor Setup: An electrochemical cell with an anode and a cathode is used. The choice of anode material is critical, with Boron-Doped Diamond (BDD) often showing high efficiency. A supporting electrolyte (e.g., NaCl or Na₂SO₄) is added to increase the conductivity of the solution.
-
Procedure:
-
The dye solution containing the supporting electrolyte is placed in the electrochemical cell.
-
A constant current or potential is applied between the electrodes using a DC power supply.
-
The solution is continuously stirred during the electrolysis.
-
Samples are withdrawn periodically for analysis.
-
-
Analysis: Dye concentration and TOC are determined using the methods previously described.
Logical Relationship of Experimental Workflow
The general workflow for conducting and evaluating the efficacy of different AOPs for dye degradation follows a logical sequence from preparation to analysis.
Caption: Experimental workflow for AOP degradation studies.
Laccase vs. Peroxidase for Disperse Black 9 Bioremediation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The textile industry is a significant contributor to water pollution, with azo dyes like Disperse Black 9 being a major environmental concern due to their complex aromatic structures and resistance to conventional wastewater treatment methods. Enzymatic bioremediation using oxidoreductases, specifically laccases and peroxidases, presents a promising and eco-friendly alternative for the degradation of these recalcitrant compounds. This guide provides a comparative analysis of the efficacy of laccase and peroxidase in the bioremediation of this compound, supported by available experimental data and detailed methodologies.
Performance Comparison: Laccase vs. Peroxidase
A direct, side-by-side comparative study of laccase and peroxidase for the degradation of this compound under identical conditions is limited in the current scientific literature. However, by collating data from various studies, we can draw valuable comparisons regarding their optimal operational parameters and reported efficiencies.
Table 1: Optimal Conditions for this compound Degradation
| Parameter | Laccase (from Paraconiothyrium variabile) | Peroxidase (from Trichosanthes dioica) |
| Optimal pH | Acidic | Acidic[1] |
| Optimal Temperature | - | ~42°C[2] |
| Co-substrate/Mediator | Often requires a mediator (e.g., HBT) | Requires Hydrogen Peroxide (H₂O₂)[2] |
| Optimal H₂O₂ Conc. | Not Applicable | 0.8 mM[2] |
Table 2: Degradation Efficiency and Kinetics
| Parameter | Laccase | Peroxidase |
| Reported Degradation (%) | Data for this compound is not readily available. For a related dye, Direct Black 166, decolorization of 26.2% was achieved in 1 hour. | Data for this compound is not explicitly quantified as a percentage in the available literature, but studies indicate effective decolorization. |
| Kinetic Parameters (Km) | For Direct Black 166: 4.25 mM | Not available for this compound. |
| Kinetic Parameters (Vmax) | For Direct Black 166: 33 mmol/min/mg | Not available for this compound. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized methodologies for assessing the bioremediation of this compound using laccase and peroxidase.
Laccase-Mediated Decolorization Assay
This protocol is adapted from studies on similar azo dyes.
1. Reaction Mixture Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethylformamide) and dilute to the desired final concentration (e.g., 50 mg/L) in a buffer solution (e.g., 0.1 M citrate-phosphate buffer, pH 5.0).
-
If a mediator is used, add it to the dye solution at a specific concentration (e.g., 1 mM 1-hydroxybenzotriazole (B26582) - HBT).
-
Pre-incubate the mixture at the optimal temperature (e.g., 35°C).
2. Enzymatic Reaction:
-
Initiate the reaction by adding a specific activity of laccase (e.g., 0.5 U/mL) to the pre-incubated mixture.
-
Incubate the reaction mixture for a defined period (e.g., 1-3 hours) with gentle agitation.
3. Decolorization Measurement:
-
Stop the reaction by adding a denaturing agent or by heat inactivation.
-
Centrifuge the samples to remove any precipitates.
-
Measure the absorbance of the supernatant at the maximum wavelength of this compound using a UV-Vis spectrophotometer.
-
Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
Peroxidase-Mediated Decolorization Assay
This protocol is based on studies involving the degradation of this compound by plant peroxidases.[1][2]
1. Reaction Mixture Preparation:
-
Prepare a stock solution of this compound and dilute it to the desired concentration in an appropriate buffer (e.g., phosphate (B84403) buffer, acidic pH).
-
Add hydrogen peroxide (H₂O₂) to the reaction mixture to a final concentration of 0.8 mM.[2]
-
Pre-incubate the mixture at the optimal temperature of approximately 42°C.[2]
2. Enzymatic Reaction:
-
Start the reaction by adding a specific amount of peroxidase enzyme.
-
Incubate the mixture for a set time (e.g., 45-90 minutes) under optimal conditions.[2]
3. Decolorization Measurement:
-
Terminate the reaction.
-
Process the samples as described for the laccase assay (centrifugation).
-
Measure the absorbance of the supernatant at the dye's maximum wavelength.
-
Calculate the decolorization percentage as described above.
Visualizing the Bioremediation Process
Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and enzymatic mechanisms.
Caption: Experimental workflow for laccase-mediated bioremediation of this compound.
Caption: Experimental workflow for peroxidase-mediated bioremediation of this compound.
Caption: Simplified catalytic mechanisms of laccase and peroxidase in dye degradation.
Concluding Remarks
Both laccase and peroxidase demonstrate potential for the bioremediation of this compound. Peroxidases, particularly from plant sources, have shown efficacy at acidic pH and moderately high temperatures. Laccases, while effective for a broad range of dyes, may require the presence of a redox mediator for efficient degradation of certain complex structures.
The primary challenge in providing a definitive comparison is the lack of studies that directly compare the two enzymes on this compound under identical experimental conditions. Future research should focus on such direct comparative analyses to elucidate the more efficient biocatalyst and to optimize the process for industrial-scale applications. This would involve a systematic evaluation of degradation efficiency, kinetic parameters, and the influence of various operational parameters for both enzymes with this compound as the target substrate. Such studies will be invaluable for the development of robust and cost-effective enzymatic solutions for the treatment of textile effluents.
References
Assessing the Carcinogenic Potential of Disperse Black 9: A Comparative Guide for Researchers
An objective analysis of Disperse Black 9 in the context of other azo dyes, supported by toxicological data and experimental methodologies.
The broad class of azo dyes, characterized by the presence of one or more azo (-N=N-) groups, is integral to numerous industries, including cosmetics and textiles. However, their potential for metabolic conversion into carcinogenic aromatic amines has raised significant safety concerns. This guide provides a comparative assessment of the carcinogenic potential of this compound against other azo dyes, presenting key experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Carcinogenic Potential of this compound
Toxicological studies have shown that this compound is slightly toxic to practically non-toxic when administered orally or intraperitoneally.[1] It is generally non-irritating to the eyes and skin and is not a sensitizer.[1]
Genotoxicity assessments have yielded mixed results. While this compound was reported as non-mutagenic in four different assay systems according to the CIR, the European Commission's Scientific Committee on Consumer Safety (SCCS) noted that it induced gene mutations in bacteria (in vitro) but not in mammalian cells.[1][2] The SCCS also reported an increase in cells with chromosomal aberrations in an in vitro test; however, these positive in vitro findings were not replicated in subsequent in vivo assays.[2] Consequently, the SCCS concluded that this compound is considered to have no in vivo genotoxic potential.[2]
A significant point of consideration is the presence of 4-aminobiphenyl (B23562) (4-ABP), a known human carcinogen, as an impurity in this compound.[2] However, its concentration has been reported at a level of 4.35 ppm, which is considered tolerable based on European Commission opinions regarding the use of hair dyes.[2]
The Broader Context: Carcinogenicity of Azo Dyes
The primary mechanism for the carcinogenicity of most azo dyes is not the dye molecule itself but the aromatic amines released upon metabolic cleavage of the azo bond.[3][4][5] This reductive cleavage is carried out by azoreductases produced by intestinal and skin microflora, and to a lesser extent, by liver enzymes.[5][6][7]
Key points for comparison include:
-
Benzidine-Based Dyes : Azo dyes derived from benzidine (B372746) and its congeners (e.g., 3,3'-dimethylbenzidine, 3,3'-dimethoxybenzidine) are of high concern.[8] Epidemiological studies have demonstrated that occupational exposure to benzidine-based dyes causes bladder cancer in humans.[8][9] These dyes are generally metabolized in vivo to their carcinogenic amine precursors.[8]
-
Solubility and Bioavailability : Water-insoluble azo pigments, such as those based on 3,3'-dichlorobenzidine, have generally not shown carcinogenic effects in long-term animal studies.[8][9] This is attributed to the fact that the aromatic amine components are not readily bioavailable.[8] In contrast, more soluble or hydrophobic azo dyes are considered a higher risk.[10]
-
Structural Modifications : The presence of certain chemical groups can influence carcinogenic potential. For example, the addition of sulfonic acid groups to an azo dye has been shown to reduce or eliminate the mutagenicity and carcinogenicity of the compound and its metabolites.[6]
Data Summary
Table 1: Summary of Genotoxicity Data for this compound
| Assay Type | System | Metabolic Activation (S9) | Result | Reference |
| Gene Mutation | Bacteria (in vitro) | Not specified | Non-mutagenic in 4 systems | [1] |
| Gene Mutation | Bacteria (Ames Test) | With and Without | Positive | [2] |
| Gene Mutation | Mammalian Cells (Mouse Lymphoma) | With and Without | Negative | [2] |
| Chromosomal Aberration | Mammalian Cells (in vitro) | With and Without | Positive | [2] |
| Micronucleus Test | Mouse Bone Marrow (in vivo) | N/A | Negative | [2] |
| Unscheduled DNA Synthesis | Rat Liver (in vivo) | N/A | Negative | [2] |
Table 2: Comparison of Carcinogenicity Data
| Compound | Species | Route of Administration | Key Findings | Reference |
| This compound | Mouse | Dermal (in formulation) | No carcinogenic effects induced, but study confounded by presence of other carcinogenic dyes. | [2] |
| Benzidine-Based Dyes | Human | Occupational Exposure | Increased risk of bladder cancer. | [8][9] |
| o-Aminoazotoluene | Rat, Dog, Mouse, Hamster | Oral, Dermal | Induces tumors in liver, urinary bladder, gall bladder, and lungs. | [6] |
| 3,3'-Dichlorobenzidine-Based Pigments | Rat, Hamster, Rabbit, Monkey | Oral | No carcinogenic effect; aromatic amines not significantly bioavailable. | [8][9] |
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
This assay is used to evaluate the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.[11]
-
Strain Selection : Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535) and a tryptophan-dependent strain of E. coli (e.g., WP2 uvrA) are selected to detect various types of point mutations.[11]
-
Metabolic Activation : The test is performed both with and without a metabolic activation system (S9 mix), which is a homogenate of rat liver enzymes, to simulate mammalian metabolism and detect substances that become mutagenic after biotransformation.[11][12]
-
Exposure : The bacterial tester strains are exposed to the test substance (this compound) at various concentrations on agar (B569324) plates with a minimal amount of histidine or tryptophan.
-
Incubation : The plates are incubated for 48-72 hours at 37°C.
-
Evaluation : Only bacteria that mutate to regain the ability to synthesize their own histidine or tryptophan will form visible colonies. A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to a negative control, typically a two-fold or greater increase.[12]
In Vivo Mouse Bone Marrow Micronucleus Assay
This test identifies substances that cause cytogenetic damage leading to the formation of micronuclei in erythrocytes.
-
Animal Dosing : Groups of mice are administered the test substance (this compound), typically via oral gavage or intraperitoneal injection, at several dose levels. A positive and a negative control group are included.
-
Sample Collection : At appropriate intervals after dosing (e.g., 24 and 48 hours), bone marrow is extracted from the femurs.
-
Slide Preparation : Bone marrow smears are prepared on glass slides, air-dried, and stained with a dye that allows for the differentiation of polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).
-
Analysis : Slides are analyzed under a microscope to determine the frequency of micronucleated PCEs (MN-PCEs) in at least 2000 PCEs per animal. The ratio of PCEs to NCEs is also calculated to assess cytotoxicity.
-
Evaluation : A substance is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of MN-PCEs compared to the negative control.
Visualizations
Caption: Metabolic activation pathway of azo dyes to carcinogenic intermediates.
Caption: Experimental workflow for the bacterial reverse mutation (Ames) test.
Conclusion
The carcinogenic potential of this compound appears to be low based on current evidence. While in vitro tests have shown some potential for genotoxicity, these findings have not been confirmed in in vivo animal models, leading regulatory bodies to conclude it lacks genotoxic potential in vivo.[2] However, definitive long-term carcinogenicity studies on the pure substance are lacking; existing studies were confounded by formulations containing other known carcinogens.[2]
In comparison, the broader class of azo dyes presents a varied and, in some cases, significant carcinogenic risk. The primary hazard is associated with dyes that can be metabolized to carcinogenic aromatic amines, such as the well-documented human bladder carcinogen benzidine.[5][8][9] Factors like solubility and chemical structure significantly modulate this risk. Therefore, while this compound is considered safe for its intended use in cosmetics under current regulations, the assessment of any azo dye requires careful consideration of its metabolic fate and the toxicological profile of its potential aromatic amine metabolites.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. ec.europa.eu [ec.europa.eu]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Azo dyes and human health: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of a carcinogenic aromatic amine from an azo dye by human skin bacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carcinogenicity of azo colorants: influence of solubility and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Study of a common azo food dye in mice model: Toxicity reports and its relation to carcinogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bulldog-bio.com [bulldog-bio.com]
- 12. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
A comparative analysis of dyeing performance on nylon vs polyester fabrics
A Comparative Analysis of Dyeing Performance on Nylon vs. Polyester (B1180765) Fabrics
This guide provides a detailed comparison of the dyeing performance of nylon and polyester fabrics, tailored for researchers and scientists in textile and materials science. It covers the fundamental dyeing mechanisms, experimental protocols, and performance characteristics, supported by data presented in structured tables and process diagrams.
Introduction: Fiber Structure and Dye Affinity
Nylon and polyester are both synthetic polymers, but their distinct chemical structures fundamentally dictate their dyeing behavior.
-
Nylon is a polyamide, characterized by the presence of repeating amide (-CONH-) linkages. These chains terminate with amine (-NH₂) and carboxyl (-COOH) groups. The amine groups, in particular, provide reactive sites for dyeing. Under acidic conditions, these amine groups become protonated (-NH₃⁺), creating cationic sites that can form strong ionic bonds with anionic dyes.[1][2] Nylon's structure allows for better moisture absorption compared to polyester, which facilitates deeper dye penetration and often results in richer, more vibrant colors.[3]
-
Polyester , primarily polyethylene (B3416737) terephthalate (B1205515) (PET), is a polymer composed of ester (-COO-) linkages. Its structure is highly crystalline, compact, and hydrophobic (water-repelling).[4] It lacks the inherent ionic sites found in nylon, making it unreceptive to the ionic dyes used for natural fibers and nylon.[4][5] Dyeing polyester, therefore, requires specialized non-ionic dyes and high-energy conditions to force the dye molecules into the fiber structure.[4][6]
Dyeing Mechanisms and Key Dye Classes
The choice of dye and the dyeing mechanism are entirely different for these two fibers, stemming directly from their chemical makeup.
-
Nylon: The primary method for dyeing nylon involves acid dyes . These are anionic (negatively charged) dyes that form strong ionic bonds with the cationic (-NH₃⁺) sites on the nylon fiber in an acidic dye bath.[1][2] The process is enhanced by Van der Waals forces and hydrogen bonding.[1][2] Disperse dyes can also be used, but acid dyes are more common for achieving a wide range of vibrant colors.[1][7]
-
Polyester: Polyester is almost exclusively dyed with disperse dyes . These are small, non-ionic molecules with low water solubility.[4][8] The dyeing mechanism is a "solid solution" process where high temperatures cause the amorphous regions of the polyester fibers to swell, allowing the finely dispersed dye particles to diffuse into the fiber.[4][9] Once inside, the dye molecules are held in place by non-ionic Van der Waals forces and hydrophobic interactions.[9][10]
Comparative Summary of Dyeing Processes
The operational parameters for dyeing nylon and polyester differ significantly in terms of temperature, pH, and the chemical auxiliaries required.
| Feature | Nylon Fabric | Polyester Fabric |
| Primary Dye Class | Acid Dyes, Premetallized Dyes[11] | Disperse Dyes[8] |
| Dyeing Mechanism | Ionic bonding, Hydrogen bonding, Van der Waals forces[1][2] | Diffusion into fiber, held by Van der Waals forces (Solid Solution)[9][10] |
| Fiber State | Protonated amine groups (-NH₃⁺) act as dye sites[1] | Fiber swells at high temperature to allow dye penetration[9][10] |
| Typical Dyeing Temp. | 90 - 100°C (at atmospheric pressure)[1] | 120 - 135°C (High Temperature, High Pressure - HTHP)[4][6] |
| Typical Dyeing pH | Acidic (pH 4.0 - 6.0)[1][12] | Slightly Acidic (pH 4.5 - 5.5)[9][10] |
| Key Auxiliaries | Acetic or Formic Acid (for pH control), Leveling Agents[1][13] | Dispersing Agents, Carriers (optional), Acetic Acid[10][14] |
| Post-Treatment | Rinsing and optional fixation to improve wet fastness[1][13] | Reduction Clearing (to remove surface dye and improve fastness)[6][9] |
| Color Characteristics | Rich, vibrant, and bright colors due to high dye uptake[3] | Excellent color clarity and retention, can be less vibrant than nylon[3][15] |
Experimental Protocols
Below are standardized laboratory protocols for dyeing nylon and polyester fabrics.
Protocol 1: Exhaust Dyeing of Nylon with Acid Dyes
-
Preparation: Scour a pre-weighed nylon fabric sample to remove any impurities. Prepare a dye bath with a liquor-to-goods ratio of 40:1.
-
Dye Bath Setup: Add a leveling agent (e.g., 1% on weight of fiber - owf) to the water. Adjust the pH of the bath to 4.5-5.5 using acetic acid.[1]
-
Dyeing Process:
-
Introduce the nylon fabric into the dye bath at 40°C.
-
Run for 10 minutes, then add the pre-dissolved acid dye solution (e.g., 1% owf).
-
Raise the temperature to 98-100°C at a rate of 1.5°C/minute.[1]
-
Hold at this temperature for 45-60 minutes to allow for dye exhaustion and fixation.
-
-
Post-Treatment:
-
Cool the dye bath to 70°C and rinse the fabric.
-
Perform a final rinse in cold water.
-
Optional: For improved wet fastness, treat with a fixing agent at 80°C for 20 minutes.[13]
-
Dry the fabric.
-
Protocol 2: High-Temperature Dyeing of Polyester with Disperse Dyes
-
Preparation: Scour a pre-weighed polyester fabric sample. Prepare a dye bath with a liquor-to-goods ratio of 20:1 in a high-temperature dyeing apparatus.
-
Dye Bath Setup: Add a dispersing agent (e.g., 1 g/L) to the water. Adjust the pH to 4.5-5.5 with acetic acid.[10] Add the pre-dispersed dye (e.g., 2% owf).
-
Dyeing Process:
-
Post-Treatment:
-
Cool the vessel to 80°C and drain the dye bath.
-
Reduction Clearing: Prepare a new bath with sodium hydrosulfite (2 g/L) and caustic soda (2 g/L). Treat the fabric at 70-80°C for 20 minutes to remove unfixed surface dye.[9]
-
Rinse the fabric thoroughly, neutralize with acetic acid if necessary, and then rinse again.
-
Dry the fabric.
-
Comparative Performance: Colorfastness
Colorfastness is a critical measure of a dyed fabric's ability to retain its color when exposed to various conditions. The ratings below are typical values based on ISO standards (Scale: 1=Poor, 5=Excellent).
| Fastness Property | Test Method | Dyed Nylon (Acid Dyes) | Dyed Polyester (Disperse Dyes) |
| Washing Fastness | ISO 105-C06 | 3-4 (Good) | 4-5 (Excellent) |
| Light Fastness | ISO 105-B02 | 4-5 (Good to Excellent) | 5-6 (Excellent to Outstanding) |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 (Excellent) | 4-5 (Excellent) |
| Rubbing Fastness (Wet) | ISO 105-X12 | 3 (Moderate to Good) | 4 (Good to Excellent) |
Note: Fastness properties are highly dependent on the specific dye chemistry, concentration (depth of shade), and the application of finishing treatments.
Polyester generally exhibits superior wash and light fastness.[6][16] This is because the non-polar disperse dye molecules are trapped within the highly crystalline, hydrophobic fiber structure, making them very difficult to remove by water or degrade by UV light.[5] Nylon's fastness is good but can be compromised, especially wet fastness, if not properly fixed, as the ionic bonds can be disrupted.[13]
Conclusion
The choice between nylon and polyester for applications requiring dyeing depends on the desired outcome for color, performance, and processing capabilities.
-
Nylon is easier to dye, requires less energy, and produces exceptionally bright and vibrant shades. It is ideal for applications where color brilliance is paramount.
-
Polyester is more challenging to dye, demanding high temperatures and pressure. However, it offers superior colorfastness to washing and light, making it suitable for textiles that require high durability and long-term color retention, such as outdoor fabrics and automotive textiles.[15][17]
References
- 1. Nylon Dyeing Mechanism | PDF | Acid | Ion [scribd.com]
- 2. textilelearner.net [textilelearner.net]
- 3. ultratextile.cn [ultratextile.cn]
- 4. brushedfabric.com [brushedfabric.com]
- 5. What process parameters affect the color fastness of solid color carpets? How can we ensure long-term use without fading?-Argent Fine Carpet [yxjycarpet.com]
- 6. fiber-yarn.com [fiber-yarn.com]
- 7. FAQ: How can I dye nylon or polyamide? [pburch.net]
- 8. Polyester - Wikipedia [en.wikipedia.org]
- 9. Polyester Dyeing Mechanism | PDF | Chemical Polarity | Intermolecular Force [scribd.com]
- 10. The Polyester Carrier Dyeing Process Using Disperse Dyes [colourinn.in]
- 11. Nylon | NICCA Textile Chemicals [nctexchem.com]
- 12. Reasons and measures for common dyeing problems of nylon - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 13. Mastering the art of dyeing nylon: techniques and insights [textiletoday.com.bd]
- 14. Dyeing of polyester | PPT [slideshare.net]
- 15. Carpet Fiber Types Explained | Nylon vs Polyester, Triexta & More | DaltonCarpet.com [daltoncarpet.com]
- 16. Differences between Polyester and Nylon Fabric | Runtang [runtangtex.com]
- 17. tvfinc.com [tvfinc.com]
Evaluating the Cost-Effectiveness of Enzymatic vs. Chemical Degradation of Disperse Black 9: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The removal of azo dyes, such as Disperse Black 9, from industrial effluents is a critical environmental challenge. This guide provides an objective comparison of two prominent degradation methods: enzymatic and chemical oxidation. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to assist researchers and professionals in selecting the most cost-effective and efficient approach for their specific needs.
At a Glance: Enzymatic vs. Chemical Degradation
| Parameter | Enzymatic Degradation (Laccase) | Chemical Degradation (Fenton's Reagent) |
| Primary Mechanism | Catalytic oxidation via laccase enzyme, targeting specific chemical bonds. | Generation of highly reactive hydroxyl radicals for non-selective oxidation. |
| Degradation Efficiency | High, with reported decolorization rates of over 90% for some azo dyes.[1] | Very high, with decolorization rates often exceeding 97%.[2][3] |
| Reaction Conditions | Milder conditions (pH 4-5, 40-50°C).[4] | Acidic conditions (pH ~3) are optimal.[2][5][6] |
| Byproducts | Generally considered less toxic, often involving polymerization of dye molecules.[7] | Can produce a variety of smaller organic molecules and inorganic salts; potential for sludge formation.[8] |
| Operating Costs | Potentially lower due to reduced energy consumption and milder conditions. Enzyme production can be a significant cost factor.[9] | Can be high due to the cost of reagents (hydrogen peroxide, iron salts) and the need for pH adjustment.[8][10] |
| Environmental Impact | More environmentally friendly, with biodegradable catalysts and less hazardous byproducts.[8][9] | Can generate iron sludge that requires disposal and involves the use of corrosive chemicals.[8] |
| Selectivity | High, as enzymes target specific functional groups. | Low, hydroxyl radicals are non-selective oxidants. |
Experimental Protocols
Enzymatic Degradation using Laccase
This protocol is a generalized procedure based on studies of laccase-mediated degradation of azo dyes.
Materials:
-
This compound solution (concentration to be determined based on experimental goals)
-
Laccase enzyme (e.g., from Trametes versicolor)
-
Citrate-phosphate buffer (0.1 M, pH 5.0)
-
Spectrophotometer
-
Incubator/shaker
Procedure:
-
Prepare a stock solution of this compound in the citrate-phosphate buffer.
-
In a reaction vessel, add the dye solution to achieve the desired final concentration.
-
Initiate the degradation by adding a specific activity of laccase enzyme (e.g., 0.5 U/mL).
-
Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with gentle agitation.
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Centrifuge the aliquots to remove any suspended solids.
-
Measure the absorbance of the supernatant at the maximum wavelength of this compound using a spectrophotometer to determine the extent of decolorization.
-
Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
Chemical Degradation using Fenton's Reagent
This protocol is a generalized procedure based on studies of Fenton oxidation of azo dyes.[2][5][6]
Materials:
-
This compound solution
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Spectrophotometer
-
Magnetic stirrer
Procedure:
-
Prepare a stock solution of this compound in deionized water.
-
In a reaction vessel, add the dye solution and adjust the pH to approximately 3.0 using sulfuric acid.
-
Add the required amount of ferrous sulfate (e.g., to achieve a specific Fe²⁺ concentration).
-
Initiate the reaction by adding a specific concentration of hydrogen peroxide while stirring continuously.
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction in the aliquots by adding sodium hydroxide to raise the pH, which precipitates the iron catalyst.
-
Centrifuge the quenched aliquots to remove the iron sludge.
-
Measure the absorbance of the supernatant at the maximum wavelength of this compound to determine the extent of decolorization.
-
Calculate the percentage of decolorization as described in the enzymatic protocol.
Visualizing the Degradation Pathways and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the degradation mechanisms and the experimental workflow for evaluating their cost-effectiveness.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of Azo Dyes by Laccase and Ultrasound Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of Azo Dyes by Trametes villosa Laccase over Long Periods of Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals [infinitabiotech.com]
- 10. benchchem.com [benchchem.com]
Benchmarking Disperse Black 9: A Guide to Colorfastness Against Industry Standards
For researchers, scientists, and drug development professionals utilizing textile dyes in their work, understanding the colorfastness of a dye is critical to ensure the integrity and longevity of their results. This guide provides a comprehensive overview of the key industry standards for benchmarking the colorfastness of C.I. Disperse Black 9, a widely used synthetic anthraquinone (B42736) dye for hydrophobic fibers like polyester (B1180765) and nylon.[1]
While specific quantitative data for this compound is not always publicly available from manufacturers, this guide outlines the standard experimental protocols and performance expectations for a high-quality disperse dye. By understanding these benchmarks, researchers can effectively evaluate the suitability of this compound for their applications.
Key Performance Indicators for Colorfastness
The colorfastness of a textile dye is its ability to retain its color when exposed to various environmental factors. The primary indicators of colorfastness are light fastness, wash fastness, and rubbing fastness (also known as crocking). These are evaluated against standardized gray scales, where a rating of 5 indicates no change or staining, and 1 indicates a significant change.[2][3]
| Performance Parameter | Industry Standard (ISO) | Industry Standard (AATCC) | Description | Typical High-Performance Rating |
| Light Fastness | ISO 105-B02 | AATCC Test Method 16 | Measures the resistance of the dye to fading when exposed to an artificial light source simulating sunlight.[4][5][6] | 4-5 or higher (on a scale of 1-8 using Blue Wool references) |
| Wash Fastness | ISO 105-C06 | AATCC Test Method 61 | Assesses the dye's resistance to fading and staining of other fabrics during laundering.[2][4] | 4-5 for color change and staining |
| Rubbing Fastness (Crocking) | ISO 105-X12 | AATCC Test Method 8 | Determines the amount of color transferred from the fabric to another surface by rubbing.[2][7][8][9] | Dry: 4-5, Wet: 3-4 |
Experimental Protocols
Detailed methodologies for the key colorfastness experiments are outlined below. These protocols are based on internationally recognized standards from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC).
Light Fastness Testing (Based on ISO 105-B02)
Objective: To determine the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).[10][11]
Apparatus:
-
Xenon arc fading lamp apparatus.[6]
-
ISO 105-A02 Grey Scale for assessing change in color.[11]
-
Specimen holders.
-
Masking material.
Procedure:
-
A specimen of the textile dyed with this compound is mounted in a holder.
-
A portion of the specimen is covered with an opaque mask.
-
The specimen, along with a set of Blue Wool references, is exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity.
-
The exposure is continued until a specified level of fading is observed on a particular Blue Wool reference.
-
The change in color of the exposed portion of the specimen is assessed by comparing it with the unexposed (masked) portion using the Grey Scale for assessing change in color.
-
The light fastness rating is determined by identifying which Blue Wool reference shows a similar degree of fading to the specimen.
Wash Fastness Testing (Based on ISO 105-C06)
Objective: To determine the resistance of the color of textiles to domestic or commercial laundering procedures.[4]
Apparatus:
-
Launder-Ometer or similar apparatus for mechanical agitation at a specified temperature.
-
Stainless steel balls for abrasive action.
-
ISO 105-A02 Grey Scale for assessing change in color.
-
ISO 105-A03 Grey Scale for assessing staining.
-
Multifiber adjacent fabric (containing strips of different common fibers).
-
Standard reference detergent.
Procedure:
-
A specimen of the textile dyed with this compound is stitched together with a multifiber adjacent fabric.
-
This composite specimen is placed in a stainless steel container with a specified volume of detergent solution and a set number of stainless steel balls.
-
The container is placed in the Launder-Ometer and agitated for a specified time at a specific temperature (e.g., 40°C, 50°C, or 60°C).[2]
-
After the washing cycle, the composite specimen is removed, rinsed, and dried.
-
The change in color of the original specimen is assessed using the Grey Scale for assessing change in color.
-
The degree of staining on each fiber of the multifiber adjacent fabric is assessed using the Grey Scale for assessing staining.
Rubbing Fastness (Crocking) Testing (Based on ISO 105-X12)
Objective: To determine the resistance of the color of textiles to rubbing off and staining other materials.[4][9]
Apparatus:
-
Standard white cotton rubbing cloth.
-
ISO 105-A03 Grey Scale for assessing staining.
Procedure:
-
A specimen of the textile dyed with this compound is mounted on the base of the crockmeter.
-
Dry Rubbing: A dry, conditioned piece of standard white cotton rubbing cloth is mounted on the rubbing finger of the crockmeter. The finger is then passed back and forth over the specimen 10 times with a specified downward force.[12]
-
Wet Rubbing: The procedure is repeated with a new piece of rubbing cloth that has been wetted with distilled water to a specific moisture content (typically 95-100% for ISO 105-X12).[7]
-
The amount of color transferred to the dry and wet rubbing cloths is assessed by comparing them with the Grey Scale for assessing staining.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for conducting a comprehensive colorfastness evaluation of a dyed textile sample.
Caption: Workflow for Colorfastness Testing and Evaluation.
By following these standardized procedures, researchers can confidently benchmark the performance of this compound and ensure that it meets the rigorous demands of their specific applications. While this compound is generally known for its good to excellent colorfastness properties, empirical testing against these industry standards is crucial for validation.
References
- 1. This compound | High-Purity Dye | Supplier [benchchem.com]
- 2. intouch-quality.com [intouch-quality.com]
- 3. testextextile.com [testextextile.com]
- 4. Colour fastness | Centexbel [centexbel.be]
- 5. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 6. fyitester.com [fyitester.com]
- 7. testextextile.com [testextextile.com]
- 8. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 9. ISO 105-X12 Standard: Guidelines for Colour Fastness to Rubbing-gester-instruments.com [gester-instruments.com]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 11. wewontech.com [wewontech.com]
- 12. orientbag.net [orientbag.net]
Inter-Laboratory Validation of Disperse Black 9 Detection in Textiles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the detection and quantification of Disperse Black 9 in textile materials. The information presented is collated from established analytical procedures and scientific literature to assist laboratories in selecting and implementing robust testing protocols. While a dedicated inter-laboratory validation study for this compound was not publicly available at the time of this review, this guide summarizes typical performance characteristics of widely accepted analytical techniques.
Comparison of Analytical Methods
The two most prevalent methods for the analysis of disperse dyes in textiles are High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the instrumentation available in the laboratory.
| Parameter | HPLC-DAD | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV-Vis absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Selectivity | Moderate; co-eluting substances can interfere. | High; specific parent-daughter ion transitions are monitored. |
| Sensitivity | Generally in the low mg/kg range. | High; can achieve sub-mg/kg detection limits. |
| Confirmation | Based on retention time and UV-Vis spectrum. | Based on retention time and mass fragmentation pattern. |
| Instrumentation Cost | Lower | Higher |
| Typical Application | Routine screening and quantification at regulated levels. | Confirmatory analysis and trace-level quantification. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on common practices and standards such as DIN 54231 for the detection of disperse dyes.[1][2]
Sample Preparation: Extraction
A standardized extraction procedure is crucial for obtaining reproducible results.
-
Apparatus:
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Water (high-purity)
-
-
Procedure:
-
Weigh approximately 1.0 g of the textile sample, cut into small pieces, into a conical flask.
-
Add 20 mL of methanol to the flask.
-
Place the flask in an ultrasonic bath and extract for 30 minutes at a controlled temperature (e.g., 60-70°C).
-
Allow the extract to cool to room temperature.
-
Centrifuge the extract to separate the textile fibers.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial for analysis.
-
Analytical Method 1: HPLC-DAD
-
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient Elution: A typical gradient might start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B to elute the non-polar this compound.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10-20 µL
-
Detection Wavelength: Monitoring at the maximum absorbance wavelength (λmax) of this compound and other relevant wavelengths.
-
Analytical Method 2: LC-MS/MS
-
Instrumentation:
-
LC system (as above)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Similar to HPLC-DAD, but often with smaller column dimensions and lower flow rates (e.g., 0.3-0.5 mL/min) for better compatibility with the MS interface.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by direct infusion of a standard solution.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity of this compound.
-
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in textiles.
Workflow for this compound Analysis in Textiles.
References
Comparative Ecotoxicity of Disperse Black 9 and Its Degradation Byproducts: A Guide for Researchers
A comprehensive review of the ecotoxicological profiles of the azo dye Disperse Black 9 and its degradation products reveals a potential increase in toxicity following biotransformation. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comparative analysis of their environmental impact, supported by experimental data and detailed methodologies.
This compound, a monoazo dye widely used in the textile industry, has come under scrutiny due to the potential environmental risks associated with its release and subsequent degradation. Like many azo dyes, the primary pathway of its breakdown, particularly under anaerobic conditions, involves the reductive cleavage of the azo bond (-N=N-). This process can lead to the formation of aromatic amines, which may exhibit greater toxicity than the parent dye molecule. A significant concern with this compound is the potential formation of 4-aminobiphenyl (B23562) (4-ABP), a recognized human carcinogen, as a degradation byproduct.
Quantitative Ecotoxicity Data
While direct comparative studies providing LC50 or EC50 values for this compound and its specific degradation byproducts in the same experimental setup are limited in publicly available literature, the existing data on the individual components strongly suggest a higher ecotoxicological risk from the degradation products.
| Chemical Substance | Test Organism | Endpoint | Concentration/Value | Reference |
| Disperse Dyes (General) | Daphnia magna | 48h EC50 | Often > 100 mg/L for many formulations | [1] |
| Algae (Raphidocelis subcapitata) | 72h EC50 | Can be toxic at concentrations < 100 mg/L | [1] | |
| Aromatic Amines (General) | Anaerobic Sludge | - | Generally considered less toxic to anaerobic microorganisms than parent azo dyes. | |
| Degradation Effluent (from Azo Dyes) | - | Respiration-inhibition | Increased toxicity observed in anaerobic effluent, suggesting toxic byproduct formation. | [2] |
| 4-Aminobiphenyl (4-ABP) | Daphnia magna | Immobilization | Considered toxic to aquatic organisms. | |
| Zebrafish (Danio rerio) | Embryo development | Considered toxic to aquatic organisms. |
Experimental Protocols
To assess the comparative ecotoxicity, a sequential experimental approach is required, involving the degradation of this compound followed by standardized ecotoxicity assays on the resulting mixture.
Anaerobic Degradation of this compound
This protocol is a generalized representation of methods used for the anaerobic biodegradation of azo dyes.
Objective: To simulate the environmental degradation of this compound under anaerobic conditions to produce its aromatic amine byproducts.
Materials:
-
This compound
-
Anaerobic granular sludge or mixed microbial culture
-
Mineral salts medium (e.g., as described in OECD Guideline 301)
-
Electron donor (e.g., glucose, volatile fatty acids)
-
Anaerobic bioreactor or sealed serum bottles
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent and then dilute it in the mineral salts medium to the desired test concentration.
-
Inoculate the medium with anaerobic sludge or a microbial consortium in an anaerobic bioreactor or serum bottles.
-
Add an electron donor to facilitate the reductive cleavage of the azo bond.
-
Purge the headspace of the reactor or bottles with an inert gas to ensure anaerobic conditions.
-
Incubate the setup at a controlled temperature (e.g., 35°C) in the dark.
-
Monitor the decolorization of the medium over time using a UV-Vis spectrophotometer at the maximum absorbance wavelength of this compound.
-
Once decolorization is complete, indicating the breakdown of the parent dye, the resulting solution containing the degradation byproducts is collected for analysis and ecotoxicity testing.
Identification of Degradation Byproducts
Objective: To identify and quantify the aromatic amines formed during the degradation of this compound.
Methodology: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred analytical techniques.
-
Sample Preparation: The degradation mixture is centrifuged and filtered to remove microbial biomass. The supernatant may require solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.
-
LC-MS/MS Analysis: An LC-MS/MS system can be used for the separation, identification, and quantification of polar aromatic amines. A suitable C18 column and a mobile phase gradient of acetonitrile (B52724) and water with a modifier like formic acid are typically employed. The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, and specific parent and daughter ions for expected byproducts (e.g., 4-ABP) are monitored using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
GC-MS Analysis: For more volatile amines, GC-MS can be used, often requiring derivatization of the amines to improve their chromatographic behavior and detection.
Acute Ecotoxicity Testing with Daphnia magna
This protocol is based on the OECD Guideline 202 for the acute immobilization test.
Objective: To determine the acute toxicity (EC50) of this compound and its degradation byproduct mixture to the freshwater invertebrate Daphnia magna.
Materials:
-
Daphnia magna neonates (<24 hours old)
-
Reconstituted freshwater (as per OECD 202)
-
Stock solutions of this compound and the degradation byproduct mixture
-
Test vessels (e.g., glass beakers)
Procedure:
-
Prepare a series of test concentrations of both the parent this compound and the degradation byproduct mixture by diluting the stock solutions with reconstituted freshwater. A control group with only freshwater is also prepared.
-
Introduce a set number of Daphnia magna neonates (e.g., 10) into each test vessel.
-
Incubate the test vessels for 48 hours at 20 ± 2°C with a 16-hour light/8-hour dark photoperiod.
-
At 24 and 48 hours, observe the daphnids and record the number of immobilized individuals in each concentration. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Calculate the 48-hour EC50 value, which is the concentration that causes immobilization in 50% of the test organisms, using appropriate statistical methods (e.g., probit analysis).
Signaling Pathways and Experimental Workflows
The degradation of this compound and the subsequent assessment of its ecotoxicity follow a logical workflow that can be visualized.
Caption: Workflow for the comparative ecotoxicity assessment of this compound and its degradation byproducts.
The primary mechanism of action for the toxicity of the aromatic amine byproducts is not fully elucidated in the context of ecotoxicology but is often linked to their potential to be metabolized into reactive intermediates that can cause cellular damage.
Caption: Proposed mechanism of toxicity for aromatic amine degradation byproducts.
Conclusion
The available evidence strongly indicates that the degradation byproducts of this compound, particularly aromatic amines like 4-aminobiphenyl, pose a greater ecotoxicological threat than the parent dye. While comprehensive, direct comparative quantitative data is still needed, the established toxicity of these byproducts necessitates careful consideration in the environmental risk assessment of azo dyes. Further research employing the outlined experimental protocols is crucial to generate the specific data required for a complete and robust comparison. This will enable more informed decisions regarding the use and treatment of this compound and other similar azo dyes.
References
A Comparative Analysis of Disperse Black 9 and Common Dye Mixtures for Black Polyester Fibers
For Immediate Publication
A Comprehensive Guide for Researchers and Drug Development Professionals on the Performance of Black Dyes in Polyester (B1180765) Fiber Applications
This guide provides a detailed comparison of Disperse Black 9 against commonly used multi-component disperse dye systems for achieving a black shade on polyester fibers. The selection of an appropriate dye system is critical in textile applications where performance characteristics such as light, wash, and sublimation fastness are paramount. This document presents available experimental data, outlines detailed testing methodologies, and offers visual representations of comparative workflows to aid researchers and scientists in making informed decisions.
Introduction to Black Dyes for Polyester
Polyester, a synthetic hydrophobic fiber, requires the use of non-ionic disperse dyes for effective coloration. Achieving a deep, fast black on polyester is a common requirement in the textile industry. This can be accomplished using a single component dye, such as this compound, or by combining several dyes to create a black shade. A frequently utilized combination includes a blend of blue, orange, and violet dyes, such as Disperse Blue 291:1, Disperse Orange 288, and Disperse Violet 93:1. The performance of these different approaches can vary significantly.
Comparative Performance Data
The following table summarizes the available fastness properties of this compound and the individual components of a common alternative black dye mixture. The ratings are based on standardized testing methods, where a higher number indicates better fastness.
| Dye System Component | C.I. Name | Light Fastness (Xenon Arc) | Wash Fastness (ISO 105-C06) | Sublimation Fastness (180°C) |
| Single Component System | ||||
| This compound | 111301 | Good to Excellent | Excellent[1] | Excellent[1] |
| Common Mixture Components | ||||
| Disperse Violet 93 | - | 4-5[2] | 4-5[2] | 4[2] |
| Disperse Orange 288 | - | 5-6[3] | 4-5[3] | 4[3] |
| Disperse Blue 291:1 | - | Data Not Available | Data Not Available | Data Not Available |
Note: Fastness properties can vary depending on the dyeing process, depth of shade, and the presence of other finishing agents.
Experimental Protocols
Detailed methodologies for key experimental tests are provided below to ensure accurate and reproducible evaluation of dye performance on polyester fibers.
High-Temperature Disperse Dyeing Protocol
This protocol outlines a general procedure for dyeing polyester fabric with disperse dyes under high-temperature conditions.
-
Preparation of the Dyebath:
-
Calculate the required amount of dye and dispersing agent based on the weight of the fabric (o.w.f - on weight of fabric).
-
Create a paste with the disperse dye and an equal amount of dispersing agent with a small amount of cold water.
-
Gradually add warm water (40-50°C) to the paste to form a uniform dispersion.
-
Fill the dyeing vessel with water and add the dye dispersion.
-
Add a wetting agent (e.g., 1 g/L) and an anti-creasing agent.
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
-
-
Dyeing Process:
-
Introduce the pre-wetted polyester fabric into the dyebath at approximately 60°C.
-
Raise the temperature to 130°C at a rate of 1-2°C per minute.
-
Maintain the temperature at 130°C for 45-60 minutes to allow for dye penetration and fixation.
-
Cool the dyebath down to 70°C.
-
-
After-treatment (Reduction Clearing):
-
Drain the dyebath and rinse the fabric.
-
Prepare a fresh bath containing caustic soda (2 g/L) and sodium hydrosulfite (2 g/L).
-
Treat the dyed fabric in this reduction clearing bath at 70-80°C for 15-20 minutes to remove unfixed surface dye.
-
Rinse the fabric thoroughly with hot and then cold water.
-
Dry the fabric.
-
Light Fastness Testing (Based on AATCC 16.3)
This test determines the resistance of the dyed fabric to fading when exposed to a xenon arc lamp, which simulates sunlight.
-
Specimen Preparation:
-
Cut at least one test specimen of the dyed fabric, with a minimum size of 70 mm x 120 mm.[4]
-
-
Exposure:
-
Evaluation:
-
After the predetermined exposure time, remove the specimen.
-
Compare the change in color of the exposed portion to an unexposed portion of the same fabric.
-
Assess the color change using the AATCC Gray Scale for Color Change, with ratings from 1 (severe change) to 5 (no change).[4]
-
Wash Fastness Testing (Based on ISO 105-C06)
This method assesses the resistance of the color to domestic and commercial laundering.
-
Specimen Preparation:
-
Washing Procedure:
-
Prepare a wash solution containing a standard detergent (e.g., 4 g/L ECE phosphate (B84403) reference detergent) and, if required, sodium perborate (B1237305) (1 g/L).[6]
-
Place the composite specimen, along with stainless steel balls (for mechanical action), into a stainless steel container.[7]
-
Add the required volume of the pre-heated wash solution.[7]
-
Agitate the container in a laundering machine (e.g., Launder-Ometer) for a specified time and at a specific temperature (e.g., 30 minutes at 60°C).[6]
-
-
Rinsing and Drying:
-
Evaluation:
-
Assess the change in color of the dyed specimen using the Grey Scale for Assessing Change in Colour (1-5 rating).
-
Evaluate the degree of staining on each fiber of the multi-fiber adjacent fabric using the Grey Scale for Assessing Staining (1-5 rating).
-
Sublimation Fastness Testing (Based on ISO 105-P01)
This test determines the resistance of the color to sublimation when subjected to dry heat.
-
Specimen Preparation:
-
Cut a specimen of the dyed fabric.
-
Place the specimen between two undyed white fabrics (one of the same fiber type and a multi-fiber fabric).
-
-
Testing Procedure:
-
Evaluation:
-
After the heat treatment, allow the specimen to cool.
-
Assess the change in color of the original specimen using the Grey Scale for Assessing Change in Colour.
-
Evaluate the degree of staining on the adjacent undyed fabrics using the Grey Scale for Assessing Staining.[10]
-
Visualized Workflows and Comparisons
The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships in dye selection and the experimental workflow for performance testing.
References
- 1. Low Price Disperse Black HJL Dyes For Polyester Textile Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. blog.qima.com [blog.qima.com]
- 5. textilelearner.net [textilelearner.net]
- 6. Working Procedure of Color Fastness to Wash (ISO 105 C06). - Textile Education Blogs [diantextile.blogspot.com]
- 7. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 8. chiuvention.com [chiuvention.com]
- 9. textilelearner.net [textilelearner.net]
- 10. Dyeing and Processing: Sublimation Fastness Of Disperse Dyes [dyeingworld1.blogspot.com]
Safety Operating Guide
Safe Disposal of Disperse Black 9: A Guide for Laboratory Professionals
For researchers and scientists in the pharmaceutical and drug development fields, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the safe disposal of Disperse Black 9, a monoazo dye. Adherence to these procedures will help mitigate risks and ensure that disposal is conducted in a safe and responsible manner.
Key Safety and Hazard Information
This compound is classified as a hazardous substance and requires careful handling. It can cause skin, eye, and respiratory system irritation.[1][2] Ingestion may be harmful, with animal studies indicating that ingestion of less than 150 grams could be fatal or cause serious health damage.[1] It is crucial to avoid all personal contact, including the inhalation of dust, by using appropriate personal protective equipment (PPE).[1][3]
Quantitative Data for this compound
A summary of the key quantitative and physical properties of this compound is provided in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 12222-69-4 | [4] |
| Molecular Formula | C₁₆H₂₀N₄O₂ | [4][5] |
| Molecular Weight | 300.36 g/mol | [4][5] |
| Appearance | Faint orange to very dark orange powder | [5] |
| Melting Point | 157 - 160 °C | [5] |
| Purity | ≥ 97% (Dye content) | [5] |
| Oral Toxicity | Harmful if swallowed (H302: 58%) | [4] |
| Irritation | Causes skin irritation (H315: 56%), Causes serious eye irritation (H319: 56%), May cause respiratory irritation (H335: 92%) | [4] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. This procedure is based on standard safety data sheet recommendations.
Personal Protective Equipment (PPE) and Preparation
-
Engineering Controls: Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Personal Protective Equipment (PPE):
-
Materials: Have a designated, sealable, and properly labeled waste container ready.[1]
Handling and Waste Collection
-
Avoid Dust Generation: When handling the solid material, use procedures that minimize the creation of dust.[1][3]
-
Weighing and Transferring: If transferring the substance, do so carefully to prevent spills.
-
Containerizing Waste: Place all this compound waste, including contaminated materials like weighing paper and pipette tips, into the designated, sealed waste container.[1]
Spill Management
-
Minor Spills:
-
Major Spills:
Final Disposal
-
Waste Disposal Method: Dispose of the waste through a licensed and approved waste disposal facility.[1] Options may include:
-
Regulatory Compliance: Ensure that the disposal method complies with all applicable local, state, and federal regulations.[3]
-
Container Disposal: Dispose of the empty container at an appropriate treatment and disposal facility in accordance with regulations.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Disperse Black 9
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Disperse Black 9. Adherence to these protocols is critical for ensuring personal safety and proper disposal.
This compound is an azo dye that is considered a hazardous substance. It can cause irritation to the eyes, respiratory system, and skin[1][2]. Prolonged or repeated exposure may lead to cumulative health effects[1]. Therefore, strict adherence to safety protocols is paramount.
Operational Plan: Step-by-Step Handling Procedures
To minimize exposure and ensure safe handling of this compound, a systematic approach is necessary. The following procedural steps must be followed:
-
Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood[1].
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before handling, inspect all personal protective equipment (PPE) for integrity.
-
Cover the work surface with absorbent, disposable bench paper to contain any potential spills.
-
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles with side shields[1][2]. Do not wear contact lenses[1].
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. For prolonged or frequent contact, gloves with a protection class of 5 or higher (breakthrough time >240 minutes) are recommended. For brief contact, a protection class of 3 or higher (>60 minutes) is suitable. Always inspect gloves for signs of wear or degradation before use[1].
-
Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter, especially when handling the powder form or if dust generation is likely. If significant quantities of dust may become airborne, a positive-pressure, full-face respirator may be necessary[1][2].
-
Protective Clothing: Wear a lab coat, closed-toe shoes, and additional protective clothing as needed to prevent skin contact[1].
-
-
Handling and Use:
-
Avoid all personal contact with the substance, including inhalation of dust[1].
-
Do not eat, drink, or smoke in the handling area[1].
-
Use dry, clean-up procedures and avoid generating dust[1].
-
Keep containers securely sealed when not in use[1].
-
Avoid contact with incompatible materials, such as oxidizing agents[1].
-
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste, including unused this compound, contaminated PPE, and cleaning materials, in a suitable, clearly labeled, and sealed container[1].
-
-
Spill Residue:
-
For minor spills, use dry clean-up procedures to avoid generating dust. Place the collected material in a sealed container for disposal[1].
-
For major spills, alert personnel in the area and control personal contact by wearing appropriate PPE. Prevent spillage from entering drains or water courses. Recover the product wherever possible and place it in a sealed container for disposal[1].
-
-
Regulatory Compliance:
-
All waste must be handled and disposed of in accordance with local, state, and federal regulations[1].
-
It is recommended to contact your institution's environmental health and safety (EHS) department for specific guidance on the disposal of this chemical.
-
Containers should be punctured to prevent reuse before being disposed of at an authorized landfill[1].
-
Quantitative Safety Data
The following table summarizes key quantitative data for handling this compound.
| Parameter | Value | Reference |
| Glove Protection Class (Prolonged Contact) | Class 5 or higher (>240 minutes breakthrough time) | [1] |
| Glove Protection Class (Brief Contact) | Class 3 or higher (>60 minutes breakthrough time) | [1] |
| Occupational Exposure Limits (as Particulates Not Otherwise Regulated - Respirable Fraction) | 5 mg/m³ (in some US states like Tennessee and Michigan) | [1] |
| ACGIH Threshold Limit Value (TLV) | Not Established | [1] |
Note: While a specific TLV for this compound has not been established, airborne concentrations should be kept as low as practically possible[1].
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
